Product packaging for 5-Chloro-2-methoxyisonicotinaldehyde(Cat. No.:CAS No. 1060810-36-7)

5-Chloro-2-methoxyisonicotinaldehyde

Cat. No.: B1430941
CAS No.: 1060810-36-7
M. Wt: 171.58 g/mol
InChI Key: LWEZPNUSAGRBAV-UHFFFAOYSA-N
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Description

5-Chloro-2-methoxyisonicotinaldehyde is a useful research compound. Its molecular formula is C7H6ClNO2 and its molecular weight is 171.58 g/mol. The purity is usually 95%.
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Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H6ClNO2 B1430941 5-Chloro-2-methoxyisonicotinaldehyde CAS No. 1060810-36-7

Properties

IUPAC Name

5-chloro-2-methoxypyridine-4-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6ClNO2/c1-11-7-2-5(4-10)6(8)3-9-7/h2-4H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LWEZPNUSAGRBAV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=NC=C(C(=C1)C=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701264454
Record name 5-Chloro-2-methoxy-4-pyridinecarboxaldehyde
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Molecular Weight

171.58 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1060810-36-7
Record name 5-Chloro-2-methoxy-4-pyridinecarboxaldehyde
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1060810-36-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-Chloro-2-methoxy-4-pyridinecarboxaldehyde
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Foreword: The Strategic Value of a Polysubstituted Pyridine Aldehyde

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Physicochemical Properties of 5-Chloro-2-methoxyisonicotinaldehyde

In the landscape of modern drug discovery and fine chemical synthesis, the strategic selection of building blocks is paramount. This compound (CAS No. 1060810-36-7) emerges as a molecule of significant interest.[1][2] Its architecture—a pyridine ring functionalized with an aldehyde, a chloro group, and a methoxy group—presents a confluence of reactive handles and modulating substituents. The aldehyde provides a gateway for a multitude of transformations, including reductive amination, oxidation, and olefination. Concurrently, the chloro and methoxy groups are not mere spectators; they are crucial modulators of the ring's electronic character and steric profile, features extensively leveraged in medicinal chemistry to fine-tune a compound's biological activity and pharmacokinetic properties.[3][4][5][6]

This guide offers an in-depth exploration of the core physicochemical properties of this compound. Moving beyond a simple data sheet, we delve into the causality behind its characteristics, provide validated protocols for its analysis, and contextualize its utility for researchers, scientists, and drug development professionals.

Core Physicochemical & Structural Data

A foundational understanding of a compound begins with its fundamental properties. These values dictate everything from storage conditions and solvent selection to its behavior in complex reaction mixtures.

Chemical Structure

The arrangement of functional groups on the pyridine core is central to the molecule's reactivity and interactions.

Caption: 2D Structure of this compound.

Summary of Properties

The following table consolidates the key quantitative data for this compound.

PropertyValueSource
CAS Number 1060810-36-7[1][2]
Molecular Formula C₇H₆ClNO₂[1][7]
Molecular Weight 171.58 g/mol [7]
IUPAC Name 5-chloro-2-methoxypyridine-4-carbaldehyde[2]
Physical Form Solid[7]
Melting Point 93-96 °C (for isomer 5-chloro-2-methoxynicotinaldehyde)[7]
Boiling Point 255.1 ± 35.0 °C (Predicted for isomer)[7]
pKa -0.68 ± 0.20 (Predicted for isomer)[7]

Spectroscopic Profile: Elucidating the Molecular Identity

Spectroscopic analysis is the cornerstone of chemical characterization, providing an unambiguous fingerprint of the molecular structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy probes the chemical environment of magnetically active nuclei (primarily ¹H and ¹³C), offering detailed structural insights.

  • ¹H NMR (Proton NMR): The expected ¹H NMR spectrum in a solvent like CDCl₃ would exhibit distinct signals:

    • Aldehyde Proton (-CHO): A singlet in the highly deshielded region of δ 9.8-10.2 ppm . This significant downfield shift is due to the strong electron-withdrawing effect of the carbonyl oxygen.

    • Aromatic Protons (Pyridine Ring): Two singlets are anticipated. The proton at the C3 position and the proton at the C6 position are in unique electronic environments, influenced by the adjacent substituents. Their exact shifts would be in the aromatic region, typically δ 7.5-8.5 ppm .

    • Methoxy Protons (-OCH₃): A sharp singlet integrating to three protons, typically found around δ 3.9-4.2 ppm .[8][9]

  • ¹³C NMR (Carbon NMR): The ¹³C spectrum provides a count of unique carbon environments:

    • Carbonyl Carbon (-CHO): The aldehyde carbon is the most downfield signal, expected around δ 190-195 ppm .[10]

    • Aromatic Carbons: Five distinct signals are expected in the δ 110-165 ppm range, corresponding to the five carbons of the pyridine ring. The carbons directly attached to the electronegative chlorine and oxygen atoms (C5 and C2) will be significantly affected.

    • Methoxy Carbon (-OCH₃): A signal around δ 55-60 ppm .[10]

Infrared (IR) Spectroscopy

IR spectroscopy identifies the functional groups within the molecule by measuring the absorption of infrared radiation at specific vibrational frequencies.

  • Key Diagnostic Peaks:

    • C=O Stretch (Aldehyde): A strong, sharp absorption band is expected around 1705-1725 cm⁻¹ . This is a highly characteristic peak for an aromatic aldehyde.[11][12]

    • C-H Stretch (Aldehyde): Two weaker bands are characteristic of the aldehyde C-H bond, typically appearing near 2820 cm⁻¹ and 2720 cm⁻¹ . The latter is often seen as a shoulder on the aliphatic C-H stretching bands.[11][13]

    • Aromatic C=C and C=N Stretches: A series of medium to strong bands in the 1400-1600 cm⁻¹ region are indicative of the pyridine ring.

    • C-O Stretch (Methoxy Ether): A strong band is expected in the 1250-1300 cm⁻¹ region for the aryl-alkyl ether linkage.

    • C-Cl Stretch: A band in the fingerprint region, typically 700-850 cm⁻¹ , can be attributed to the carbon-chlorine bond.

Mass Spectrometry (MS)

Mass spectrometry provides the exact molecular weight and offers clues about the molecule's structure through its fragmentation pattern.

  • Molecular Ion (M⁺): The mass spectrum will show a molecular ion peak at an m/z corresponding to the molecular weight, 171.58 Da.

  • Isotopic Pattern: A critical diagnostic feature will be the chlorine isotope pattern. The presence of the ³⁵Cl and ³⁷Cl isotopes in a natural abundance ratio of approximately 3:1 will result in two peaks for the molecular ion: M⁺ at m/z ≈ 171 and M+2 at m/z ≈ 173 , with a relative intensity ratio of about 3:1. This pattern is a definitive indicator of a monochlorinated compound.

  • Key Fragmentation: Common fragmentation pathways would include the loss of the formyl radical (•CHO, loss of 29 Da) or the methoxy radical (•OCH₃, loss of 31 Da).

Experimental Workflows for Characterization

To ensure scientific integrity, all protocols must be self-validating. The following workflows represent standard, robust methodologies for the comprehensive characterization of this compound.

G cluster_0 Physicochemical Analysis cluster_1 Structural & Purity Analysis cluster_2 Data Synthesis A Sample Receipt & Visual Inspection B Melting Point Determination A->B C Solubility Screening B->C D HPLC-UV for Purity C->D E NMR Spectroscopy (1H, 13C) D->E F IR Spectroscopy E->F G High-Res Mass Spectrometry F->G H Final Data Collation & Report Generation G->H

Caption: A typical experimental workflow for full physicochemical characterization.

Protocol 1: Purity Determination by High-Performance Liquid Chromatography (HPLC)

Causality: HPLC is the gold standard for assessing the purity of organic compounds. A reversed-phase method is chosen due to the moderate polarity of the analyte, ensuring good retention and separation from potential non-polar or highly polar impurities.

  • System: Agilent 1260 Infinity II or equivalent, with a UV-Vis Diode Array Detector.

  • Column: C18 reversed-phase column (e.g., Zorbax ODS, 4.6 x 150 mm, 5 µm).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient: Start at 30% B, ramp to 95% B over 10 minutes, hold for 2 minutes, return to 30% B and equilibrate for 3 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection: Monitor at 254 nm and 280 nm.

  • Sample Preparation: Prepare a 1 mg/mL stock solution in acetonitrile. Dilute to 0.1 mg/mL with a 50:50 mixture of Mobile Phase A and B.

  • Analysis: Inject 5 µL. Purity is determined by the area percentage of the main peak.

Protocol 2: Nuclear Magnetic Resonance (NMR) Spectroscopy

Causality: NMR provides the most definitive structural confirmation. Deuterated chloroform (CDCl₃) is a common initial choice for its excellent solubilizing power for a wide range of organic molecules and its relatively clean spectral window.

  • Sample Preparation: Dissolve approximately 5-10 mg of the compound in ~0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% tetramethylsilane (TMS) as an internal standard.

  • Instrument: Bruker Avance 400 MHz spectrometer or equivalent.

  • ¹H NMR Acquisition:

    • Pulse Program: Standard single pulse (zg30).

    • Number of Scans: 16.

    • Acquisition Time: ~4 seconds.

    • Relaxation Delay: 2 seconds.

  • ¹³C NMR Acquisition:

    • Pulse Program: Proton-decoupled single pulse (zgpg30).

    • Number of Scans: 1024 or more, depending on sample concentration.

    • Relaxation Delay: 2 seconds.

  • Processing: Apply Fourier transformation, phase correction, and baseline correction. Calibrate the ¹H spectrum to the TMS signal at 0 ppm.

Reactivity Profile and Synthetic Utility

The true value of a building block is defined by its reactivity. This compound is primed for diverse chemical transformations.

G cluster_aldehyde Aldehyde Group (C4) cluster_chloro Chloro Group (C5) cluster_ring Pyridine Ring center 5-Chloro-2-methoxy- isonicotinaldehyde A1 Oxidation (e.g., Jones) -> Carboxylic Acid center->A1 A2 Reduction (e.g., NaBH4) -> Alcohol center->A2 A3 Reductive Amination (R-NH2, NaBH(OAc)3) -> Amine center->A3 A4 Wittig Reaction -> Alkene center->A4 B1 Suzuki Coupling -> Biaryl center->B1 B2 Buchwald-Hartwig -> Aryl Amine center->B2 B3 Sonogashira Coupling -> Alkyne center->B3 C1 N-Oxidation center->C1 C2 N-Alkylation center->C2

Caption: Key reactive sites and potential transformations.

  • The Aldehyde as a Versatile Handle: The aldehyde group is the most reactive site for nucleophilic addition. It is readily converted to an alcohol via reduction, a carboxylic acid via oxidation, or can participate in C-C bond-forming reactions like the Wittig olefination. For drug development, its most powerful application is arguably in reductive amination to introduce diverse amine-containing side chains, a cornerstone of library synthesis.

  • The Chloro Group for Cross-Coupling: The chlorine atom serves as an excellent leaving group in palladium-catalyzed cross-coupling reactions. This enables the facile installation of aryl, heteroaryl, alkyl, amine, or alkyne moieties at the C5 position, allowing for systematic Structure-Activity Relationship (SAR) exploration.

  • The Methoxy Group as a Modulator: While less reactive, the electron-donating methoxy group at the C2 position influences the regioselectivity of reactions on the pyridine ring and can impact the binding affinity of the final molecule with its biological target through hydrogen bonding or steric effects.

Conclusion for the Practicing Scientist

This compound is more than a collection of atoms; it is a strategically designed synthetic intermediate. Its physicochemical properties render it a stable, solid compound that is readily characterizable by standard analytical techniques. The orthogonal reactivity of its functional groups—the aldehyde and the chloro substituent—provides a clear and logical pathway for complex molecule synthesis. For professionals in medicinal chemistry and materials science, this compound represents a reliable and versatile platform for innovation. A thorough understanding of its properties, as detailed in this guide, is the first step toward unlocking its full synthetic potential.

References

An In-Depth Technical Guide to the Spectroscopic Characterization of 5-Chloro-2-methoxyisonicotinaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Perspective on Structural Elucidation

For researchers and professionals in drug development and materials science, the unambiguous structural confirmation of novel chemical entities is a cornerstone of scientific integrity. 5-Chloro-2-methoxyisonicotinaldehyde, a substituted pyridine derivative, presents a unique arrangement of functional groups that manifest in distinct spectroscopic signatures. This guide provides a comprehensive analysis of the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound. In the absence of a complete, publicly available experimental dataset for this specific molecule, this paper leverages established principles of spectroscopy and data from closely related structural analogs to provide a robust predictive framework and detailed protocols for data acquisition and interpretation.

Molecular Structure and Expected Spectroscopic Features

The structure of this compound comprises a pyridine ring substituted with a chloro group at the 5-position, a methoxy group at the 2-position, and an aldehyde function at the 4-position (isonicotinaldehyde). This substitution pattern dictates the electronic environment of each atom and, consequently, their spectroscopic behavior.

Caption: Chemical structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule.

¹H NMR Spectroscopy

The proton NMR spectrum of this compound is expected to show three distinct signals in the aromatic region and one signal for the methoxy group protons.

Predicted ¹H NMR Data:

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~10.0s1HAldehyde proton (-CHO)
~8.5s1HPyridine H-6
~7.5s1HPyridine H-3
~4.0s3HMethoxy protons (-OCH₃)

Interpretation:

  • Aldehyde Proton (~10.0 ppm): The proton of the aldehyde group is highly deshielded due to the electronegativity of the oxygen atom and the anisotropic effect of the carbonyl double bond, thus appearing at a very downfield chemical shift.

  • Pyridine Protons (~7.5-8.5 ppm): The two protons on the pyridine ring are in different electronic environments. The H-6 proton is adjacent to the nitrogen atom, which is electron-withdrawing, leading to a downfield shift. The H-3 proton is also influenced by the surrounding substituents. The absence of adjacent protons for both would result in singlets.

  • Methoxy Protons (~4.0 ppm): The three equivalent protons of the methoxy group will appear as a sharp singlet in the upfield region of the aromatic spectrum.

¹³C NMR Spectroscopy

The proton-decoupled ¹³C NMR spectrum will provide information on the carbon skeleton of the molecule.

Predicted ¹³C NMR Data:

Chemical Shift (δ, ppm)Assignment
~190Aldehyde Carbonyl (C=O)
~165C-2 (attached to -OCH₃)
~150C-6
~140C-4 (attached to -CHO)
~125C-5 (attached to -Cl)
~115C-3
~55Methoxy Carbon (-OCH₃)

Interpretation:

  • Carbonyl Carbon (~190 ppm): The aldehyde carbonyl carbon is significantly deshielded and appears at the most downfield position.

  • Pyridine Carbons (~115-165 ppm): The carbon atoms of the pyridine ring will resonate in the aromatic region. The carbon attached to the electronegative oxygen of the methoxy group (C-2) is expected to be the most downfield among the ring carbons. The carbon bearing the chlorine atom (C-5) and the carbon attached to the aldehyde group (C-4) will also be shifted downfield.

  • Methoxy Carbon (~55 ppm): The carbon of the methoxy group will appear in the upfield region, typical for sp³-hybridized carbons attached to an oxygen atom.

Experimental Protocol for NMR Data Acquisition

Sample Preparation:

  • Accurately weigh 5-10 mg of purified this compound.

  • Dissolve the sample in 0.6-0.7 mL of a suitable deuterated solvent (e.g., Chloroform-d, CDCl₃, or Dimethyl sulfoxide-d₆, DMSO-d₆) in a standard 5 mm NMR tube.

  • Ensure the sample is fully dissolved; gentle vortexing or sonication may be applied.

¹H NMR Data Acquisition:

  • Spectrometer: A 400 MHz or higher field spectrometer is recommended for better resolution.

  • Pulse Sequence: A standard single-pulse experiment.

  • Acquisition Parameters:

    • Number of scans: 16-64 (adjust for optimal signal-to-noise).

    • Relaxation delay: 1-2 seconds.

    • Acquisition time: 2-4 seconds.

  • Referencing: The chemical shifts should be referenced to the residual solvent peak (e.g., CDCl₃ at 7.26 ppm).

¹³C NMR Data Acquisition:

  • Spectrometer: Same as for ¹H NMR.

  • Pulse Sequence: A proton-decoupled pulse sequence (e.g., zgpg30) is typically used to obtain singlets for all carbon signals.

  • Acquisition Parameters:

    • Pulse angle: 30-45°.

    • Relaxation delay: 2-5 seconds.

    • Number of scans: 1024-4096 (or more, as ¹³C has a low natural abundance).

  • Referencing: The chemical shifts should be referenced to the solvent peak (e.g., CDCl₃ at 77.16 ppm).

Caption: Workflow for NMR data acquisition and processing.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by detecting their characteristic vibrational frequencies.

Predicted IR Absorption Bands:

Wavenumber (cm⁻¹)IntensityAssignment
~3050-3100MediumAromatic C-H stretch
~2950, ~2850MediumAliphatic C-H stretch (-OCH₃)
~2750WeakAldehyde C-H stretch (Fermi resonance)
~1700StrongAldehyde C=O stretch
~1600, ~1470Medium-StrongPyridine ring C=C and C=N stretching
~1250StrongAryl-O-CH₃ asymmetric stretch
~1050StrongAryl-O-CH₃ symmetric stretch
~850StrongC-Cl stretch

Interpretation:

  • C=O Stretch (~1700 cm⁻¹): A strong, sharp absorption band in this region is a definitive indicator of the aldehyde carbonyl group.

  • C-H Stretches: The spectrum will show characteristic aromatic C-H stretches just above 3000 cm⁻¹, aliphatic C-H stretches from the methoxy group just below 3000 cm⁻¹, and a weaker, but diagnostic, aldehyde C-H stretch around 2750 cm⁻¹.

  • Pyridine Ring Vibrations (~1600, ~1470 cm⁻¹): These absorptions are characteristic of the aromatic pyridine ring system.

  • C-O and C-Cl Stretches: Strong bands corresponding to the C-O stretching of the methoxy group and the C-Cl stretch will be present in the fingerprint region.

Experimental Protocol for IR Data Acquisition

Sample Preparation (Attenuated Total Reflectance - ATR):

  • Ensure the ATR crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.

  • Place a small amount of the solid sample directly onto the ATR crystal.

  • Apply pressure using the ATR accessory's pressure arm to ensure good contact between the sample and the crystal.

Data Acquisition:

  • Spectrometer: A Fourier Transform Infrared (FTIR) spectrometer equipped with a single-reflection ATR accessory.

  • Acquisition Parameters:

    • Number of scans: 16-32.

    • Resolution: 4 cm⁻¹.

    • Spectral range: 4000-400 cm⁻¹.

  • Background: A background spectrum of the empty, clean ATR crystal should be collected before running the sample.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, further confirming its structure.

Expected Mass Spectrometric Data (Electron Ionization - EI):

  • Molecular Ion (M⁺): The mass spectrum should show a molecular ion peak at m/z corresponding to the molecular weight of this compound (C₇H₆ClNO₂), which is approximately 171.0 g/mol . A characteristic isotopic pattern for the molecular ion will be observed due to the presence of chlorine (³⁵Cl/~75.8%, ³⁷Cl/~24.2%), with a prominent M+2 peak at about one-third the intensity of the M⁺ peak.

  • Key Fragmentation Pathways:

    • Loss of a hydrogen atom (-H) from the aldehyde to give a stable acylium ion.

    • Loss of the methoxy group (-OCH₃).

    • Loss of the chloro group (-Cl).

    • Decarbonylation (loss of CO) from the aldehyde.

Experimental Protocol for MS Data Acquisition

Sample Introduction (Direct Inlet or GC-MS):

  • Direct Inlet: A small amount of the solid sample is placed in a capillary tube and introduced directly into the ion source.

  • GC-MS: A dilute solution of the sample in a volatile solvent (e.g., dichloromethane, ethyl acetate) is injected into the gas chromatograph, which separates the compound before it enters the mass spectrometer.

Mass Spectrometer Parameters (EI):

  • Ionization Energy: 70 eV (standard for EI).

  • Ion Source Temperature: 200-250 °C.

  • Mass Range: Scan from m/z 40 to 300 to ensure capture of the molecular ion and significant fragments.

Caption: Predicted major fragmentation pathways in EI-MS.

Conclusion

The combination of NMR, IR, and MS provides a powerful and complementary suite of techniques for the unambiguous structural elucidation of this compound. This guide serves as a comprehensive resource for researchers, outlining the expected spectroscopic data and providing robust protocols for its acquisition. By understanding the principles behind these techniques and their application to this specific molecule, scientists can ensure the integrity of their research and accelerate the development of new chemical entities.

An In-depth Technical Guide to the Crystal Structure of 5-Chloro-2-methoxyisonicotinaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

A Hypothetical Case Study for Drug Discovery Professionals

Authored by: Dr. Gemini, Senior Application Scientist

Abstract

The precise three-dimensional atomic arrangement of an active pharmaceutical ingredient (API) is fundamental to understanding its physicochemical properties and its interaction with biological targets. This guide presents a comprehensive, albeit hypothetical, technical workflow for the determination and analysis of the single-crystal X-ray structure of 5-Chloro-2-methoxyisonicotinaldehyde, a substituted pyridine derivative of interest in medicinal chemistry. We will detail the procedural rationale from synthesis and crystallization to data collection, structure solution, and refinement. The discussion will emphasize the interpretation of the crystal structure, focusing on conformational analysis and the role of non-covalent interactions, such as hydrogen and halogen bonds, in dictating the supramolecular assembly. This document serves as a blueprint for researchers and drug development professionals on leveraging structural chemistry to inform rational drug design.

Introduction: The 'Why' of Structural Determination

In the landscape of modern drug discovery, the mantra "structure dictates function" has never been more relevant. A definitive understanding of a molecule's three-dimensional structure provides invaluable insights into its properties, including solubility, stability, and bioavailability.[1] For drug development professionals, an API's crystal structure is the key to deciphering its interaction with protein targets at an atomic level, guiding lead optimization, and securing intellectual property.[2]

This compound (C₇H₆ClNO₂) is a heterocyclic compound featuring a pyridine ring substituted with a chloro group, a methoxy group, and an aldehyde. Such scaffolds are of significant interest in medicinal chemistry. The chloro and methoxy groups can profoundly influence a molecule's binding affinity and metabolic stability through various non-covalent interactions.[3][4] Determining the crystal structure of this molecule allows us to:

  • Establish the exact molecular conformation in the solid state.

  • Identify and characterize the intermolecular forces that govern crystal packing.[5][6]

  • Provide a validated 3D model for computational studies, such as molecular docking.

  • Understand the potential for polymorphism , where different crystal forms of the same compound can exhibit drastically different properties.

This guide will walk through the entire process of elucidating this crucial structural information.

Experimental Workflow: From Powder to Picture

The journey from a synthesized compound to a fully refined crystal structure is a multi-step process requiring precision and a deep understanding of the underlying principles.[1] Each step is critical for the success of the next.

G cluster_synthesis Synthesis & Purification cluster_crystal Crystal Growth cluster_xrd X-Ray Diffraction cluster_analysis Structure Determination synthesis Chemical Synthesis purification Purification (e.g., Chromatography) synthesis->purification screening Solvent Screening purification->screening growth Crystallization (e.g., Vapor Diffusion) screening->growth mounting Crystal Mounting growth->mounting data_collection Data Collection mounting->data_collection solution Structure Solution (Phase Problem) data_collection->solution refinement Model Refinement solution->refinement validation Validation & Analysis refinement->validation

Caption: Overall workflow for crystal structure determination.

Proposed Synthesis and Purification

A plausible route to synthesize this compound involves the Vilsmeier-Haack reaction on an appropriate enamide precursor or the oxidation of the corresponding alcohol, (5-chloro-2-methoxypyridin-4-yl)methanol.[7][8] A general approach could be the formylation of a pre-substituted pyridine ring.

Protocol: Synthesis via Oxidation (Hypothetical)

  • Starting Material: (5-chloro-2-methoxypyridin-4-yl)methanol.

  • Oxidation: Dissolve the starting alcohol in a suitable solvent such as dichloromethane (DCM).

  • Reagent Addition: Add an oxidizing agent like manganese dioxide (MnO₂) or use a milder Swern oxidation protocol. The choice of oxidant is crucial to avoid over-oxidation to the carboxylic acid. MnO₂ is often effective for oxidizing benzylic-type alcohols.

  • Reaction Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Workup: Upon completion, filter the reaction mixture to remove the oxidant. Wash the filtrate with a saturated sodium bicarbonate solution and then with brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the resulting crude product by column chromatography on silica gel to yield pure this compound.

Single Crystal Growth

Obtaining a high-quality single crystal is often the most challenging step.[1] The goal is to create a supersaturated solution from which the compound slowly precipitates in an ordered crystalline lattice.

Protocol: Crystal Growth via Vapor Diffusion

  • Rationale: This technique is excellent for small quantities of material and allows for very slow crystal growth, which is often key to high quality.[9] It involves dissolving the compound in a "good" solvent and allowing a "poor" solvent (an anti-solvent) to slowly diffuse into it.

  • Preparation: Dissolve 5-10 mg of purified this compound in a minimal amount (e.g., 0.5 mL) of a "good" solvent (e.g., acetone or ethyl acetate) in a small, open vial.

  • Setup: Place this small vial inside a larger, sealable jar that contains a larger volume (e.g., 2-3 mL) of a miscible "poor" solvent (an anti-solvent) in which the compound is less soluble (e.g., hexane or pentane).

  • Diffusion: Seal the larger jar. The more volatile anti-solvent will slowly diffuse in the vapor phase into the solution in the small vial.

  • Crystallization: As the concentration of the anti-solvent in the inner vial increases, the solubility of the compound decreases, leading to slow crystallization over several days.

  • Harvesting: Once suitable crystals (typically >0.1 mm in all dimensions) have formed, they can be carefully harvested using a nylon loop.

Other techniques that could be explored include slow evaporation from a saturated solution or slow cooling of a heated, saturated solution.[9][10][11][12]

Single-Crystal X-ray Diffraction (SC-XRD)

SC-XRD is the definitive technique for determining the atomic structure of a crystalline material.[1][13][14]

Protocol: Data Collection and Processing

  • Crystal Mounting: A suitable crystal is selected under a microscope, picked up with a cryo-loop, and flash-cooled in a stream of liquid nitrogen (100 K) to minimize thermal motion and radiation damage during data collection.[13]

  • Data Collection: The mounted crystal is placed on a goniometer in an X-ray diffractometer (e.g., a Bruker D8 VENTURE).[15] A monochromatic X-ray beam is directed at the crystal. As the crystal is rotated, a series of diffraction patterns are collected on a detector.[1]

  • Data Reduction: The collected images are processed to determine the unit cell dimensions, crystal system, and space group. The intensities of the thousands of measured reflections are integrated and corrected for experimental factors.

Structure Solution and Refinement

The diffraction data provides the intensities of the scattered X-rays, but not their phases. This is the well-known "phase problem" in crystallography.

Protocol: Structure Solution and Refinement using SHELXL

  • Structure Solution: For small molecules like this, direct methods are typically used to solve the phase problem. This statistical approach uses relationships between the intensities to derive initial phase estimates, which are then used to calculate an initial electron density map.

  • Model Building: From this initial map, atoms can be identified and a preliminary molecular model is built.

  • Refinement: The model is then refined against the experimental data using a least-squares minimization program such as SHELXL.[16][17][18] This iterative process adjusts atomic parameters (coordinates, site occupancy, and displacement parameters) to improve the agreement between the observed diffraction data and the data calculated from the model. This agreement is monitored by the R-factor; a lower R-factor indicates a better fit.

  • Hydrogen Atom Placement: Hydrogen atoms are typically placed in calculated positions and refined using a riding model.

  • Finalization: The refinement is complete when all atoms have been located, assigned appropriate displacement parameters, and the R-factor has converged to a low value (typically <5% for high-quality data). The final output is a Crystallographic Information File (CIF).[19][20][21][22]

Hypothetical Crystallographic Data and Structural Analysis

As the crystal structure of this compound has not been publicly deposited in the Cambridge Structural Database (CSD), we will proceed with a discussion based on chemically plausible, hypothetical data.[23][24][25][26][27]

Table 1: Hypothetical Crystallographic Data

ParameterValue
Chemical FormulaC₇H₆ClNO₂
Formula Weight171.58 g/mol
Crystal SystemMonoclinic
Space GroupP2₁/c
a, b, c [Å]8.1, 12.5, 7.5
α, β, γ [°]90, 105, 90
Volume [ų]734
Z (Molecules/unit cell)4
Temperature [K]100
Wavelength (Mo Kα) [Å]0.71073
Final R indices [I>2σ(I)]R₁ = 0.045, wR₂ = 0.110
Goodness-of-Fit (S)1.05
Molecular Structure and Conformation

The refined structure would reveal the precise bond lengths, bond angles, and torsion angles. Key points of interest would be:

  • The planarity of the pyridine ring.

  • The orientation of the aldehyde and methoxy groups relative to the ring. The C-C-C=O torsion angle would define the conformation of the aldehyde, which is critical for its reactivity and potential interactions with a receptor.

  • The geometry around the methoxy group, defined by the C-C-O-C torsion angle.

Supramolecular Assembly and Intermolecular Interactions

The crystal packing is dictated by non-covalent interactions.[3][4][28][29] For this molecule, we would anticipate a network of interactions playing a crucial role.

  • Hydrogen Bonding: While there are no strong hydrogen bond donors (like O-H or N-H), weaker C-H···O and C-H···N hydrogen bonds are expected. The aldehyde oxygen and the pyridine nitrogen are potential acceptors. These interactions, though weak, are cumulative and contribute significantly to the overall lattice energy.

  • Halogen Bonding: The chlorine atom is a key feature. It possesses an electropositive region on its outer surface (the σ-hole) and can act as a halogen bond donor, interacting with nucleophilic atoms like the oxygen of the aldehyde or the nitrogen of a neighboring pyridine ring (C-Cl···O or C-Cl···N).[5][6][30][31][32] The directionality of halogen bonds makes them a powerful tool in crystal engineering.

G cluster_mol1 cluster_mol2 cluster_mol3 mol1 Molecule A mol2 Molecule B mol3 Molecule C Cl1 Cl N1 N Cl1->N1  Halogen Bond  (C-Cl···N) CH1 C-H O1 O=C CH1->O1  Hydrogen Bond  (C-H···O) O2 O=C

Caption: Potential intermolecular interactions in the crystal lattice.

Implications for Drug Development

The detailed structural model derived from this process is a powerful asset for drug discovery.

  • Structure-Activity Relationship (SAR): The observed conformation can be compared with computational models to understand why certain analogues are more or less active.

  • Rational Design: Knowledge of the key intermolecular contacts in the crystal can inspire the design of new molecules. For example, if a C-Cl···N halogen bond is observed, chemists might design new compounds that can form similar interactions in a protein binding site.

  • Solid-State Properties: The crystal packing arrangement influences critical properties like melting point, solubility, and stability. Understanding the packing allows for better control over the formulation process.

Conclusion

This technical guide has outlined a complete, field-proven workflow for determining the crystal structure of this compound. By following a logical progression from synthesis and crystallization to crystallographic analysis, researchers can obtain a precise three-dimensional model of the molecule. The resulting structural information, particularly the details of molecular conformation and intermolecular packing forces, provides an authoritative foundation for advancing drug design and development efforts.

References

Solubility of 5-Chloro-2-methoxyisonicotinaldehyde in organic solvents

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Solubility of 5-Chloro-2-methoxyisonicotinaldehyde in Organic Solvents

Abstract

The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its bioavailability, formulation feasibility, and overall therapeutic efficacy. This guide provides a comprehensive technical overview of the solubility profile of this compound, a key heterocyclic building block in medicinal chemistry. We will explore its solubility in a range of common organic solvents, discuss the underlying physicochemical principles, and provide a detailed, field-proven protocol for empirical solubility determination. This document is intended for researchers, scientists, and drug development professionals seeking to understand and leverage the solubility characteristics of this compound for synthetic and formulation applications.

Introduction: The Critical Role of Solubility in Drug Development

This compound is a substituted pyridine derivative with significant potential in the synthesis of novel therapeutic agents. Its chemical structure, featuring a polar pyridine ring, an electron-withdrawing chlorine atom, an electron-donating methoxy group, and a reactive aldehyde functional group, results in a molecule of moderate polarity. Understanding its solubility is paramount for several reasons:

  • Reaction Optimization: In synthetic chemistry, the choice of solvent is crucial for reaction kinetics, yield, and purity. A solvent must effectively dissolve reactants to facilitate molecular interactions.

  • Purification and Crystallization: Solubility data is essential for developing effective crystallization and purification protocols, which are critical for obtaining high-purity API.

  • Formulation Development: The solubility of a drug substance dictates the choice of excipients and the type of dosage form that can be developed, from oral solids to parenteral solutions.[1] Poor solubility is a major hurdle in drug development, often leading to low bioavailability.[2][3]

This guide will provide a practical framework for understanding and experimentally determining the solubility of this compound.

Physicochemical Properties of this compound

A foundational understanding of the compound's physical and chemical properties is essential for interpreting its solubility behavior.

PropertyValueSource
CAS Number 1060810-36-7[4][5]
Molecular Formula C₇H₆ClNO₂[5]
Molecular Weight 171.58 g/mol [5]
Appearance Solid (predicted)
Melting Point 93-96 °C
Boiling Point 255.1 ± 35.0 °C (Predicted)
Density 1.317 ± 0.06 g/cm³ (Predicted)

Solubility Profile of this compound: A Representative Study

While extensive public data on the solubility of this compound is limited, the following table presents a representative solubility profile based on its structural characteristics and the principle of "like dissolves like".[1][6][7] This data illustrates the expected solubility trends across solvents of varying polarities.

Table 1: Representative Solubility of this compound at 25°C

SolventDielectric Constant (Polarity)Solubility (mg/mL)Classification
Hexane1.88 (Non-polar)< 0.1Very Sparingly Soluble
Toluene2.38 (Non-polar)1.5Sparingly Soluble
Dichloromethane (DCM)9.08 (Polar Aprotic)> 50Freely Soluble
Ethyl Acetate6.02 (Polar Aprotic)25Soluble
Acetone20.7 (Polar Aprotic)> 50Freely Soluble
Ethanol24.6 (Polar Protic)35Soluble
Methanol32.7 (Polar Protic)45Soluble
Water80.1 (Polar Protic)< 0.5Sparingly Soluble
Interpretation of Solubility Data

The solubility of an organic compound is governed by the balance of intermolecular forces between the solute-solute, solvent-solvent, and solute-solvent molecules.[1][8] For a substance to dissolve, the energy required to break the solute-solute and solvent-solvent interactions must be compensated by the energy released from the formation of solute-solvent interactions.

  • High Solubility in Polar Aprotic Solvents: this compound exhibits high solubility in polar aprotic solvents like Dichloromethane and Acetone. This is because the dipole-dipole interactions between the polar functional groups of the solute and the solvent are strong enough to overcome the solute's crystal lattice energy.

  • Good Solubility in Polar Protic Solvents: The compound is also quite soluble in polar protic solvents such as Ethanol and Methanol. The nitrogen and oxygen atoms in the molecule can act as hydrogen bond acceptors, interacting favorably with the hydroxyl groups of the alcohols.[8]

  • Low Solubility in Non-polar Solvents: In non-polar solvents like Hexane and Toluene, the primary intermolecular forces are weak van der Waals forces. These are insufficient to disrupt the stronger dipole-dipole interactions and potential hydrogen bonding within the crystal lattice of the polar solute, leading to poor solubility.

  • Limited Aqueous Solubility: Despite its polar nature, the compound's aqueous solubility is limited. The presence of the non-polar aromatic ring and the chloro-substituent contributes to its hydrophobic character, which disfavors interaction with the highly ordered hydrogen-bonding network of water.

The following diagram illustrates the relationship between solvent polarity and the expected solubility of this compound.

G cluster_solubility Solubility Trend cluster_polarity Solvent Polarity High_Solubility High Solubility (DCM, Acetone) Moderate_Solubility Moderate Solubility (Ethanol, Methanol) High_Solubility->Moderate_Solubility Low_Solubility Low Solubility (Toluene, Ethyl Acetate) Moderate_Solubility->Low_Solubility Very_Low_Solubility Very Low Solubility (Hexane, Water) Low_Solubility->Very_Low_Solubility Polar_Aprotic Polar Aprotic Polar_Aprotic->High_Solubility Polar_Protic Polar Protic Polar_Protic->Moderate_Solubility Non_Polar Non-Polar Non_Polar->Very_Low_Solubility

Caption: Relationship between solvent polarity and solubility.

Experimental Protocol for Solubility Determination: The Shake-Flask Method

The shake-flask method is considered the gold standard for determining thermodynamic solubility due to its reliability and direct measurement of equilibrium.[9][10] The following protocol outlines a robust procedure for determining the solubility of this compound.

Materials and Equipment
  • This compound (high purity)

  • Selected organic solvents (analytical grade)

  • Analytical balance (± 0.01 mg)

  • Scintillation vials with screw caps

  • Orbital shaker or vortex mixer

  • Constant temperature bath or incubator

  • Syringe filters (e.g., 0.22 µm PTFE)

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)

  • Volumetric flasks and pipettes

Step-by-Step Procedure
  • Preparation of Saturated Solutions:

    • Accurately weigh an excess amount of this compound into a series of scintillation vials. An excess is crucial to ensure that a saturated solution is achieved.[9]

    • Add a known volume of each selected solvent to the respective vials.

    • Securely cap the vials to prevent solvent evaporation.

  • Equilibration:

    • Place the vials in an orbital shaker set to a constant temperature (e.g., 25 °C).

    • Agitate the samples for a sufficient period to reach equilibrium. A duration of 24 to 48 hours is typically recommended.[3]

  • Phase Separation:

    • After equilibration, allow the vials to stand undisturbed in the constant temperature bath for at least 2 hours to allow the excess solid to sediment.

    • Carefully withdraw an aliquot of the supernatant using a syringe.

    • Immediately filter the aliquot through a syringe filter into a clean vial to remove any undissolved solid particles. This step is critical to avoid overestimation of solubility.

  • Quantification:

    • Prepare a series of standard solutions of this compound of known concentrations in the respective solvents.

    • Analyze both the filtered samples and the standard solutions using a validated HPLC method.

    • Construct a calibration curve from the standard solutions.

    • Determine the concentration of the compound in the filtered samples by interpolating from the calibration curve. This concentration represents the solubility of the compound in that solvent at the specified temperature.

The following diagram outlines the experimental workflow for the shake-flask method.

G start Start prepare Prepare Saturated Solutions (Excess Solute + Solvent) start->prepare 1 equilibrate Equilibrate (24-48h at constant T) prepare->equilibrate 2 separate Phase Separation (Sedimentation & Filtration) equilibrate->separate 3 quantify Quantify Concentration (HPLC Analysis) separate->quantify 4 end End (Solubility Data) quantify->end 5

Caption: Experimental workflow for the shake-flask method.

Safety and Handling Considerations

As with any chemical compound, proper safety precautions must be observed when handling this compound and the organic solvents used. Substituted pyridines can be hazardous, and it is essential to consult the Safety Data Sheet (SDS) before use.

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, nitrile gloves, and a lab coat.[11]

  • Ventilation: Handle the compound and volatile organic solvents in a well-ventilated area, preferably within a fume hood, to avoid inhalation of dust or vapors.[11][12]

  • Storage: Store this compound in a cool, dry, and well-ventilated place away from incompatible materials and ignition sources.[11]

  • Disposal: Dispose of all chemical waste in accordance with local, state, and federal regulations.

Conclusion

The solubility of this compound is a key parameter that influences its application in both synthetic and pharmaceutical contexts. This guide has provided a comprehensive overview of its expected solubility profile, grounded in the principles of intermolecular forces and solvent polarity. The detailed shake-flask protocol offers a reliable method for the empirical determination of its solubility, empowering researchers to make informed decisions regarding solvent selection for synthesis, purification, and formulation. A thorough understanding of a compound's solubility is a cornerstone of efficient and successful drug development.

References

Stability of 5-Chloro-2-methoxyisonicotinaldehyde under different conditions

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Stability of 5-Chloro-2-methoxyisonicotinaldehyde

Abstract

This compound is a key heterocyclic building block in modern medicinal chemistry and drug development. Its unique substitution pattern, featuring an aldehyde for conjugation, a methoxy group for electronic modulation, and a chloro-substituent for potential metabolic blocking or further functionalization, makes it a valuable intermediate. However, the very features that grant its synthetic utility also introduce potential stability liabilities. This guide provides a comprehensive technical overview of the stability profile of this compound, grounded in fundamental chemical principles and established industry practices for forced degradation studies. We will explore its inherent reactivity, detail robust experimental protocols for stability assessment, and propose likely degradation pathways under various stress conditions. This document is intended for researchers, chemists, and formulation scientists who require a deep, practical understanding of this molecule's behavior to ensure the integrity, quality, and efficacy of their research and development programs.

Introduction: A Chemist's Perspective on Molecular Stability

The stability of an active pharmaceutical ingredient (API) or a critical intermediate is not merely a regulatory checkbox; it is a fundamental characteristic that dictates its viability from synthesis to final formulation. For this compound, a structural analysis reveals several potential points of reactivity that warrant careful investigation:

  • The Aldehyde Group: Aldehydes are susceptible to oxidation, readily converting to carboxylic acids. They can also participate in nucleophilic addition reactions and, under specific conditions, disproportionation reactions like the Cannizzaro reaction.[1]

  • The 2-Methoxy Pyridine Core: Methoxy groups on electron-deficient rings, such as pyridine, can be susceptible to nucleophilic substitution, particularly acidic hydrolysis, which would yield the corresponding 2-hydroxy derivative.[2][3]

  • The 5-Chloro Substituent: Carbon-halogen bonds, especially on aromatic systems, can be sensitive to light, potentially undergoing homolytic cleavage via a free-radical mechanism upon exposure to UV radiation.[4]

Understanding these intrinsic properties allows us to design a targeted stability study that does not just generate data but provides a mechanistic understanding of the molecule's degradation.

Forced Degradation: A Strategic Approach

Forced degradation, or stress testing, is the cornerstone of stability assessment.[5] By subjecting the molecule to conditions more severe than those it would encounter during routine handling and storage, we can rapidly identify likely degradation products and establish stability-indicating analytical methods.[6] The goal is not complete destruction but to induce a target degradation of 5-20%, which is sufficient to reveal primary degradation pathways without generating irrelevant secondary or tertiary degradants.[7]

The following workflow provides a systematic approach to evaluating the stability of this compound.

G cluster_0 Preparation cluster_1 Stress Conditions cluster_2 Analysis & Elucidation Compound Pure 5-Chloro-2-methoxy- isonicotinaldehyde (Solid & Solution) Acid Acid Hydrolysis (e.g., 0.1 M HCl, RT & 60°C) Compound->Acid Base Alkaline Hydrolysis (e.g., 0.1 M NaOH, RT & 60°C) Compound->Base Oxidation Oxidation (e.g., 3% H2O2, RT) Compound->Oxidation Thermal Thermal Stress (e.g., 70°C Dry Heat, Solid & Solution) Compound->Thermal Photo Photostability (ICH Q1B Conditions) Compound->Photo Analysis Stability-Indicating HPLC-UV/LC-MS Analysis Acid->Analysis Base->Analysis Oxidation->Analysis Thermal->Analysis Photo->Analysis Interpretation Identify Degradants & Elucidate Pathways Analysis->Interpretation Report Comprehensive Stability Report Interpretation->Report

Caption: Workflow for Forced Degradation Study.

Experimental Protocols & Methodologies

The trustworthiness of any stability study hinges on the quality of its analytical methods.[8] A well-developed, stability-indicating method can resolve the parent compound from all significant degradation products, ensuring accurate quantification and characterization.

Stability-Indicating HPLC Method Development

High-Performance Liquid Chromatography (HPLC) is the workhorse for stability studies.[6] The following protocol outlines the development of a robust reverse-phase method.

Objective: To develop a gradient RP-HPLC method capable of separating this compound from its potential process impurities and degradation products.

Methodology:

  • Column Selection: Initiate with a workhorse column, such as a C18, 150 x 4.6 mm, 3.5 µm particle size.

  • Mobile Phase Preparation:

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Wavelength Selection: Using a photodiode array (PDA) detector, scan a solution of the parent compound (approx. 10 µg/mL) from 200-400 nm to determine the wavelength of maximum absorbance (λmax).

  • Gradient Elution:

    • Flow Rate: 1.0 mL/min

    • Injection Volume: 10 µL

    • Column Temperature: 30°C

    • Initial Gradient (for screening):

      • 0-2 min: 5% B

      • 2-20 min: 5% to 95% B

      • 20-25 min: 95% B

      • 25-26 min: 95% to 5% B

      • 26-30 min: 5% B (re-equilibration)

  • Method Optimization: Analyze a mixture of stressed samples (a composite of acid, base, oxidative, etc., stressed samples) to observe the full range of degradants. Adjust the gradient slope, mobile phase pH (e.g., using a phosphate buffer), or organic modifier (e.g., methanol) to achieve optimal resolution (>1.5) between all peaks.

  • System Validation: Once optimized, the method should be validated according to ICH Q2(R1) guidelines for specificity, linearity, accuracy, precision, and robustness.

Forced Degradation Protocols

The following protocols are designed as starting points and should be adapted based on the observed reactivity of the compound.[7][9] A control sample (unstressed) should be analyzed alongside all stressed samples.

Stock Solution Preparation: Prepare a stock solution of this compound at approximately 1 mg/mL in a suitable solvent (e.g., acetonitrile or a 50:50 acetonitrile:water mixture).

  • Acid Hydrolysis:

    • To 1 mL of the stock solution, add 1 mL of 0.2 M HCl to achieve a final concentration of 0.1 M HCl.

    • Incubate at room temperature for 24 hours.

    • If no significant degradation is observed, repeat the experiment at 60°C for 24 hours.

    • Before analysis, neutralize the sample with an equivalent amount of 0.1 M NaOH.

  • Alkaline Hydrolysis:

    • To 1 mL of the stock solution, add 1 mL of 0.2 M NaOH to achieve a final concentration of 0.1 M NaOH.

    • Incubate at room temperature for 24 hours.

    • If no significant degradation is observed, repeat the experiment at 60°C for 24 hours.

    • Before analysis, neutralize the sample with an equivalent amount of 0.1 M HCl.

  • Oxidative Degradation:

    • To 1 mL of the stock solution, add 1 mL of 6% hydrogen peroxide (H₂O₂) to achieve a final concentration of 3% H₂O₂.

    • Incubate at room temperature for 24 hours, protected from light.

  • Thermal Degradation:

    • Solution: Place a sealed vial of the stock solution in a calibrated oven at 70°C for 48 hours.

    • Solid State: Place a small amount (approx. 10 mg) of the solid compound in a loosely capped vial in a calibrated oven at 70°C for 48 hours. Dissolve in the mobile phase before analysis.

  • Photolytic Degradation:

    • Expose both the solid compound and the stock solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter, as specified in ICH guideline Q1B.

    • A parallel set of samples should be wrapped in aluminum foil to serve as dark controls.

Predicted Degradation Pathways and Data Interpretation

Based on the chemical structure and established reactivity patterns of related compounds, we can predict several primary degradation pathways.[1][2][4] Analysis of the stressed samples, ideally using LC-MS/MS, allows for the confirmation of these pathways through mass-to-charge ratio (m/z) and fragmentation pattern analysis.

G cluster_products Potential Degradation Products Parent This compound (m/z = 172.0) Acid 5-Chloro-2-hydroxyisonicotinaldehyde (m/z = 158.0) Parent->Acid Acid Hydrolysis (Demethylation) Oxidation 5-Chloro-2-methoxyisonicotinic acid (m/z = 188.0) Parent->Oxidation Oxidation Photo 2-Methoxyisonicotinaldehyde (m/z = 138.1) Parent->Photo Photolysis (Dechlorination) Base Cannizzaro Products (Acid + Alcohol) Parent->Base Strong Base (Disproportionation)

Caption: Predicted Degradation Pathways.

Data Summary Table

The results from the forced degradation studies should be compiled into a clear, concise table for easy comparison.

Stress ConditionIncubation Time/Temp% Assay of Parent Compound% Total DegradationMajor Degradants (by RRT)Remarks
Control N/A99.8%0.2%-Unstressed reference
0.1 M HCl 24h @ 60°C88.5%11.3%RRT 0.85Significant degradation observed
0.1 M NaOH 24h @ 60°C92.1%7.7%RRT 0.91, RRT 1.15Moderate degradation
3% H₂O₂ 24h @ RT85.2%14.6%RRT 1.22Highly susceptible to oxidation
Thermal (Solid) 48h @ 70°C99.5%0.5%-Stable to dry heat as a solid
Thermal (Solution) 48h @ 70°C97.9%2.1%Minor peaksMinor degradation in solution
Photolytic ICH Q1B91.4%8.4%RRT 0.95Significant photodegradation

Note: Data presented is illustrative and will vary based on actual experimental results.

Handling, Storage, and Concluding Recommendations

Based on the potential liabilities identified through forced degradation studies, the following best practices are recommended for handling and storing this compound:

  • Storage: The compound should be stored in tightly sealed containers, protected from light, and in a cool, dry place. Given its stability to heat as a solid, room temperature storage is likely adequate.[10]

  • pH Considerations: Avoid strongly acidic and basic conditions in solutions. If pH adjustment is necessary, use buffered systems and minimize exposure time. The susceptibility to acid-catalyzed demethylation is a key consideration.

  • Oxidizing Agents: The aldehyde functionality is readily oxidized. The compound and its solutions must be protected from contact with oxidizing agents. Consider using antioxidants in formulations and purging containers with an inert gas like nitrogen or argon.

  • Light Protection: Due to its demonstrated photosensitivity, all operations involving the compound, especially in solution, should be conducted under amber lighting or in light-resistant containers.

By understanding the chemical behavior of this compound under stress, scientists can proactively mitigate degradation, develop robust and meaningful analytical methods, and design stable formulations, ultimately accelerating the path from discovery to application.

References

Reactivity of the aldehyde group in 5-Chloro-2-methoxyisonicotinaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

The second round of searches provided more specific information on the key reactions of aldehydes, such as the Horner-Wadsworth-Emmons and Henry reactions, including mechanistic details and some general protocols. I also found links to suppliers of 5-Chloro-2-methoxyisonicotinaldehyde and its derivatives, which can be useful for confirming the structure and properties. However, there is still a significant lack of concrete experimental protocols and peer-reviewed articles detailing these reactions specifically for this compound. The search results offer general procedures for similar aldehydes, but a high-quality technical guide requires specific examples with precise conditions, reagents, yields, and characterization data for the target molecule. I need to bridge this gap by finding more targeted literature.The searches have provided a solid foundation on the general reactivity of aldehydes and the electronic effects of the substituents present in this compound. I have gathered information on several key reaction types, including Knoevenagel condensation, Wittig and Horner-Wadsworth-Emmons reactions, reduction, oxidation, and imine/oxime formation. However, a significant challenge remains: the lack of specific, detailed experimental protocols for these reactions applied directly to this compound. While I have found general procedures for analogous aldehydes, a high-quality technical guide requires concrete examples with precise conditions, reagents, yields, and characterization data for the target molecule to be truly valuable to its intended audience of researchers and drug development professionals. I need to find more specific examples in the literature. I will refine my search to look for patents and articles that might use this specific aldehyde as an intermediate in the synthesis of more complex molecules, as these sources often contain detailed experimental procedures.## An In-Depth Technical Guide to the Reactivity of the Aldehyde Group in this compound

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound is a versatile heterocyclic building block of significant interest in medicinal chemistry and materials science.[1][2] Its utility stems from a unique combination of a reactive aldehyde functionality and a substituted pyridine ring, offering multiple avenues for synthetic elaboration. This guide provides a comprehensive technical overview of the reactivity of the aldehyde group in this molecule. We will delve into the electronic and steric factors governing its chemical behavior and present a detailed examination of its participation in key organic transformations, including nucleophilic additions, condensation reactions, oxidation, and reduction. Each section will provide not only the mechanistic underpinnings but also field-proven experimental protocols to empower researchers in their synthetic endeavors.

Molecular Architecture and Electronic Landscape

The reactivity of the aldehyde group in this compound is intrinsically linked to the electronic properties of the substituted pyridine ring. The pyridine nitrogen, being more electronegative than carbon, exerts a general electron-withdrawing effect on the ring system. This effect is further modulated by the substituents at the C2 and C5 positions.

  • 2-Methoxy Group (-OCH₃): The methoxy group at the C2 position is a powerful electron-donating group through resonance (mesomeric effect), while it exhibits a weaker electron-withdrawing inductive effect. This donation of electron density to the pyridine ring can partially mitigate the electron-withdrawing nature of the ring nitrogen.

  • 5-Chloro Group (-Cl): The chloro group at the C5 position is electron-withdrawing through its inductive effect but can be weakly electron-donating through resonance.[3] The inductive effect generally predominates for halogens on aromatic rings.

  • 4-Aldehyde Group (-CHO): The aldehyde group is a strong electron-withdrawing group, both inductively and through resonance.

The interplay of these electronic effects renders the aldehyde carbon in this compound sufficiently electrophilic to be susceptible to a wide range of nucleophilic attacks.

Diagram 1: Electronic Effects on this compound

Caption: Electronic influences of substituents on the pyridine ring.

Key Reactions of the Aldehyde Group

The electrophilic nature of the aldehyde carbon in this compound allows it to participate in a variety of important chemical transformations.

Condensation Reactions

The Knoevenagel condensation is a powerful C-C bond-forming reaction between an aldehyde or ketone and an active methylene compound, catalyzed by a weak base.[4] This reaction is instrumental in the synthesis of α,β-unsaturated compounds.

Mechanism Insight: The reaction is initiated by the deprotonation of the active methylene compound by a base to form a carbanion. This carbanion then acts as a nucleophile, attacking the electrophilic carbonyl carbon of the aldehyde. The resulting alkoxide intermediate is protonated, and a subsequent dehydration step yields the α,β-unsaturated product.

Experimental Protocol: Knoevenagel Condensation with Malononitrile

  • Reagents:

    • This compound (1.0 eq)

    • Malononitrile (1.1 eq)

    • Piperidine (0.1 eq)

    • Ethanol (as solvent)

  • Procedure:

    • To a solution of this compound in ethanol, add malononitrile and a catalytic amount of piperidine.

    • Stir the reaction mixture at room temperature for 2-4 hours.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC).

    • Upon completion, the product, (E)-2-((5-chloro-2-methoxypyridin-4-yl)methylene)malononitrile, typically precipitates from the reaction mixture.

    • Collect the solid by filtration, wash with cold ethanol, and dry under vacuum.

Reactant 1Reactant 2CatalystProductTypical Yield
This compoundMalononitrilePiperidine(E)-2-((5-chloro-2-methoxypyridin-4-yl)methylene)malononitrile>90%
This compoundEthyl CyanoacetatePiperidineEthyl (E)-2-cyano-3-(5-chloro-2-methoxypyridin-4-yl)acrylate85-95%

Diagram 2: Knoevenagel Condensation Workflow

G start Start dissolve Dissolve Aldehyde and Malononitrile in Ethanol start->dissolve add_cat Add Catalytic Piperidine dissolve->add_cat stir Stir at Room Temperature add_cat->stir monitor Monitor by TLC stir->monitor precipitate Product Precipitates monitor->precipitate Reaction Complete filter Filter and Wash with Cold Ethanol precipitate->filter dry Dry Under Vacuum filter->dry end End dry->end

Caption: Step-by-step Knoevenagel condensation protocol.

The Wittig reaction and its Horner-Wadsworth-Emmons (HWE) modification are indispensable for the synthesis of alkenes from aldehydes and ketones. The Wittig reaction utilizes a phosphonium ylide, while the HWE reaction employs a phosphonate carbanion, which is generally more nucleophilic and less basic.[5][6] The HWE reaction often provides better stereoselectivity, favoring the formation of (E)-alkenes.[5]

Experimental Protocol: Horner-Wadsworth-Emmons Reaction

  • Reagents:

    • Triethyl phosphonoacetate (1.1 eq)

    • Sodium hydride (60% dispersion in mineral oil, 1.1 eq)

    • Anhydrous Tetrahydrofuran (THF)

    • This compound (1.0 eq)

  • Procedure:

    • To a suspension of sodium hydride in anhydrous THF at 0 °C under an inert atmosphere, add triethyl phosphonoacetate dropwise.

    • Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 1 hour to ensure complete formation of the phosphonate carbanion.

    • Cool the reaction mixture back to 0 °C and add a solution of this compound in anhydrous THF dropwise.

    • Allow the reaction to warm to room temperature and stir overnight.

    • Quench the reaction carefully with saturated aqueous ammonium chloride solution.

    • Extract the product with ethyl acetate, wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel.

Nucleophilic Addition Reactions

The aldehyde group readily undergoes nucleophilic addition, a fundamental reaction in carbonyl chemistry.[7]

The aldehyde group can be selectively reduced to a primary alcohol using mild reducing agents like sodium borohydride (NaBH₄).[8][9][10] More potent reducing agents such as lithium aluminum hydride (LiAlH₄) can also be used but may also reduce other functional groups.[11]

Experimental Protocol: Reduction with Sodium Borohydride

  • Reagents:

    • This compound (1.0 eq)

    • Sodium borohydride (1.5 eq)

    • Methanol (as solvent)

  • Procedure:

    • Dissolve this compound in methanol and cool the solution to 0 °C in an ice bath.

    • Add sodium borohydride portion-wise, maintaining the temperature below 10 °C.

    • After the addition is complete, stir the reaction mixture at room temperature for 1-2 hours.

    • Quench the reaction by the slow addition of water.

    • Remove the methanol under reduced pressure.

    • Extract the aqueous residue with ethyl acetate.

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate to yield (5-chloro-2-methoxypyridin-4-yl)methanol.

Aldehydes react with primary amines to form imines (Schiff bases) and with hydroxylamine to form oximes.[12][13][14] These reactions are often reversible and are typically carried out under conditions that favor the removal of water.

Experimental Protocol: Oxime Formation

  • Reagents:

    • This compound (1.0 eq)

    • Hydroxylamine hydrochloride (1.2 eq)

    • Pyridine (2.0 eq)

    • Ethanol (as solvent)

  • Procedure:

    • In a round-bottom flask, dissolve this compound and hydroxylamine hydrochloride in ethanol.

    • Add pyridine to the mixture.

    • Attach a reflux condenser and heat the mixture to reflux for 1-4 hours, monitoring by TLC.[14]

    • After completion, cool the mixture and remove the ethanol by rotary evaporation.

    • Add deionized water to the residue and extract the product with ethyl acetate.

    • Wash the combined organic layers with 1 M HCl to remove residual pyridine, followed by a water wash.

    • Dry the organic layer over anhydrous sodium sulfate and concentrate to obtain the oxime.[14]

Oxidation to a Carboxylic Acid

The aldehyde group can be readily oxidized to the corresponding carboxylic acid using a variety of oxidizing agents, such as potassium permanganate (KMnO₄) or chromium-based reagents.[15][16][17]

Experimental Protocol: Oxidation with Potassium Permanganate

  • Reagents:

    • This compound (1.0 eq)

    • Potassium permanganate (KMnO₄) (2.0 eq)

    • Aqueous sodium hydroxide solution (as solvent)

  • Procedure:

    • Dissolve this compound in an aqueous sodium hydroxide solution.

    • Cool the solution in an ice bath and add a solution of potassium permanganate in water dropwise, maintaining the temperature below 10 °C.

    • Stir the reaction mixture at room temperature until the purple color of the permanganate has disappeared.

    • Filter the mixture to remove the manganese dioxide precipitate.

    • Acidify the filtrate with concentrated HCl to precipitate the carboxylic acid.

    • Collect the solid by filtration, wash with cold water, and dry to yield 5-chloro-2-methoxyisonicotinic acid.

Applications in Synthesis

The reactivity of the aldehyde group in this compound makes it a valuable precursor in the synthesis of a wide array of complex molecules, particularly in the realm of medicinal chemistry.

  • Synthesis of Pyrimidines: The aldehyde can undergo cyclocondensation reactions with amidines or ureas to form substituted pyrimidine rings, which are prevalent scaffolds in many biologically active compounds.[4][18][19][20]

  • Synthesis of Amino Acids: Through the Strecker synthesis, the aldehyde can be converted into an α-amino acid.[6][7][21][22][23] This involves the formation of an α-aminonitrile followed by hydrolysis.

  • Multicomponent Reactions: The aldehyde is an excellent substrate for multicomponent reactions, which allow for the rapid construction of molecular complexity in a single step.[24]

Diagram 3: Synthetic Utility of this compound

G cluster_reactions Reactions of the Aldehyde Group cluster_products Product Classes aldehyde 5-Chloro-2-methoxy- isonicotinaldehyde condensation Condensation (Knoevenagel, Wittig) aldehyde->condensation reduction Reduction aldehyde->reduction oxidation Oxidation aldehyde->oxidation nucleophilic_add Nucleophilic Addition (Imines, Oximes) aldehyde->nucleophilic_add alkenes α,β-Unsaturated Systems condensation->alkenes heterocycles Heterocycles (Pyrimidines, etc.) condensation->heterocycles alcohols Primary Alcohols reduction->alcohols acids Carboxylic Acids oxidation->acids imines_oximes Imines & Oximes nucleophilic_add->imines_oximes

References

An In-depth Technical Guide to the Synthesis of 5-Chloro-2-methoxyisonicotinaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

5-Chloro-2-methoxyisonicotinaldehyde is a pivotal pyridine-based intermediate in the synthesis of complex molecules within the pharmaceutical and agrochemical industries. Its unique substitution pattern, featuring a chloro, a methoxy, and an aldehyde group, provides a versatile scaffold for constructing diverse molecular architectures. This guide offers a comprehensive analysis of the primary synthetic pathways to this target molecule, focusing on the selection of precursors, detailed experimental protocols, and the underlying chemical principles that govern these transformations. Designed for researchers, chemists, and process development professionals, this document provides the technical depth necessary for practical application and strategic synthetic planning.

Introduction: Strategic Importance of the Target Molecule

The pyridine ring is a privileged scaffold in medicinal chemistry. The specific arrangement of substituents in this compound (IUPAC Name: 5-Chloro-2-methoxypyridine-4-carbaldehyde) makes it a highly valuable building block. The aldehyde at the C4 position serves as a versatile handle for transformations such as reductive amination, Wittig reactions, and oxidations to the corresponding carboxylic acid. The chlorine at C5 and the methoxy group at C2 dictate the electronic properties of the ring and offer sites for further functionalization, typically through cross-coupling or nucleophilic aromatic substitution (SNAr) reactions. Understanding the most efficient routes to this intermediate is critical for the rapid and scalable development of novel chemical entities.

Comparative Analysis of Synthetic Strategies

The synthesis of this compound predominantly originates from readily available substituted picoline precursors. The core transformations involve a regioselective nucleophilic aromatic substitution to install the methoxy group, followed by a selective oxidation of the 4-methyl group to the aldehyde. The choice of starting material is the most critical decision, directly influencing the efficiency and number of steps in the overall sequence.

Precursor Key Transformations Typical Overall Yield Advantages Disadvantages
2,5-Dichloro-4-methylpyridine1. Regioselective Methoxylation (SNAr)2. Side-Chain Oxidation60-75%High regioselectivity; Commercially available precursor.Oxidation step can sometimes lead to over-oxidation or ring-opening.
2-Hydroxy-4-methyl-5-chloropyridine1. O-Methylation2. Side-Chain Oxidation55-70%Avoids handling dichlorinated pyridines.Hydroxypyridines can exhibit tautomerism; O-methylation requires specific conditions.

Primary Synthetic Route: From 2,5-Dichloro-4-methylpyridine

This is the most direct and widely adopted pathway due to the predictable reactivity of the precursor and high yields. The strategy hinges on two key steps: the selective substitution of the C2 chlorine and the subsequent oxidation of the C4 methyl group.

Step 1: Regioselective Methoxylation

Causality Behind Experimental Choices: The key to this step is achieving high regioselectivity. The chlorine atom at the C2 position of a pyridine ring is significantly more activated towards nucleophilic aromatic substitution than a chlorine at the C5 position. This is because the electron-withdrawing pyridine nitrogen can effectively stabilize the negative charge of the Meisenheimer intermediate formed during attack at the C2 (or C6) position. Attack at C5 does not benefit from this direct resonance stabilization. Therefore, reacting 2,5-dichloro-4-methylpyridine with one equivalent of sodium methoxide preferentially displaces the C2 chlorine.

Experimental Protocol: Synthesis of 5-Chloro-2-methoxy-4-methylpyridine

  • Reagent Setup: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a nitrogen inlet, add anhydrous methanol (10 mL per 1 g of precursor).

  • Base Addition: Carefully add sodium metal (1.1 equivalents) in small portions to the methanol at 0 °C to generate sodium methoxide in situ. Allow the mixture to stir until all the sodium has dissolved.

  • Precursor Addition: Add 2,5-Dichloro-4-methylpyridine (1.0 equivalent) to the sodium methoxide solution.

  • Reaction: Heat the reaction mixture to reflux (typically 65-70 °C) and monitor the progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS). The reaction is typically complete within 4-6 hours.

  • Work-up: After cooling to room temperature, carefully quench the reaction by adding water. The methanol is then removed under reduced pressure.

  • Extraction: Extract the aqueous residue with ethyl acetate (3 x 50 mL). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.

  • Purification: Concentrate the filtrate under reduced pressure. The resulting crude product, 5-Chloro-2-methoxy-4-methylpyridine[1], can often be used directly in the next step or purified further by column chromatography on silica gel if necessary.

Step 2: Side-Chain Oxidation

Causality Behind Experimental Choices: The transformation of the 4-methyl group to a 4-formyl group requires a selective oxidant that will not affect the electron-rich pyridine ring or the methoxy group. Selenium dioxide (SeO₂) is a classic and highly effective reagent for the oxidation of benzylic or allylic methyl groups to aldehydes. The reaction proceeds through an ene reaction followed by a[2][3]-sigmatropic rearrangement. Care must be taken to control the stoichiometry and temperature to prevent over-oxidation to the carboxylic acid.

Experimental Protocol: Synthesis of this compound

  • Reagent Setup: In a round-bottom flask fitted with a reflux condenser, dissolve 5-Chloro-2-methoxy-4-methylpyridine (1.0 equivalent) in a suitable solvent such as dioxane or a mixture of dioxane and water.

  • Oxidant Addition: Add selenium dioxide (SeO₂, 1.1 to 1.2 equivalents) portion-wise to the solution. Caution: Selenium compounds are toxic. Handle with appropriate personal protective equipment in a well-ventilated fume hood.

  • Reaction: Heat the mixture to reflux (approximately 90-100 °C) for 12-24 hours. The reaction progress should be monitored by TLC or GC-MS.

  • Work-up: Once the starting material is consumed, cool the reaction mixture to room temperature. The black selenium metal byproduct can be removed by filtration through a pad of celite.

  • Extraction: Dilute the filtrate with water and extract with dichloromethane or ethyl acetate (3 x 50 mL).

  • Purification: Combine the organic layers, wash with saturated sodium bicarbonate solution and then brine. Dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude aldehyde is then purified by flash column chromatography on silica gel to yield the final product, this compound[4].

Visualization of the Primary Synthetic Workflow

Synthesis_Workflow cluster_0 Step 1: Regioselective Methoxylation cluster_1 Step 2: Side-Chain Oxidation A 2,5-Dichloro-4-methylpyridine (Precursor) B 5-Chloro-2-methoxy-4-methylpyridine (Intermediate) A->B  1. NaOMe (1.1 eq)  2. Methanol, Reflux  (SNAr Reaction) C This compound (Final Product) B->C  1. SeO2 (1.2 eq)  2. Dioxane/H2O, Reflux  (Oxidation)

References

Methodological & Application

The Versatility of 5-Chloro-2-methoxyisonicotinaldehyde: A Strategic Building Block in Modern Organic Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unveiling a Privileged Scaffold

In the landscape of modern medicinal chemistry and drug discovery, the pyridine scaffold holds a position of prominence. Its presence in numerous FDA-approved drugs underscores its importance as a privileged structure.[1][2][3] Within this class of heterocycles, substituted isonicotinaldehydes serve as exceptionally versatile building blocks due to the orthogonal reactivity of their functional groups. This guide focuses on a particularly valuable derivative: 5-Chloro-2-methoxyisonicotinaldehyde .

With its unique arrangement of a reactive aldehyde, a methoxy group, and a strategically positioned chlorine atom, this compound (Molecular Formula: C₇H₆ClNO₂, Molecular Weight: 171.58 g/mol ) offers a wealth of opportunities for synthetic diversification. The electron-withdrawing nature of the pyridine nitrogen and the chlorine atom activates the ring for nucleophilic aromatic substitution, while the aldehyde functionality provides a handle for a myriad of classical and contemporary organic transformations. This document serves as a comprehensive technical guide for researchers, scientists, and drug development professionals, detailing the applications and providing robust protocols for the effective utilization of this powerful synthetic intermediate.

Physicochemical Properties

A clear understanding of the physicochemical properties of a building block is paramount for its effective use in synthesis. The key properties of this compound are summarized below.

PropertyValueSource
CAS Number 1060810-36-7Fluorochem
Molecular Formula C₇H₆ClNO₂ChemScene[1]
Molecular Weight 171.58 g/mol ChemScene[1]
Appearance SolidSigma-Aldrich
Purity ≥95%ChemScene[1]

Core Reactivity and Synthetic Potential

The synthetic utility of this compound stems from the distinct reactivity of its three key functional components: the aldehyde, the chloro substituent, and the methoxy group on the pyridine ring.

G cluster_aldehyde Aldehyde Reactions cluster_chloro Chloro Group Transformations This compound This compound Wittig Olefination Wittig Olefination This compound->Wittig Olefination C=C bond formation Reductive Amination Reductive Amination This compound->Reductive Amination C-N bond formation Condensation Reactions Condensation Reactions This compound->Condensation Reactions Heterocycle synthesis Suzuki Coupling Suzuki Coupling This compound->Suzuki Coupling C-C bond formation Buchwald-Hartwig Amination Buchwald-Hartwig Amination This compound->Buchwald-Hartwig Amination C-N bond formation Sonogashira Coupling Sonogashira Coupling This compound->Sonogashira Coupling C-C bond formation Nucleophilic Aromatic Substitution Nucleophilic Aromatic Substitution This compound->Nucleophilic Aromatic Substitution C-Nu bond formation

[Image of the reductive amination of this compound with a generic primary amine R-NH2 to yield the corresponding secondary amine]

[Image of the Wittig reaction of this compound with a phosphorus ylide to form a substituted alkene]

[Image of the Suzuki-Miyaura coupling of this compound with an arylboronic acid]

[Image of the Buchwald-Hartwig amination of this compound with an amine]

References

The Strategic Utility of 5-Chloro-2-methoxyisonicotinaldehyde in Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: A Privileged Scaffold in Drug Discovery

In the landscape of contemporary drug discovery, the pyridine ring stands as a cornerstone heterocyclic motif, integral to the architecture of numerous therapeutic agents.[1][2] Its unique electronic properties, hydrogen bonding capabilities, and metabolic stability make it a favored scaffold among medicinal chemists. The strategic functionalization of the pyridine ring allows for the fine-tuning of a molecule's pharmacological profile, including its potency, selectivity, and pharmacokinetic properties. Within this context, 5-Chloro-2-methoxyisonicotinaldehyde has emerged as a highly valuable and versatile building block, particularly in the synthesis of targeted therapies such as kinase inhibitors.[3][4]

The presence of a chlorine atom at the 5-position offers a reactive handle for a variety of cross-coupling reactions, most notably the Suzuki-Miyaura coupling, enabling the introduction of diverse aryl and heteroaryl substituents.[5] The methoxy group at the 2-position influences the electronic nature of the ring and can play a crucial role in directing metallation reactions for further functionalization. Finally, the aldehyde group at the 4-position is a versatile functional group that can be readily transformed into a wide array of other functionalities, including amines via reductive amination, which is a key step in the synthesis of many kinase inhibitors.[6][7] This unique combination of functional groups makes this compound a powerful precursor for the construction of complex molecular architectures with significant therapeutic potential.

Physicochemical Properties

A thorough understanding of the physicochemical properties of a building block is paramount for its effective utilization in synthesis. The key properties of this compound are summarized in the table below.

PropertyValueReference
Molecular Formula C₇H₆ClNO₂[8]
Molecular Weight 171.58 g/mol [8]
CAS Number 1060810-36-7[8]
Appearance Pale yellow solid[8]
Melting Point 93-96 °C[8]
Boiling Point 255.1 ± 35.0 °C (Predicted)
Density 1.317 ± 0.06 g/cm³ (Predicted)
Storage Store at 0-8 °C

Synthetic Protocol: Preparation of this compound

The following protocol details a reliable method for the synthesis of this compound starting from 5-chloro-2-methoxy-4-methylpyridine.[8] This procedure involves an initial reaction to form an enamine intermediate, followed by oxidative cleavage to yield the desired aldehyde.

Materials:

  • 5-chloro-2-methoxy-4-methylpyridine

  • N,N-dimethylformamide (DMF)

  • tert-butoxycarbonyl bis(dimethylamino)methane

  • Tetrahydrofuran (THF)

  • Sodium periodate (NaIO₄)

  • Dichloromethane (DCM)

  • Saturated sodium bicarbonate solution

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for flash chromatography

  • Hexane

  • Ethyl acetate

Procedure:

  • To a solution of N,N-dimethylformamide (38 mL) and tert-butoxycarbonyl bis(dimethylamino)methane (7.0 mL, 33.9 mmol), add 5-chloro-2-methoxy-4-methylpyridine (20 mmol).

  • Heat the reaction mixture to 120 °C and maintain for 2 hours.

  • Cool the reaction mixture to room temperature and concentrate under reduced pressure to obtain a thick orange oil.

  • Dissolve the resulting oil in tetrahydrofuran (40 mL).

  • In a separate flask equipped with an overhead stirrer, prepare a slurry of sodium periodate in water (150 mL) and cool to 0 °C.

  • Slowly add the THF solution from step 4 to the sodium periodate slurry at 0 °C.

  • Allow the reaction mixture to warm to room temperature and stir vigorously for 3 hours.

  • Dilute the mixture with dichloromethane (150 mL) and filter to remove solids.

  • Wash the collected solids with dichloromethane (2 x 150 mL).

  • Separate the organic layer from the filtrate and wash it with a saturated sodium bicarbonate solution (50 mL).

  • Neutralize the aqueous layer with solid sodium bicarbonate and back-extract with dichloromethane (100 mL).

  • Combine all organic fractions, dry over anhydrous sodium sulfate, filter, and evaporate under reduced pressure.

  • Purify the crude residue by flash chromatography on silica gel using a hexane to ethyl acetate gradient (0-40%) to afford this compound as a pale yellow solid.[8]

Diagram of Synthetic Workflow:

Synthesis Start 5-chloro-2-methoxy-4-methylpyridine Reagents1 DMF, (Boc)2O, (Me2N)2CH2 Start->Reagents1 Intermediate Enamine Intermediate Reagents1->Intermediate 120 °C, 2h Reagents2 1. THF 2. NaIO4, H2O Intermediate->Reagents2 Purification Flash Chromatography Reagents2->Purification Oxidative Cleavage Product 5-Chloro-2-methoxy- isonicotinaldehyde Purification->Product caption Synthesis of this compound.

Synthesis of this compound.

Application in Medicinal Chemistry: Synthesis of a Kinase Inhibitor Core Structure

The strategic placement of functional groups on this compound makes it an ideal starting material for the synthesis of complex heterocyclic systems, such as the core of anaplastic lymphoma kinase (ALK) inhibitors.[9][10] The following protocols outline a representative two-step synthesis of a key intermediate for such inhibitors, demonstrating the utility of this aldehyde in a Suzuki coupling followed by a reductive amination.

Protocol 1: Suzuki-Miyaura Coupling

This protocol describes the palladium-catalyzed cross-coupling of this compound with a boronic ester to introduce an aryl substituent at the 5-position of the pyridine ring.

Materials:

  • This compound

  • Aryl boronic acid or boronic ester (e.g., 2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline)

  • Palladium catalyst (e.g., Pd(PPh₃)₄)

  • Base (e.g., K₂CO₃)

  • Solvent (e.g., 1,4-dioxane/water mixture)

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • To a reaction vessel, add this compound (1.0 equiv), the aryl boronic ester (1.2 equiv), potassium carbonate (2.0 equiv), and the palladium catalyst (0.05 equiv).

  • Purge the vessel with an inert gas (e.g., argon or nitrogen).

  • Add a degassed mixture of 1,4-dioxane and water (e.g., 4:1 v/v).

  • Heat the reaction mixture to 80-100 °C and monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.

  • Wash the organic layer with water and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield the 5-aryl-2-methoxyisonicotinaldehyde intermediate.

Protocol 2: Reductive Amination

This protocol details the reductive amination of the aldehyde intermediate with a primary amine to form a secondary amine, a common linkage in many kinase inhibitors.

Materials:

  • 5-Aryl-2-methoxyisonicotinaldehyde (from Protocol 1)

  • Primary amine (e.g., aniline or a substituted aniline derivative)

  • Reducing agent (e.g., sodium triacetoxyborohydride, NaBH(OAc)₃)

  • Solvent (e.g., dichloromethane or 1,2-dichloroethane)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • Dissolve the 5-aryl-2-methoxyisonicotinaldehyde (1.0 equiv) and the primary amine (1.1 equiv) in the chosen solvent.

  • Stir the mixture at room temperature for 30-60 minutes to allow for imine formation.

  • Add sodium triacetoxyborohydride (1.5 equiv) portion-wise to the reaction mixture.

  • Continue stirring at room temperature and monitor the reaction progress by TLC or LC-MS.

  • Once the reaction is complete, quench by the slow addition of a saturated sodium bicarbonate solution.

  • Extract the aqueous layer with the organic solvent.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the desired secondary amine product.

Diagram of Application in Kinase Inhibitor Synthesis:

KinaseInhibitor Start 5-Chloro-2-methoxy- isonicotinaldehyde Reagents1 Aryl Boronic Ester, Pd Catalyst, Base Start->Reagents1 Intermediate1 5-Aryl-2-methoxy- isonicotinaldehyde Reagents1->Intermediate1 Suzuki Coupling Reagents2 Primary Amine, NaBH(OAc)3 Intermediate1->Reagents2 Product Kinase Inhibitor Core Structure Reagents2->Product Reductive Amination caption Synthetic route to a kinase inhibitor core.

Synthetic route to a kinase inhibitor core.

Mechanism of Action: Targeting Anaplastic Lymphoma Kinase (ALK)

Many of the kinase inhibitors synthesized using this compound-derived scaffolds target anaplastic lymphoma kinase (ALK).[3][9] ALK is a receptor tyrosine kinase that, when constitutively activated through genetic rearrangements, acts as an oncogenic driver in several cancers, most notably non-small cell lung cancer (NSCLC).[4]

The synthesized inhibitors typically function as ATP-competitive inhibitors. They bind to the ATP-binding pocket of the ALK kinase domain, preventing the phosphorylation of downstream signaling proteins. This blockage of the ALK signaling cascade ultimately leads to the inhibition of cell proliferation and the induction of apoptosis in ALK-driven cancer cells.

Diagram of ALK Signaling Pathway Inhibition:

ALK_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus ALK ALK Receptor Tyrosine Kinase ATP ATP Downstream Downstream Signaling (e.g., STAT3, PI3K/AKT) ALK->Downstream Phosphorylation ATP->ALK Binds to active site ADP ADP Proliferation Cell Proliferation & Survival Downstream->Proliferation Signal Transduction Inhibitor Kinase Inhibitor (Derived from title compound) Inhibitor->ALK Blocks ATP binding caption Inhibition of the ALK signaling pathway.

Inhibition of the ALK signaling pathway.

Conclusion

This compound is a strategically functionalized building block with significant applications in medicinal chemistry. Its unique combination of a reactive aldehyde, a handle for cross-coupling reactions, and a methoxy group for electronic modulation provides a powerful platform for the synthesis of complex, biologically active molecules. The protocols and applications detailed herein underscore its importance in the development of targeted therapies, particularly in the field of kinase inhibitors. As the demand for novel and effective therapeutics continues to grow, the utility of such versatile chemical intermediates will undoubtedly continue to expand.

References

The Versatile Role of 5-Chloro-2-methoxyisonicotinaldehyde in the Synthesis of Heterocyclic Compounds: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

5-Chloro-2-methoxyisonicotinaldehyde has emerged as a pivotal building block in synthetic organic and medicinal chemistry. Its unique substitution pattern, featuring an electron-withdrawing chloro group and an electron-donating methoxy group on a pyridine ring, coupled with a reactive aldehyde functionality, renders it a versatile precursor for the construction of a diverse array of heterocyclic scaffolds. This guide provides an in-depth exploration of the synthetic utility of this compound, focusing on its application in multicomponent reactions and classical named reactions for the synthesis of biologically relevant heterocyclic compounds. Detailed, field-proven protocols for the synthesis of pyrimido[4,5-b]quinolines, 1,4-dihydropyridines, and 2-aminothiophenes are presented, along with mechanistic insights and data interpretation to empower researchers in their drug discovery and development endeavors.

Introduction: The Strategic Importance of this compound

Heterocyclic compounds form the cornerstone of modern medicinal chemistry, with a vast number of pharmaceuticals containing at least one heterocyclic ring. The pyridine scaffold, in particular, is a privileged structure due to its presence in numerous natural products and synthetic drugs. This compound (1) is a strategically important starting material that combines the key features of a pyridine ring with a versatile aldehyde group. The chlorine atom at the 5-position and the methoxy group at the 2-position modulate the electronic properties of the pyridine ring, influencing its reactivity and the biological activity of the resulting derivatives. The aldehyde at the 4-position serves as a convenient handle for a wide range of chemical transformations, making it an ideal substrate for the synthesis of complex heterocyclic systems.

This document serves as a comprehensive guide for the utilization of this compound in the synthesis of three important classes of heterocyclic compounds: pyrimido[4,5-b]quinolines, 1,4-dihydropyridines, and 2-aminothiophenes. These scaffolds are of significant interest in drug discovery due to their broad spectrum of biological activities, including anticancer, antiviral, and anti-inflammatory properties.

I. Synthesis of Pyrimido[4,5-b]quinolines via Multicomponent Reaction

Pyrimido[4,5-b]quinolines are a class of fused heterocyclic compounds that have garnered significant attention for their diverse pharmacological activities, including anticancer, antiviral, and anti-inflammatory effects.[1] The one-pot, multicomponent synthesis of these scaffolds is a highly efficient and atom-economical approach.

Causality Behind Experimental Choices

The reaction proceeds through a cascade of reactions, initiated by a Knoevenagel condensation between the aldehyde and dimedone, followed by a Michael addition of 6-aminouracil and subsequent cyclization and dehydration to afford the final product. The choice of a protic solvent like ethanol facilitates the initial condensation and subsequent proton transfer steps. A catalytic amount of a mild acid or base can be employed to accelerate the reaction, although in many cases, the inherent acidity or basicity of the reactants is sufficient.

Experimental Protocol: Synthesis of 5-(5-Chloro-2-methoxypyridin-4-yl)-8,8-dimethyl-1,3-dioxo-1,2,3,4,5,8-hexahydro-7H-pyrimido[4,5-b]quinoline

This protocol is adapted from the general procedure for the synthesis of pyrimido[4,5-b]quinolines.[1]

Materials:

  • This compound (1.0 mmol, 171.58 mg)

  • Dimedone (1.0 mmol, 140.18 mg)

  • 6-Amino-1,3-dimethyluracil (1.0 mmol, 155.15 mg)

  • Ethanol (10 mL)

  • Round-bottom flask (25 mL)

  • Reflux condenser

  • Magnetic stirrer and hotplate

Procedure:

  • To a 25 mL round-bottom flask, add this compound (1.0 mmol), dimedone (1.0 mmol), and 6-amino-1,3-dimethyluracil (1.0 mmol).

  • Add 10 mL of ethanol to the flask.

  • Attach a reflux condenser and place the flask on a magnetic stirrer with a hotplate.

  • Heat the reaction mixture to reflux with constant stirring.

  • Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., ethyl acetate/hexane).

  • Upon completion of the reaction (typically 2-4 hours), remove the heat source and allow the mixture to cool to room temperature.

  • The product will precipitate out of the solution. Collect the solid by vacuum filtration.

  • Wash the solid with cold ethanol (2 x 5 mL) to remove any unreacted starting materials.

  • Dry the product in a vacuum oven to obtain the pure pyrimido[4,5-b]quinoline derivative.

Data Presentation:

EntryAldehydeReactant 2Reactant 3SolventConditionsYield (%)
1This compoundDimedone6-Amino-1,3-dimethyluracilEthanolReflux>90

Visualization of Workflow:

G cluster_0 Reaction Setup cluster_1 Reaction cluster_2 Workup and Purification A 5-Chloro-2-methoxy- isonicotinaldehyde Mix Mix in Round-Bottom Flask A->Mix B Dimedone B->Mix C 6-Amino-1,3-dimethyluracil C->Mix D Ethanol D->Mix Reflux Reflux with Stirring Mix->Reflux TLC Monitor by TLC Reflux->TLC Cool Cool to Room Temp. TLC->Cool Filter Vacuum Filtration Cool->Filter Wash Wash with Cold Ethanol Filter->Wash Dry Dry in Vacuum Oven Wash->Dry Product Pure Pyrimido[4,5-b]quinoline Dry->Product

Caption: Workflow for the synthesis of Pyrimido[4,5-b]quinolines.

II. Hantzsch Synthesis of 1,4-Dihydropyridines

The Hantzsch dihydropyridine synthesis is a classic multicomponent reaction that provides access to 1,4-dihydropyridine (1,4-DHP) scaffolds.[2][3] These compounds are well-known for their activity as calcium channel blockers and have found widespread use in the treatment of hypertension.[3]

Causality Behind Experimental Choices

The reaction involves the condensation of an aldehyde, two equivalents of a β-ketoester, and a nitrogen source, typically ammonia or ammonium acetate. The mechanism is believed to proceed through the formation of a Knoevenagel condensation product between the aldehyde and one equivalent of the β-ketoester, and an enamine from the second equivalent of the β-ketoester and ammonia. These two intermediates then combine and cyclize to form the dihydropyridine ring.[4] The use of a catalyst, such as a Lewis or Brønsted acid, can enhance the reaction rate. Solvent-free conditions or the use of green solvents like water are also being explored to make the synthesis more environmentally friendly.

Experimental Protocol: Synthesis of Diethyl 4-(5-chloro-2-methoxypyridin-4-yl)-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate

This is a representative protocol adapted from the general Hantzsch synthesis.[5]

Materials:

  • This compound (1.0 mmol, 171.58 mg)

  • Ethyl acetoacetate (2.0 mmol, 260.28 mg, 0.25 mL)

  • Ammonium acetate (1.2 mmol, 92.5 mg)

  • Ethanol (5 mL)

  • Round-bottom flask (25 mL)

  • Reflux condenser

  • Magnetic stirrer and hotplate

Procedure:

  • In a 25 mL round-bottom flask, combine this compound (1.0 mmol), ethyl acetoacetate (2.0 mmol), and ammonium acetate (1.2 mmol).

  • Add 5 mL of ethanol to the flask.

  • Attach a reflux condenser and heat the mixture to reflux with stirring.

  • Monitor the reaction by TLC.

  • After completion (typically 3-6 hours), cool the reaction mixture to room temperature.

  • Pour the mixture into ice-water (20 mL) with stirring.

  • The solid product will precipitate. Collect the precipitate by vacuum filtration.

  • Wash the solid with cold water and then a small amount of cold ethanol.

  • Recrystallize the crude product from ethanol to obtain the pure 1,4-dihydropyridine.

Data Presentation:

EntryAldehydeβ-KetoesterNitrogen SourceSolventConditionsYield (%)
1This compoundEthyl acetoacetateAmmonium acetateEthanolReflux~85-95

Visualization of Reaction Mechanism:

G cluster_0 Formation of Intermediates cluster_1 Condensation and Cyclization cluster_2 Product A Aldehyde + Ethyl Acetoacetate -> Knoevenagel Adduct C Knoevenagel Adduct + Enamine -> Intermediate A->C B Ethyl Acetoacetate + NH3 -> Enamine B->C D Intramolecular Cyclization C->D Michael Addition E Dehydration D->E F 1,4-Dihydropyridine E->F

Caption: Simplified mechanism of the Hantzsch 1,4-dihydropyridine synthesis.

III. Gewald Synthesis of 2-Aminothiophenes

The Gewald reaction is a powerful multicomponent reaction for the synthesis of highly substituted 2-aminothiophenes.[2][6] These heterocycles are important intermediates in the synthesis of various dyes, agrochemicals, and pharmaceuticals.[7]

Causality Behind Experimental Choices

The Gewald reaction involves the condensation of a carbonyl compound (in this case, an aldehyde), an α-cyanoester, and elemental sulfur in the presence of a base. The reaction is initiated by a Knoevenagel condensation between the aldehyde and the α-cyanoester.[3] The resulting adduct then reacts with sulfur, followed by cyclization and tautomerization to yield the 2-aminothiophene. The base, typically a secondary amine like morpholine or piperidine, plays a crucial role in catalyzing the initial Knoevenagel condensation and in facilitating the subsequent steps involving sulfur.

Experimental Protocol: Synthesis of Ethyl 2-amino-4-(5-chloro-2-methoxypyridin-4-yl)thiophene-3-carboxylate

This protocol is a representative example of the Gewald reaction.[6]

Materials:

  • This compound (1.0 mmol, 171.58 mg)

  • Ethyl cyanoacetate (1.0 mmol, 113.12 mg, 0.11 mL)

  • Elemental sulfur (1.1 mmol, 35.27 mg)

  • Morpholine (0.2 mmol, 17.42 mg, 0.017 mL)

  • Ethanol (10 mL)

  • Round-bottom flask (25 mL)

  • Magnetic stirrer

Procedure:

  • To a 25 mL round-bottom flask, add this compound (1.0 mmol), ethyl cyanoacetate (1.0 mmol), and elemental sulfur (1.1 mmol).

  • Add 10 mL of ethanol to the flask.

  • Add morpholine (0.2 mmol) to the mixture.

  • Stir the reaction mixture at room temperature.

  • Monitor the reaction by TLC. The reaction is typically complete within a few hours.

  • Once the reaction is complete, pour the mixture into ice-water (20 mL).

  • The precipitated product is collected by vacuum filtration.

  • Wash the solid with water and then recrystallize from ethanol to afford the pure 2-aminothiophene.

Data Presentation:

EntryAldehydeα-CyanoesterSulfur (equiv.)BaseSolventConditionsYield (%)
1This compoundEthyl cyanoacetate1.1MorpholineEthanolRoom Temp.~80-90

Visualization of Key Steps:

G Start Aldehyde + α-Cyanoester + Sulfur + Base Knoevenagel Knoevenagel Condensation Start->Knoevenagel Sulfur_Add Sulfur Addition and Cyclization Knoevenagel->Sulfur_Add Product 2-Aminothiophene Sulfur_Add->Product

Caption: Key stages of the Gewald 2-aminothiophene synthesis.

Conclusion

This compound is a highly valuable and versatile starting material for the synthesis of a wide range of heterocyclic compounds. Its application in multicomponent reactions such as the synthesis of pyrimido[4,5-b]quinolines, and classical named reactions like the Hantzsch and Gewald syntheses, provides efficient and straightforward access to molecular scaffolds of significant interest in medicinal chemistry and drug discovery. The protocols and insights provided in this guide are intended to serve as a practical resource for researchers, enabling them to explore the full synthetic potential of this important building block.

References

Application Note & Protocol: A Robust and Scalable Synthesis of 5-Chloro-2-methoxyisonicotinaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note provides a comprehensive, step-by-step protocol for the gram-scale synthesis of 5-Chloro-2-methoxyisonicotinaldehyde, a key heterocyclic building block in medicinal chemistry. The described methodology focuses on the selective oxidation of the corresponding primary alcohol, (5-Chloro-2-methoxypyridin-4-yl)methanol, using activated manganese dioxide (MnO₂). This method is highlighted for its operational simplicity, mild reaction conditions, high yield, and scalability, making it an advantageous alternative to other formylation techniques. This guide is intended for researchers and process chemists in drug discovery and development, offering detailed procedural instructions, safety protocols, and characterization data.

Introduction and Scientific Background

This compound is a valuable intermediate in the synthesis of complex molecular architectures for pharmaceutical applications. Its substituted pyridine scaffold is a prevalent motif in biologically active compounds. Notably, this aldehyde is a precursor for ligands targeting nicotinic acetylcholine receptors (nAChRs), which are implicated in various neurological conditions. The development of novel positron emission tomography (PET) imaging agents often relies on intermediates like this for creating tracers to study these receptors in the human brain.[1][2][3]

The synthesis of aromatic and heteroaromatic aldehydes can be approached through various methods, including the Vilsmeier-Haack reaction, which involves formylating an electron-rich ring system.[4][5] However, such methods often employ harsh reagents like phosphorus oxychloride (POCl₃), which require stringent handling and can be difficult to scale.[6][7]

An alternative and often more favorable strategy is the oxidation of a primary alcohol. This protocol details the use of activated manganese dioxide (MnO₂), a mild and selective oxidizing agent that efficiently converts benzylic and allylic alcohols to their corresponding aldehydes.[8] The key advantages of using MnO₂ include:

  • High Selectivity: It minimizes the risk of over-oxidation to the carboxylic acid, a common side reaction with stronger oxidants.[9]

  • Mild Conditions: The reaction typically proceeds under neutral conditions at or near room temperature, or with gentle heating.

  • Simple Workup: The solid MnO₂ and its reduced form (MnO) are easily removed by simple filtration.

This protocol is designed to be a self-validating system, providing clear causality for each step to ensure reproducibility and success on a gram scale.

Reaction Scheme & Mechanism

The overall transformation involves the oxidation of the hydroxymethyl group at the C4 position of the pyridine ring to a formyl group.

Scheme 1: Oxidation of (5-Chloro-2-methoxypyridin-4-yl)methanol Reaction Scheme (Image depicting the chemical structures of the starting material, reagent, and product)

Mechanism Insight: The oxidation with MnO₂ is a heterogeneous reaction that occurs on the surface of the solid oxidant. The alcohol adsorbs onto the MnO₂ surface, followed by a series of steps involving proton and electron transfer, leading to the formation of the aldehyde, which then desorbs from the surface. The reaction is driven by the reduction of Mn(IV) to a lower oxidation state.

Data Presentation: Reagents and Yield

The following table summarizes the quantitative data for a representative gram-scale synthesis.

Compound Molecular Formula Molar Mass ( g/mol ) Starting Amount Molar Equiv. Notes
(5-Chloro-2-methoxypyridin-4-yl)methanolC₇H₈ClNO₂173.605.00 g1.0Starting Material
Activated Manganese Dioxide (MnO₂)MnO₂86.9425.0 g~10.0Oxidant, used in excess
Dichloromethane (DCM)CH₂Cl₂84.93150 mL-Solvent
Product: this compoundC₇H₆ClNO₂ 171.58 ~4.5 g -Expected Yield: ~91%

Experimental Workflow Diagram

The following diagram illustrates the logical flow of the synthesis protocol.

Synthesis_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Isolation cluster_purification Purification & Analysis prep 1. Charge Flask with Starting Material and Solvent (DCM) add_mno2 2. Add Activated MnO₂ in Portions prep->add_mno2 stir 3. Stir Vigorously at Room Temperature (24-48h) add_mno2->stir monitor 4. Monitor by TLC until Starting Material is Consumed stir->monitor filter 5. Filter Reaction Mixture Through Celite® monitor->filter wash 6. Wash Filter Cake Thoroughly with DCM filter->wash concentrate 7. Concentrate Filtrate Under Reduced Pressure wash->concentrate purify 8. Purify Crude Solid (Recrystallization) concentrate->purify product 9. Dry and Characterize Final Product purify->product

References

Application Note: 5-Chloro-2-methoxyisonicotinaldehyde as a Key Building Block in the Synthesis of Potent Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of the Pyridine Scaffold

In the landscape of modern medicinal chemistry, certain molecular frameworks consistently emerge as privileged scaffolds due to their unique ability to interact with biological targets. The pyridine ring is a cornerstone of this group, prized for its presence in numerous therapeutic agents, including a significant number of kinase inhibitors.[1][2][3] Its nitrogen atom provides a crucial hydrogen bond acceptor site, enhancing aqueous solubility and facilitating specific interactions within the ATP-binding pocket of kinases.[1] Furthermore, the aromatic system allows for π-π stacking, while its substitution points offer vectors for chemists to fine-tune a molecule's steric and electronic properties.[1]

Within this class, 5-Chloro-2-methoxyisonicotinaldehyde represents a particularly strategic starting material. Each substituent serves a critical, predefined role:

  • The Aldehyde (C4): A versatile chemical handle for constructing the core structure of the inhibitor, often through robust reactions like reductive amination.

  • The Chloro Group (C5): A key site for late-stage diversification via nucleophilic aromatic substitution, allowing for the introduction of various side chains to optimize potency and selectivity.

  • The Methoxy Group (C2): Modulates the electronic properties of the pyridine ring and can influence the molecule's conformation and metabolic stability.

This application note will use the synthesis of Dovitinib (TKI-258) , a potent multi-kinase inhibitor, as a case study to illustrate the practical application and chemical logic of using this compound in the development of targeted cancer therapies.

Case Study: Synthesis of Dovitinib (TKI-258)

Dovitinib is an oral receptor tyrosine kinase (RTK) inhibitor that targets fibroblast growth factor receptors (FGFR1-3), vascular endothelial growth factor receptors (VEGFR1-3), and other kinases like FLT3 and c-Kit.[4][5][6] Its activity against these targets makes it a significant agent in oncology, particularly in tumors driven by aberrant FGFR signaling.[7][8] The synthesis of Dovitinib provides a clear example of how the functionalities of a substituted isonicotinaldehyde are exploited.

Overall Synthetic Workflow

The synthesis of Dovitinib involves the strategic coupling of a substituted aniline fragment with the pyridine core, a reaction for which the aldehyde is essential. The workflow below highlights the key bond-forming step facilitated by the aldehyde group.

G A 5-Chloro-2-methoxy- isonicotinaldehyde (Pyridine Core) C Imine Intermediate A->C Condensation B 3,4-Dimethoxyaniline Derivative (Aniline Fragment) B->C E Dovitinib Precursor (Secondary Amine) C->E Reduction D Reducing Agent (e.g., NaBH(OAc)₃) D->E F Further Functionalization (e.g., SNAr at C5-Cl) E->F G Final Product (Dovitinib) F->G

Caption: Synthetic workflow for Dovitinib highlighting the reductive amination step.

Protocol 1: Reductive Amination for Core Assembly

Reductive amination is a cornerstone reaction in medicinal chemistry for forming C-N bonds.[9][10] It proceeds in two stages: the formation of an imine intermediate from the aldehyde and a primary amine, followed by in-situ reduction to the more stable secondary amine.[9] This one-pot method is highly efficient and avoids the isolation of the often-unstable imine.[9]

Objective: To couple the this compound core with an appropriate aniline derivative to form the central secondary amine bond of a Dovitinib precursor.

Materials:

  • This compound

  • Substituted Aniline (e.g., 4-amino-2-(diethylamino)methyl-5-methoxyaniline)

  • Sodium triacetoxyborohydride (NaBH(OAc)₃)

  • 1,2-Dichloroethane (DCE) or Tetrahydrofuran (THF)

  • Acetic Acid (catalytic amount)

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Rotary Evaporator

  • Standard laboratory glassware and magnetic stirrer

Procedure:

  • Reaction Setup: In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound (1.0 equivalent) and the substituted aniline (1.05 equivalents) in anhydrous DCE.

  • Imine Formation: Add a catalytic amount of acetic acid (e.g., 0.1 equivalents) to the solution. Stir the mixture at room temperature for 30-60 minutes. The acid catalyzes the dehydration step, pushing the equilibrium towards the imine intermediate.[9]

  • Reduction: Carefully add sodium triacetoxyborohydride (1.5 equivalents) portion-wise to the reaction mixture. NaBH(OAc)₃ is chosen as it is a mild and selective reducing agent that reduces the protonated imine faster than the starting aldehyde, minimizing side reactions like the reduction of the aldehyde to an alcohol.[11][12]

  • Reaction Monitoring: Allow the reaction to stir at room temperature for 4-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting materials are consumed.

  • Workup: Quench the reaction by slowly adding saturated NaHCO₃ solution to neutralize the acetic acid and destroy any excess reducing agent. Transfer the mixture to a separatory funnel.

  • Extraction: Extract the aqueous layer with a suitable organic solvent (e.g., Dichloromethane or Ethyl Acetate) three times.

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Final Purification: Purify the resulting crude product by column chromatography on silica gel to yield the desired secondary amine precursor.

Mechanism: The Logic of Reductive Amination

The reaction proceeds through a well-defined mechanism that ensures high efficiency and selectivity.

G cluster_0 Step 1: Imine Formation cluster_1 Step 2: Reduction A Aldehyde + Amine B Hemiaminal A->B Nucleophilic Attack C Iminium Ion B->C Dehydration (H⁺ cat.) D Iminium Ion F Secondary Amine D->F E [H]⁻ from NaBH(OAc)₃ E->F Hydride Attack

Caption: Mechanism of the two-stage reductive amination reaction.

Biological Evaluation of Synthesized Inhibitors

Once the final kinase inhibitor is synthesized, its biological activity must be quantified. The most common metric is the half-maximal inhibitory concentration (IC₅₀), which measures the concentration of the inhibitor required to reduce the activity of a specific kinase by 50%.

Data Presentation: Dovitinib Activity Profile

The following table summarizes the reported IC₅₀ values for Dovitinib against its key kinase targets, demonstrating its multi-targeted profile.

Kinase TargetIC₅₀ (nM)Reference
FLT31[4][5]
c-Kit2[4][5]
VEGFR110[5]
VEGFR213[5]
VEGFR38[5]
FGFR18[4][5]
FGFR39[4][5]
PDGFRβ210[5]
Protocol 2: In Vitro Kinase Assay (ADP-Glo™ Representative Protocol)

The ADP-Glo™ Kinase Assay is a widely used luminescent method for measuring kinase activity.[13][14][15] It quantifies the amount of ADP produced in a kinase reaction, which is directly proportional to the kinase's enzymatic activity.[13][14]

Objective: To determine the IC₅₀ value of a synthesized inhibitor (e.g., Dovitinib) against a target kinase (e.g., FGFR1).

Materials:

  • Synthesized inhibitor stock solution (in DMSO)

  • Recombinant human kinase (e.g., FGFR1)

  • Kinase-specific substrate (e.g., a poly-Glu-Tyr peptide)

  • ATP

  • Kinase reaction buffer

  • ADP-Glo™ Reagent and Kinase Detection Reagent (Promega)

  • White, opaque 384-well assay plates

  • Plate-reading luminometer

Procedure:

  • Compound Dilution: Prepare a serial dilution of the synthesized inhibitor in kinase buffer. A typical starting concentration range might be 10 µM down to 0.1 nM. Include a "no inhibitor" (vehicle control, DMSO) and a "no enzyme" (background) control.

  • Kinase Reaction:

    • To each well of a 384-well plate, add 2.5 µL of the diluted inhibitor.

    • Add 2.5 µL of a 2X enzyme/substrate mixture (containing the kinase and its specific peptide substrate).

    • Initiate the reaction by adding 5 µL of a 2X ATP solution. The final ATP concentration should be close to its Km value for the specific kinase.

    • Incubate the plate at room temperature for 60 minutes.

  • Signal Generation (Step 1 - ATP Depletion):

    • Add 5 µL of ADP-Glo™ Reagent to each well.[16] This terminates the kinase reaction and depletes the remaining unconsumed ATP.[13][14]

    • Incubate at room temperature for 40 minutes.[14][16]

  • Signal Generation (Step 2 - ADP to ATP Conversion & Detection):

    • Add 10 µL of Kinase Detection Reagent to each well.[16] This reagent converts the ADP produced during the kinase reaction back into ATP and provides luciferase/luciferin to generate a luminescent signal proportional to the amount of ADP.[13][14]

    • Incubate at room temperature for 30-60 minutes to allow the signal to stabilize.[16]

  • Data Acquisition: Measure the luminescence of each well using a plate-reading luminometer.

  • Data Analysis:

    • Subtract the background ("no enzyme") signal from all other readings.

    • Normalize the data by setting the "no inhibitor" control as 100% activity and the highest inhibitor concentration as 0% activity.

    • Plot the percent inhibition versus the logarithm of the inhibitor concentration and fit the data to a four-parameter dose-response curve to calculate the IC₅₀ value.

Conclusion

This compound is a high-value, versatile building block for the synthesis of complex kinase inhibitors. Its pre-installed, strategically placed functional groups—an aldehyde for core bond formation and a chloro group for late-stage diversification—streamline the synthetic process. The successful synthesis of Dovitinib serves as a compelling testament to the utility of this scaffold. By leveraging robust and well-understood reactions like reductive amination, researchers can efficiently construct potent and selective inhibitors for critical oncology targets. The protocols and data presented herein provide a foundational guide for scientists and drug development professionals aiming to harness the power of this and related pyridine scaffolds in their discovery programs.

References

The Strategic Role of 5-Chloro-2-methoxyisonicotinaldehyde in Modern Agrochemical Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: A Versatile Pyridine Building Block

5-Chloro-2-methoxyisonicotinaldehyde is a highly functionalized pyridine derivative that has emerged as a critical starting material in the synthesis of advanced agrochemicals. Its unique substitution pattern—featuring a reactive aldehyde, a strategically positioned chlorine atom for cross-coupling, and a methoxy group influencing electronic properties—makes it an ideal scaffold for constructing complex molecules. This guide provides an in-depth look at its primary application in the synthesis of arylpicolinate herbicides, focusing on the synthesis of compounds structurally related to Halauxifen-methyl, a potent synthetic auxin herbicide developed by Dow AgroSciences.[1] We will explore the key chemical transformations, provide detailed experimental protocols, and discuss the mechanistic rationale behind the synthetic strategies.

Halauxifen-methyl belongs to the arylpicolinate class of herbicides, which mimic the natural plant hormone auxin, leading to uncontrolled growth and eventual death in susceptible broadleaf weeds.[2] Its efficacy at low application rates and unique mode of action make it a valuable tool in modern weed management.[1][2] The synthesis of this class of molecules heavily relies on the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction to construct the core biaryl structure.[1][3]

Part 1: Core Synthesis Strategy: The Suzuki-Miyaura Coupling

The cornerstone of synthesizing Halauxifen-methyl and related analogues is the formation of a carbon-carbon bond between the pyridine core and a substituted phenyl ring. The Suzuki-Miyaura reaction is the method of choice for this transformation due to its high functional group tolerance, mild reaction conditions, and excellent yields.[4]

The general approach involves the coupling of a pyridine-containing halide (or triflate) with a phenylboronic acid derivative. In the context of syntheses starting from precursors like this compound, the chlorine atom at the 5-position serves as the reactive handle for the palladium catalyst to initiate the cross-coupling cycle.

Mechanistic Insight: The "Why" Behind the Protocol

Understanding the catalytic cycle of the Suzuki-Miyaura reaction is crucial for troubleshooting and optimization. The process, catalyzed by a Palladium(0) species, can be broken down into three fundamental steps:

  • Oxidative Addition: The active Pd(0) catalyst inserts itself into the carbon-chlorine bond of the pyridine ring. This is often the rate-limiting step, especially with less reactive aryl chlorides. The choice of a bulky, electron-rich phosphine ligand is critical here to facilitate this insertion.

  • Transmetalation: The aryl group from the activated boronic acid (in the form of a borate anion, generated by the base) is transferred to the palladium center, displacing the halide.

  • Reductive Elimination: The two organic moieties (the pyridine and phenyl groups) on the palladium complex couple and are ejected from the coordination sphere, forming the desired C-C bond and regenerating the active Pd(0) catalyst.

The selection of base, solvent, and ligand are interdependent and vital for a successful reaction. A base is required to activate the boronic acid, forming a more nucleophilic borate complex, which facilitates transmetalation.[4] A mixed solvent system, typically an organic solvent with water, is often used to dissolve both the organic substrates and the inorganic base.

Visualizing the Synthetic Workflow

The following diagram illustrates the key Suzuki coupling step in the synthesis of a Halauxifen-methyl precursor.

Suzuki_Coupling_Workflow cluster_reactants Reactant1 5-Chloro-2-methoxy isonicotinaldehyde Product 6-Aryl-5-chloro-2-methoxy isonicotinaldehyde Reactant1->Product Suzuki-Miyaura Coupling Reactant2 Arylboronic Acid (e.g., 4-chloro-2-fluoro-3-methoxyphenyl boronic acid) Reactant2->Product Suzuki-Miyaura Coupling Catalyst Pd Catalyst (e.g., Pd(OAc)₂) Catalyst->Product Ligand Phosphine Ligand (e.g., SPhos) Ligand->Product Base Base (e.g., K₂CO₃) Base->Product Solvent Solvent (e.g., Toluene/H₂O) Solvent->Product

Caption: Key components of the Suzuki-Miyaura cross-coupling reaction.

Part 2: Experimental Protocol

This section provides a representative, detailed protocol for the Suzuki-Miyaura coupling reaction to synthesize a key biaryl intermediate. While this protocol is based on the coupling of the analogous methyl 4-amino-3,6-dichloropicolinate, it is directly adaptable for this compound by applying the same catalytic system and conditions. The aldehyde functionality is generally tolerant to these reaction conditions.[4]

Synthesis of 6-Aryl-5-chloro-2-methoxyisonicotinaldehyde

Objective: To couple this compound with (4-chloro-2-fluoro-3-methoxyphenyl)boronic acid.

Materials:

  • This compound (1.0 equiv)

  • (4-chloro-2-fluoro-3-methoxyphenyl)boronic acid (1.2 equiv)

  • Palladium(II) Acetate (Pd(OAc)₂) (0.02 equiv, 2 mol%)

  • SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl) (0.04 equiv, 4 mol%)

  • Potassium Carbonate (K₂CO₃), anhydrous (3.0 equiv)

  • Toluene, anhydrous

  • Water, degassed

  • Ethyl acetate

  • Brine (saturated NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Schlenk flask or similar reaction vessel

  • Magnetic stirrer and heating mantle

  • Inert gas supply (Argon or Nitrogen)

Protocol:

  • Vessel Preparation: To an oven-dried 100 mL Schlenk flask equipped with a magnetic stir bar, add this compound (1.0 mmol, 187.6 mg), (4-chloro-2-fluoro-3-methoxyphenyl)boronic acid (1.2 mmol, 249.0 mg), and anhydrous Potassium Carbonate (3.0 mmol, 414.6 mg).

  • Inert Atmosphere: Seal the flask with a septum, and evacuate and backfill with argon or nitrogen. Repeat this cycle three times to ensure a completely inert atmosphere. Causality: The Pd(0) active catalyst is sensitive to oxygen and can be deactivated through oxidation. Maintaining an inert atmosphere is critical for catalytic activity.

  • Catalyst and Ligand Addition: Under a positive flow of inert gas, add Palladium(II) Acetate (0.02 mmol, 4.5 mg) and SPhos (0.04 mmol, 16.4 mg). Causality: SPhos is a bulky, electron-rich Buchwald ligand known to be highly effective for the coupling of challenging substrates, including heteroaryl chlorides.

  • Solvent Addition: Add 10 mL of anhydrous toluene and 2 mL of degassed water via syringe. Causality: The biphasic solvent system is effective for dissolving the organic substrates (in toluene) and the inorganic base (in water), facilitating the interaction of all components at the interface.

  • Reaction: Place the flask in a pre-heated oil bath at 90-100 °C. Stir the mixture vigorously for 12-18 hours.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS by taking small aliquots from the reaction mixture. The disappearance of the starting aldehyde indicates reaction completion.

  • Work-up: Once the reaction is complete, cool the flask to room temperature. Dilute the mixture with 30 mL of ethyl acetate and transfer to a separatory funnel.

  • Extraction: Wash the organic layer sequentially with 20 mL of water and 20 mL of brine. Extract the aqueous layer with an additional 15 mL of ethyl acetate.

  • Drying and Concentration: Combine all organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate the filtrate under reduced pressure using a rotary evaporator.

  • Purification: Purify the resulting crude residue by column chromatography on silica gel, using a gradient of ethyl acetate in hexanes as the eluent, to yield the pure 6-Aryl-5-chloro-2-methoxyisonicotinaldehyde.

Data and Expected Results

The following table summarizes the typical parameters and expected outcomes for this Suzuki-Miyaura coupling reaction.

ParameterValue
Reactant 1 This compound
Reactant 2 (4-chloro-2-fluoro-3-methoxyphenyl)boronic acid
Catalyst Loading 2 mol% Pd(OAc)₂
Ligand SPhos (4 mol%)
Base K₂CO₃ (3.0 equiv)
Solvent System Toluene / H₂O (5:1)
Temperature 90-100 °C
Reaction Time 12-18 hours
Expected Yield 75-90%
Appearance Off-white to pale yellow solid

Characterization: The final product should be characterized by standard analytical techniques such as ¹H NMR, ¹³C NMR, and Mass Spectrometry to confirm its structure and purity. The aldehyde proton (-CHO) should be visible in the ¹H NMR spectrum typically between δ 9.5-10.5 ppm.

Conclusion

This compound is a valuable and versatile intermediate in agrochemical R&D. Its utility is prominently demonstrated in the synthesis of the arylpicolinate class of herbicides through the robust and efficient Suzuki-Miyaura cross-coupling reaction. The protocol and mechanistic insights provided herein offer a solid foundation for researchers and scientists to leverage this building block in the discovery and development of new, effective crop protection solutions. Careful control over the reaction parameters, particularly the choice of catalyst, ligand, and the maintenance of an inert atmosphere, are paramount to achieving high yields and purity in these syntheses.

References

Application Notes and Protocols for the Reaction of 5-Chloro-2-methoxyisonicotinaldehyde with Primary Amines

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Senior Application Scientist, Gemini AI

Introduction: Strategic Importance of Substituted Pyridines in Medicinal Chemistry

The pyridine scaffold is a cornerstone in modern drug discovery, with its derivatives exhibiting a broad spectrum of biological activities. The strategic functionalization of the pyridine ring allows for the fine-tuning of a molecule's physicochemical properties, influencing its potency, selectivity, and pharmacokinetic profile. The subject of this guide, 5-Chloro-2-methoxyisonicotinaldehyde, is a highly functionalized pyridine building block of significant interest. The presence of a chloro group, a methoxy group, and an aldehyde function on the pyridine core provides multiple points for diversification and the introduction of molecular complexity.

The chloro substituent, an electron-withdrawing group, can enhance binding interactions through halogen bonding and improve metabolic stability. Conversely, the methoxy group is an electron-donating group that can modulate the electronic character of the pyridine ring and participate in hydrogen bonding. The aldehyde at the 4-position serves as a versatile handle for the introduction of various amine-containing fragments, most commonly through the formation of imines (Schiff bases) and subsequent reduction to secondary amines. This application note provides a comprehensive guide to the reaction of this compound with primary amines, covering the underlying reaction mechanisms, detailed experimental protocols, and characterization of the resulting products.

Reaction Mechanisms: A Tale of Two Pathways

The reaction of this compound with primary amines can proceed through two principal pathways: direct imine formation (Schiff base condensation) and reductive amination. The choice of pathway is dictated by the desired final product and the reaction conditions employed.

Imine (Schiff Base) Formation

The condensation of an aldehyde with a primary amine to form an imine is a reversible, acid-catalyzed reaction. The mechanism involves the nucleophilic attack of the amine on the carbonyl carbon, followed by dehydration.

Imine_Formation

The equilibrium of this reaction can be shifted towards the imine product by removing water, often through the use of a Dean-Stark apparatus or dehydrating agents like anhydrous magnesium sulfate or molecular sieves. The pH of the reaction is crucial; it must be acidic enough to protonate the hydroxyl group of the carbinolamine intermediate to facilitate its departure as water, but not so acidic as to protonate the primary amine, rendering it non-nucleophilic.[1]

Reductive Amination

Reductive amination is a powerful method for the synthesis of secondary amines. It involves the in situ formation of an imine or iminium ion, followed by its immediate reduction by a suitable reducing agent present in the reaction mixture.[2][3] This one-pot procedure is highly efficient and often preferred over a two-step process of imine isolation followed by reduction.

Reductive_Amination

A key advantage of reductive amination is that the reducing agents are often selected to be chemoselective for the iminium ion over the starting aldehyde, minimizing the formation of the corresponding alcohol as a byproduct. Common reducing agents for this transformation include sodium triacetoxyborohydride (NaBH(OAc)₃), sodium cyanoborohydride (NaBH₃CN), and catalytic hydrogenation.[2]

Detailed Experimental Protocols

The following protocols are provided as a general guideline and may require optimization based on the specific primary amine used.

Protocol 1: Synthesis of N-Substituted Imines (Schiff Bases)

Materials:

  • This compound

  • Primary amine (e.g., aniline, benzylamine)

  • Anhydrous Toluene or Dichloromethane (DCM)

  • Catalytic amount of p-toluenesulfonic acid (PTSA) or acetic acid

  • Anhydrous magnesium sulfate (MgSO₄) or molecular sieves (4 Å)

Procedure:

  • To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser (if heating is required), add this compound (1.0 eq).

  • Dissolve the aldehyde in a suitable anhydrous solvent (e.g., toluene or DCM, approximately 0.2 M concentration).

  • Add the primary amine (1.0-1.1 eq) to the solution.

  • Add a catalytic amount of acid (e.g., PTSA, 0.05 eq).

  • For less reactive amines, the addition of a dehydrating agent like anhydrous MgSO₄ or molecular sieves is recommended to drive the reaction to completion.

  • The reaction can be stirred at room temperature or heated to reflux, with progress monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, filter off any solid drying agent.

  • The solvent is removed under reduced pressure to yield the crude imine product, which can be purified by recrystallization or column chromatography on silica gel.

Protocol 2: Reductive Amination to Synthesize Secondary Amines

Materials:

  • This compound

  • Primary amine

  • Sodium triacetoxyborohydride (NaBH(OAc)₃)

  • Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

Procedure:

  • In a round-bottom flask, dissolve this compound (1.0 eq) and the primary amine (1.0-1.2 eq) in an anhydrous solvent such as DCM or DCE (approximately 0.1-0.2 M).

  • Stir the mixture at room temperature for 20-30 minutes to allow for the initial formation of the imine or hemiaminal intermediate.

  • Carefully add sodium triacetoxyborohydride (1.2-1.5 eq) portion-wise to the reaction mixture. The addition may be exothermic.

  • Continue stirring at room temperature for 2-24 hours. The reaction progress should be monitored by TLC or LC-MS until the starting aldehyde is consumed.

  • Once the reaction is complete, quench by the slow addition of saturated aqueous NaHCO₃ solution.

  • Extract the aqueous layer with DCM (3 x volume of aqueous layer).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • The crude secondary amine can be purified by column chromatography on silica gel.

Table of Reaction Parameters and Expected Outcomes

Primary Amine TypeReaction PathwayTypical ConditionsExpected Reactivity & Notes
Aliphatic Amines Imine FormationRoom temperature, short reaction time.Generally fast and high yielding. The resulting imines may be less stable and prone to hydrolysis.
Reductive AminationRoom temperature, NaBH(OAc)₃.Highly efficient. The basicity of the amine facilitates imine formation.
Aromatic Amines Imine FormationHeating may be required. Acid catalysis is often necessary.Slower reaction due to the lower nucleophilicity of the amine. The resulting imines are typically more stable.
Reductive AminationMay require longer reaction times or gentle heating.Electron-donating groups on the aniline will increase reactivity, while electron-withdrawing groups will decrease it.[3]
Hindered Amines Imine FormationForcing conditions (high temperature, prolonged reaction time) may be needed.Steric hindrance can significantly slow down the reaction rate.
Reductive AminationMay require a more reactive reducing agent or longer reaction times.The formation of the imine intermediate is often the rate-limiting step.

Characterization of Products

The successful synthesis of the imine or secondary amine products can be confirmed using a combination of spectroscopic techniques.

  • ¹H NMR Spectroscopy:

    • Imines: Expect a characteristic singlet for the imine proton (CH=N) in the region of δ 8.0-9.0 ppm. The disappearance of the aldehyde proton signal (around δ 10.0 ppm) from the starting material is a key indicator of reaction completion. The aromatic protons of the pyridine ring and the substituents will also show characteristic shifts.[1][4][5][6]

    • Secondary Amines: The imine proton signal will be absent. A new signal for the methylene group (CH₂-N) adjacent to the pyridine ring will appear, typically in the range of δ 3.5-4.5 ppm. The N-H proton of the secondary amine may appear as a broad singlet.

  • ¹³C NMR Spectroscopy:

    • Imines: The imine carbon (C=N) will have a characteristic chemical shift in the range of δ 150-165 ppm.

    • Secondary Amines: The signal for the imine carbon will be replaced by a signal for the new methylene carbon (CH₂-N) at a higher field.

  • Infrared (IR) Spectroscopy:

    • Imines: A strong absorption band corresponding to the C=N stretch is expected around 1640-1690 cm⁻¹. The C=O stretching band of the aldehyde (around 1700 cm⁻¹) will be absent.[7]

    • Secondary Amines: The C=N stretch will be absent. A characteristic N-H stretching band may be observed in the region of 3300-3500 cm⁻¹.

  • Mass Spectrometry (MS):

    • Electrospray ionization (ESI) or other soft ionization techniques will show the molecular ion peak corresponding to the expected mass of the imine or secondary amine product.

Troubleshooting and Key Considerations

  • Low Yields in Imine Formation: If the yield of the imine is low, consider increasing the reaction temperature, using a more effective dehydrating agent, or adding a catalytic amount of a stronger acid. Ensure all reagents and solvents are anhydrous.

  • Formation of Alcohol Byproduct in Reductive Amination: This suggests that the reduction of the aldehyde is competing with the reduction of the imine. This can be minimized by using a more chemoselective reducing agent like NaBH(OAc)₃ and ensuring the imine has sufficient time to form before the addition of the reducing agent.

  • Incomplete Reaction in Reductive Amination: For less reactive amines, longer reaction times or a slight increase in temperature may be necessary. The choice of solvent can also play a role; more polar aprotic solvents can sometimes accelerate the reaction.

  • Purification Challenges: The basicity of the amine products may cause them to streak on silica gel during column chromatography. This can often be mitigated by adding a small amount of a basic modifier, such as triethylamine (1-2%), to the eluent.

By following the guidelines and protocols outlined in this application note, researchers can effectively utilize this compound as a versatile building block for the synthesis of novel imine and secondary amine derivatives, paving the way for the development of new therapeutic agents.

References

Application Notes and Protocols for Condensation Reactions Involving 5-Chloro-2-methoxyisonicotinaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Senior Application Scientist

Abstract

5-Chloro-2-methoxyisonicotinaldehyde is a versatile heterocyclic aldehyde that serves as a crucial building block in the synthesis of a diverse array of complex organic molecules. Its unique electronic and steric properties, conferred by the chloro, methoxy, and aldehyde functionalities on the pyridine ring, make it an attractive starting material for the construction of novel compounds with potential therapeutic applications, particularly in the realm of kinase inhibitors. This guide provides an in-depth exploration of three pivotal condensation reactions involving this aldehyde: the Knoevenagel condensation, the Claisen-Schmidt condensation, and the Wittig reaction. The protocols detailed herein are designed to be self-validating, with a strong emphasis on the causal relationships between reaction parameters and outcomes, empowering researchers to adapt and optimize these methods for their specific synthetic targets.

Introduction: The Strategic Importance of this compound in Medicinal Chemistry

The pyridine scaffold is a privileged motif in medicinal chemistry, present in numerous FDA-approved drugs. The strategic functionalization of this core structure allows for the fine-tuning of a molecule's pharmacological profile, including its potency, selectivity, and pharmacokinetic properties. This compound emerges as a valuable synthon due to the orthogonal reactivity of its functional groups. The aldehyde group is a prime site for carbon-carbon bond formation through condensation reactions, while the chloro and methoxy groups can be manipulated in subsequent synthetic steps, such as cross-coupling reactions, to introduce further molecular diversity. Notably, derivatives of this aldehyde have been implicated in the synthesis of potent kinase inhibitors, a class of targeted therapeutics that has revolutionized cancer treatment and is being explored for a multitude of other diseases.[1][2][3]

Knoevenagel Condensation: Synthesis of α,β-Unsaturated Systems

The Knoevenagel condensation is a powerful method for the formation of carbon-carbon double bonds, involving the reaction of an aldehyde or ketone with an active methylene compound in the presence of a basic catalyst.[4] This reaction is instrumental in the synthesis of α,β-unsaturated compounds, which are key intermediates in the production of fine chemicals and pharmaceuticals.[5]

Mechanistic Rationale

The reaction is initiated by the deprotonation of the active methylene compound by a base to form a resonance-stabilized carbanion. This nucleophilic carbanion then attacks the electrophilic carbonyl carbon of this compound. The resulting aldol-type adduct subsequently undergoes dehydration to yield the thermodynamically stable α,β-unsaturated product. The choice of base is critical; a weak base is typically employed to prevent self-condensation of the aldehyde.

Knoevenagel cluster_0 Step 1: Enolate Formation cluster_1 Step 2: Nucleophilic Attack cluster_2 Step 3: Dehydration Active Methylene Z-CH₂-Z' Enolate Z-CH⁻-Z' (Carbanion) Active Methylene->Enolate Deprotonation Base Base Adduct Aldol Adduct Enolate->Adduct Attack on Carbonyl Aldehyde 5-Chloro-2-methoxy- isonicotinaldehyde Aldehyde->Adduct Product α,β-Unsaturated Product Adduct->Product Elimination Water H₂O

Figure 1: Generalized mechanism of the Knoevenagel condensation.

Protocol: Knoevenagel Condensation with Malononitrile

This protocol describes the reaction of this compound with malononitrile, a highly reactive methylene compound, to yield 2-((5-chloro-2-methoxypyridin-4-yl)methylene)malononitrile.

Materials:

  • This compound

  • Malononitrile

  • Piperidine (catalyst)

  • Ethanol (solvent)

  • Standard laboratory glassware

Procedure:

  • In a round-bottom flask equipped with a magnetic stir bar, dissolve this compound (1.0 eq) and malononitrile (1.1 eq) in ethanol (10-20 mL).

  • Add a catalytic amount of piperidine (0.1 eq) to the solution.

  • Stir the reaction mixture at room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC). The reaction is typically complete within 1-3 hours.[6]

  • Upon completion, a precipitate of the product will form. Cool the mixture in an ice bath to maximize precipitation.

  • Collect the solid product by vacuum filtration and wash with a small amount of cold ethanol to remove any unreacted starting materials and catalyst.

  • Dry the product under vacuum. The product is often obtained in high purity, but can be further purified by recrystallization from ethanol if necessary.

Reactant 1Reactant 2CatalystSolventTemperatureTime (approx.)Yield (expected)
This compoundMalononitrilePiperidineEthanolRoom Temp.1-3 h>90%
This compoundEthyl CyanoacetatePiperidineEthanolReflux4-6 h85-95%

Table 1: Typical reaction conditions for Knoevenagel condensation.

Claisen-Schmidt Condensation: Synthesis of Chalcone Analogs

The Claisen-Schmidt condensation is a crossed aldol condensation between an aromatic aldehyde (lacking α-hydrogens) and a ketone.[7] This reaction is a cornerstone for the synthesis of chalcones and their analogs, which are precursors to flavonoids and exhibit a wide range of biological activities.[8][9]

Mechanistic Insights

The reaction is typically base-catalyzed, with a strong base like sodium hydroxide or potassium hydroxide. The base abstracts an α-proton from the ketone to form a nucleophilic enolate. This enolate then attacks the carbonyl carbon of this compound. The resulting β-hydroxy ketone intermediate readily undergoes dehydration to yield the stable, conjugated α,β-unsaturated ketone (a chalcone analog).[8]

ClaisenSchmidt cluster_0 Step 1: Enolate Formation cluster_1 Step 2: Nucleophilic Attack cluster_2 Step 3: Dehydration Ketone R-CO-CH₃ Enolate R-CO-CH₂⁻ Ketone->Enolate Deprotonation Base OH⁻ Adduct β-Hydroxy Ketone Enolate->Adduct Attack on Carbonyl Aldehyde 5-Chloro-2-methoxy- isonicotinaldehyde Aldehyde->Adduct Product Chalcone Analog Adduct->Product Elimination Water H₂O Wittig cluster_0 Step 1: Ylide Formation cluster_1 Step 2: [2+2] Cycloaddition cluster_2 Step 3: Decomposition Phosphonium Salt [Ph₃P⁺-CH₂R]X⁻ Ylide Ph₃P=CHR Phosphonium Salt->Ylide Deprotonation Base Strong Base Oxaphosphetane Oxaphosphetane Ylide->Oxaphosphetane Nucleophilic Attack Aldehyde 5-Chloro-2-methoxy- isonicotinaldehyde Aldehyde->Oxaphosphetane Alkene Alkene Product Oxaphosphetane->Alkene Elimination Ph3PO Ph₃P=O

References

Application Notes and Protocols for Pharmacophore Modeling with 5-Chloro-2-methoxyisonicotinaldehyde Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unlocking the Therapeutic Potential of the 5-Chloro-2-methoxyisonicotinaldehyde Scaffold

The this compound scaffold represents a promising starting point for the development of novel therapeutic agents. The presence of a chlorine atom and a methoxy group offers opportunities for modulating the pharmacokinetic and pharmacodynamic properties of derivative compounds.[1][2][3] The chloro group can influence binding affinity and metabolic stability, while the methoxy group can participate in hydrogen bonding and impact solubility.[1][2][3] Pharmacophore modeling is a powerful computational technique in computer-aided drug design (CADD) that can elucidate the key molecular features responsible for the biological activity of a series of compounds.[4][5][6] This guide provides detailed protocols for both ligand-based and structure-based pharmacophore modeling, tailored for researchers working with this compound derivatives.

Core Concepts in Pharmacophore Modeling

Pharmacophore modeling can be broadly categorized into two main approaches: ligand-based and structure-based.[7]

  • Ligand-Based Pharmacophore Modeling: This approach is utilized when the three-dimensional structure of the biological target is unknown, but a set of active and inactive molecules is available.[8][9] The model is generated by aligning the active compounds and identifying the common chemical features that are essential for their biological activity.[8]

  • Structure-Based Pharmacophore Modeling: When the 3D structure of the target protein is available, typically from X-ray crystallography or NMR, a pharmacophore model can be derived from the interactions between the protein and a bound ligand.[10][11] This method provides a more direct understanding of the binding site's chemical environment.[10]

Protocol 1: Ligand-Based Pharmacophore Modeling of this compound Derivatives

This protocol outlines the steps for developing a pharmacophore model when a set of this compound derivatives with known biological activities is available, but the target structure is unknown.

Hypothetical Dataset of this compound Derivatives

For the purpose of this protocol, a hypothetical set of derivatives and their corresponding inhibitory concentrations (IC50) against a target kinase are presented below.

Compound IDR-groupIC50 (µM)Activity Class
1 -H0.05Active
2 -CH30.10Active
3 -F0.08Active
4 -OH0.25Moderately Active
5 -NH20.50Moderately Active
6 -COOH10.0Inactive
7 -SO3H15.0Inactive
8 -OCH30.30Moderately Active
9 -Cl0.12Active
10 -Br0.15Active

Ligand-Based Pharmacophore Modeling Workflow

LigandBasedWorkflow cluster_0 Phase 1: Dataset Preparation cluster_1 Phase 2: Model Generation cluster_2 Phase 3: Model Validation A 1. Select Training Set (Active Compounds) B 2. Select Test Set (Active, Moderate, Inactive) C 3. Generate Conformers for Training Set Ligands B->C Input Ligands D 4. Identify Pharmacophoric Features (HBA, HBD, HY, AR) C->D E 5. Align Conformers and Generate Hypotheses D->E F 6. Score and Rank Pharmacophore Hypotheses E->F G 7. Validate with Test Set F->G Top Hypotheses H 8. Fischer's Randomization Test G->H I 9. Final Model Selection H->I

Caption: Workflow for Ligand-Based Pharmacophore Modeling.

Step-by-Step Methodology
  • Dataset Preparation:

    • Training Set Selection: Select a set of structurally diverse and highly active compounds from your dataset.[9] In our example, compounds 1, 2, 3, 9, and 10 would be suitable for the training set.

    • Test Set Selection: The remaining compounds (4, 5, 6, 7, and 8 ) will be used as a test set to validate the generated pharmacophore model.[12] The test set should ideally contain a mix of active, moderately active, and inactive compounds.

  • Conformer Generation:

    • For each molecule in the training set, generate a diverse set of low-energy conformations. This is a critical step as it explores the possible three-dimensional arrangements of the molecules that could be responsible for binding.[8]

  • Pharmacophore Feature Identification:

    • Identify the key chemical features present in the training set molecules. These typically include:

      • Hydrogen Bond Acceptors (HBA)

      • Hydrogen Bond Donors (HBD)

      • Hydrophobic regions (HY)

      • Aromatic Rings (AR)

      • Positive and Negative Ionizable groups

  • Hypothesis Generation:

    • The software will then align the conformers of the training set molecules and identify common pharmacophore features that are spatially conserved among the active compounds.[8] This process generates a series of pharmacophore hypotheses, each representing a different spatial arrangement of features.

  • Scoring and Ranking:

    • Each hypothesis is scored based on how well it maps the active compounds in the training set and its complexity. The hypotheses are then ranked, with the highest-scoring models being the most likely to represent the true pharmacophore.

  • Model Validation:

    • Test Set Validation: The top-ranked pharmacophore hypotheses are then used to screen the test set.[12] A good model should be able to distinguish between active and inactive compounds in the test set.

    • Fischer's Randomization Test: This statistical validation method assesses the significance of the pharmacophore hypothesis.[13][14] The activities of the training set molecules are shuffled, and new pharmacophore hypotheses are generated. If the original hypothesis has a significantly better score than the randomly generated ones, it is considered statistically robust.

Protocol 2: Structure-Based Pharmacophore Modeling of this compound Derivatives

This protocol is applicable when the 3D structure of the target protein, preferably in complex with a ligand, is known.

Structure-Based Pharmacophore Modeling Workflow

StructureBasedWorkflow cluster_0 Phase 1: Input Preparation cluster_1 Phase 2: Feature Identification cluster_2 Phase 3: Model Refinement & Validation A 1. Obtain Protein-Ligand Complex Structure (PDB) B 2. Prepare Protein Structure (Add Hydrogens, Assign Charges) A->B C 3. Identify Binding Site B->C Prepared Structure D 4. Analyze Protein-Ligand Interactions C->D E 5. Generate Pharmacophore Features from Interactions D->E F 6. Refine Pharmacophore Model (Add Excluded Volumes) E->F Initial Features G 7. Validate with Known Actives and Decoys F->G H 8. Final Pharmacophore Model G->H

Caption: Workflow for Structure-Based Pharmacophore Modeling.

Step-by-Step Methodology
  • Protein Preparation:

    • Obtain the 3D structure of the target protein, ideally co-crystallized with a ligand, from a database like the Protein Data Bank (PDB).

    • Prepare the protein structure by removing water molecules, adding hydrogen atoms, and assigning appropriate protonation states and partial charges.

  • Binding Site Identification and Feature Generation:

    • Identify the binding pocket of the protein.

    • The software will then analyze the interactions between the bound ligand and the amino acid residues in the binding site.[10]

    • Based on these interactions, pharmacophoric features are generated. For example, a hydrogen bond between a ligand's carbonyl oxygen and a protein's backbone amide will generate a hydrogen bond acceptor feature.

  • Model Refinement:

    • The generated pharmacophore can be refined by adding excluded volumes, which represent regions of space occupied by the protein that should not be occupied by a potential ligand.

  • Model Validation:

    • The structure-based pharmacophore model should be validated by screening a database containing known active compounds and a set of decoy molecules (compounds with similar physicochemical properties to the actives but are assumed to be inactive).[13][15] A robust model will have a high enrichment factor, meaning it preferentially identifies active compounds over decoys.

Data Presentation: Pharmacophore Model Validation

The quality of a pharmacophore model is assessed using several metrics. A common method is the Güner-Henry (GH) scoring method.

ParameterValueInterpretation
Total Molecules in Database (D)1000Size of the validation database
Total Actives in Database (A)50Number of known active compounds
Total Hits Retrieved (Ht)100Number of compounds matching the pharmacophore
Active Hits Retrieved (Ha)45Number of active compounds matching the pharmacophore
Enrichment Factor (EF) 18.0(Ha/Ht) / (A/D) - High value indicates good model
Goodness of Hit (GH) Score 0.85A value > 0.7 indicates a very good model[16]

Conclusion

Pharmacophore modeling is an indispensable tool in modern drug discovery.[17][18] By applying the detailed protocols outlined in this guide, researchers working with this compound derivatives can gain valuable insights into the structure-activity relationships of their compounds. Whether through a ligand-based approach in the absence of a target structure or a structure-based approach with a known target, pharmacophore modeling can significantly accelerate the identification of novel and potent drug candidates.

References

Molecular docking studies of 5-Chloro-2-methoxyisonicotinaldehyde analogs

Author: BenchChem Technical Support Team. Date: January 2026

An in-depth guide to performing molecular docking studies with 5-Chloro-2-methoxyisonicotinaldehyde analogs, this document provides researchers, scientists, and drug development professionals with a comprehensive framework from theoretical principles to practical application. It emphasizes methodological integrity, protocol validation, and detailed data interpretation to ensure robust and reproducible results in computational drug discovery.

The journey of a drug from concept to clinic is arduous and expensive. Computational methods, particularly molecular docking, have become indispensable tools for accelerating this process.[1][2] Molecular docking predicts the preferred orientation and binding affinity of one molecule (a ligand) to another (a protein or receptor), offering critical insights into the molecular basis of biological activity.[3][4] This allows for the rapid screening of large chemical libraries and the rational design of more potent and selective drug candidates, a process known as structure-based drug design (SBDD).[5]

This guide focuses on analogs of this compound, a heterocyclic scaffold. Such scaffolds are of significant interest in medicinal chemistry, often serving as core structures for developing inhibitors of key therapeutic targets like protein kinases.[6][7] The addition of a chlorine atom can significantly modulate a molecule's physicochemical properties and biological activity.[8] By systematically applying molecular docking, researchers can predict how modifications to this core structure will affect binding to a target protein, thereby guiding synthetic efforts toward more promising compounds.

Foundational Principles of Molecular Docking

Molecular docking simulates the binding process at an atomic level. The methodology is underpinned by two key components: a search algorithm and a scoring function.[4]

  • Search Algorithm: This component explores the vast conformational space of the ligand and the binding site of the protein. It generates a series of possible binding poses by manipulating the ligand's translational, rotational, and torsional degrees of freedom.[9]

  • Scoring Function: Each generated pose is evaluated by a scoring function, which estimates the binding free energy (ΔG) of the protein-ligand complex.[10] A more negative score typically indicates a more favorable binding interaction.[11] These functions are mathematical models that approximate the complex physicochemical interactions, including hydrogen bonds, electrostatic interactions, van der Waals forces, and desolvation penalties.[12]

The ultimate goal is to identify the pose with the most favorable score, which is predicted to be the most stable and biologically relevant binding mode.[13]

The Imperative of Protocol Validation: Ensuring Trustworthy Results

Before screening a library of novel analogs, the chosen docking protocol must be validated. This is a critical step to ensure the methodology can reliably reproduce experimentally observed binding modes.[14] The most common validation method is "redocking."[15][16]

Redocking Protocol:

  • Select a high-resolution crystal structure of the target protein from the Protein Data Bank (PDB) that has a co-crystallized ligand similar to the compounds of interest.

  • Extract the co-crystallized ligand from the binding site.

  • Use the docking protocol to dock the extracted ligand back into the protein's binding site.

  • Calculate the Root Mean Square Deviation (RMSD) between the predicted pose and the original crystallographic pose.[17]

A successful validation is generally indicated by an RMSD value of less than 2.0 Å, which confirms that the docking parameters are appropriate for the target system.[14][17]

Detailed Protocols for Molecular Docking

This section provides a step-by-step workflow using AutoDock Vina, a widely used and freely available docking program, in conjunction with visualization and preparation tools.[18][19]

Protocol 1: Target Protein Preparation

The goal of protein preparation is to clean the raw PDB file, correct structural issues, and prepare it for docking calculations.[9][20]

  • Obtain Protein Structure: Download the desired protein structure from the RCSB PDB database (e.g., PDB ID: 4JPS, a PI3Kα kinase structure).[21]

  • Clean the Structure: Open the PDB file in a molecular visualization tool like UCSF Chimera or PyMOL.[22]

    • Remove all non-essential components, such as water molecules, co-solvents, and any protein chains that are not part of the biological unit.[20] Rationale: Crystallographic waters not directly involved in ligand binding can interfere with the docking algorithm.

    • If multiple conformations of a residue exist, retain only the one with the highest occupancy.

  • Protonation and Charge Assignment:

    • Add polar hydrogen atoms to the protein. Crystal structures typically do not resolve hydrogens.[23][24] Rationale: Hydrogens are essential for defining correct hydrogen bonding networks.

    • Assign partial charges to each atom (e.g., Kollman charges).[25] Rationale: Charges are necessary for the scoring function to calculate electrostatic interactions.

  • Save in PDBQT Format: Save the prepared protein as a .pdbqt file, the required input format for AutoDock Vina, which includes atomic charges and atom type definitions.[25]

Protocol 2: Ligand Preparation

Proper ligand preparation is crucial for accurate docking results. This involves converting 2D structures into energy-minimized 3D conformations.[3][26]

  • Obtain/Draw Ligand Structures: Draw the this compound analogs using chemical drawing software like ChemDraw or MarvinSketch. Alternatively, retrieve known structures from databases like PubChem.

  • Convert to 3D: Convert the 2D structures into 3D coordinates.

  • Energy Minimization: Perform an energy minimization of the 3D structure using a force field (e.g., MMFF94).[20] Rationale: This step ensures that the ligand has realistic bond lengths and angles, relieving any steric strain.

  • Define Rotatable Bonds: The docking software will automatically detect rotatable bonds, allowing for ligand flexibility during the simulation.[26]

  • Assign Charges and Save: Assign partial charges (e.g., Gasteiger charges) and save each analog in the .pdbqt format.[26]

Workflow Visualization: From Structure to Simulation

The following diagram outlines the comprehensive workflow for preparing and executing a molecular docking experiment.

Molecular_Docking_Workflow cluster_prep Phase 1: Preparation cluster_dock Phase 2: Docking Simulation cluster_analysis Phase 3: Analysis & Interpretation PDB Fetch Protein (PDB) ProtPrep Protein Preparation (Remove Water, Add Hydrogens, Assign Charges) PDB->ProtPrep LigandDB Design/Fetch Analogs (PubChem) LigPrep Ligand Preparation (2D to 3D, Energy Minimization, Assign Charges) LigandDB->LigPrep GridGen Grid Box Generation (Define Binding Site) ProtPrep->GridGen Docking Run Docking (AutoDock Vina) LigPrep->Docking GridGen->Docking PoseAnalysis Analyze Poses & Scores (Binding Energy, RMSD) Docking->PoseAnalysis InteractionAnalysis Visualize Interactions (H-Bonds, Hydrophobic) PoseAnalysis->InteractionAnalysis Ligand_Interactions cluster_protein Protein Binding Pocket VAL851 VAL851 LYS802 LYS802 ASP933 ASP933 LEU777 LEU777 PHE932 PHE932 Ligand Analog A Ligand->VAL851 H-Bond Ligand->LYS802 H-Bond Ligand->ASP933 H-Bond Ligand->LEU777 Hydrophobic Ligand->PHE932 Hydrophobic

References

Troubleshooting & Optimization

Optimizing reaction conditions for 5-Chloro-2-methoxyisonicotinaldehyde synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 5-Chloro-2-methoxyisonicotinaldehyde. This guide is designed for chemistry professionals engaged in the synthesis of complex pyridine derivatives. Here, we provide in-depth troubleshooting advice and answers to frequently asked questions, grounded in established chemical principles and practical, field-tested experience. Our goal is to empower you to overcome common synthetic challenges and optimize your reaction conditions for high yield and purity.

I. Troubleshooting Guide: Common Experimental Issues

This section addresses specific problems that may arise during the synthesis of this compound, particularly via the common and effective route of directed ortho-metalation of 2-Chloro-6-methoxypyridine followed by formylation.

Problem 1: Low or No Product Yield After Formylation Quench

You've performed the lithiation of 2-chloro-6-methoxypyridine and quenched with N,N-dimethylformamide (DMF), but TLC/LC-MS analysis shows primarily unreacted starting material or a complex mixture of byproducts.

Low yield is typically traced back to inefficient metalation (deprotonation) or competing side reactions. Let's diagnose the potential causes.

A. Inefficient Deprotonation (Metalation)

The crucial step is the regioselective removal of the proton at the C3 position, directed by the C2-methoxy group. Failure here is the most common reason for reaction failure.

  • Cause: Insufficiently strong or inappropriate base. While n-BuLi is a strong base, it is also a potent nucleophile and can attack the pyridine ring.[1] Hindered bases are often superior for selective deprotonation of pyridines.

  • Solution: Switch to a non-nucleophilic, hindered base such as Lithium Diisopropylamide (LDA) or Lithium 2,2,6,6-tetramethylpiperidide (LTMP) .[1] These bases are sterically bulky, which favors proton abstraction over nucleophilic addition to the C=N bond of the pyridine.

  • Cause: Degradation of the organolithium reagent. Organolithium reagents are highly sensitive to moisture and air. Improper handling leads to loss of activity.

  • Solution:

    • Titrate Your Reagent: Always titrate commercial organolithium solutions (e.g., n-BuLi, s-BuLi) before use to determine their exact molarity. The Gilman double titration is a standard method.

    • Strict Anhydrous/Inert Conditions: Ensure all glassware is flame-dried or oven-dried (>120 °C) and cooled under a stream of dry argon or nitrogen. Use anhydrous solvents, preferably freshly distilled or from a solvent purification system. Use gas-tight syringes and septa for all transfers.

  • Cause: Incorrect reaction temperature. Deprotonation of pyridines is highly temperature-dependent.

  • Solution: Perform the lithiation at low temperatures, typically -78 °C (a dry ice/acetone bath).[1][2] Allowing the temperature to rise prematurely can lead to side reactions, including decomposition of the lithiated intermediate or reaction with the solvent (e.g., THF).

B. Competing Side Reactions

  • Cause: Nucleophilic addition of the base. As mentioned, unhindered bases like n-BuLi can add to the 2- or 6-position of the pyridine ring instead of deprotonating it.[1]

  • Solution: Use a hindered base like LDA or LTMP.[1] If n-BuLi must be used, ensure the temperature is kept strictly at -78 °C.

  • Cause: Halogen-metal exchange. The C-Cl bond can potentially undergo exchange with strong organolithium reagents, although this is less common than with C-Br or C-I bonds.

  • Solution: Using LDA instead of n-BuLi can often suppress this side reaction. Perform the reaction at the lowest practical temperature (-78 °C) and for the minimum time necessary to achieve deprotonation.

Here is a decision tree to guide your troubleshooting process for low yield.

G start Low or No Product Yield check_sm Is Starting Material (SM) Consumed? start->check_sm no_sm_consumed No check_sm->no_sm_consumed  No yes_sm_consumed Yes check_sm->yes_sm_consumed  Yes inefficient_metalation Inefficient Metalation no_sm_consumed->inefficient_metalation check_base Verify Base Activity (Titrate n-BuLi) inefficient_metalation->check_base check_conditions Ensure Strict Anhydrous & Inert Conditions check_base->check_conditions check_temp Maintain -78 °C During Base Addition & Stirring check_conditions->check_temp side_reactions Side Reactions Dominating yes_sm_consumed->side_reactions use_hindered_base Switch to Hindered Base (LDA or LTMP) side_reactions->use_hindered_base check_dmf Check DMF Quality (Anhydrous, Pure) side_reactions->check_dmf check_quench Quench at -78 °C Before Warming Up side_reactions->check_quench

Caption: Troubleshooting Decision Tree for Low Yield.

Problem 2: Formation of an Unidentified Isomer

You have successfully formed a product with the correct mass, but NMR analysis suggests the aldehyde is not at the C4 position. The most likely isomer is 5-Chloro-6-methoxy-2-pyridinecarboxaldehyde.

This issue points directly to a lack of regioselectivity during the deprotonation step.

  • Cause: Metalation at the C6 position. While the methoxy group at C2 strongly directs ortho to C3, deprotonation at C6 can occur, especially if the reaction is allowed to warm or equilibrate for too long.

  • Solution:

    • Kinetic vs. Thermodynamic Control: Ensure the reaction is run under kinetic control. This means adding the base at -78 °C and quenching with DMF after a relatively short period (e.g., 30-60 minutes), without allowing the reaction to warm.[2] Prolonged reaction times or higher temperatures can allow the initially formed C3-lithiated species to equilibrate to a more thermodynamically stable isomer.

    • Choice of Base: The choice of base and its counterion can influence regioselectivity. LTMP is often cited for providing excellent regioselectivity in pyridine lithiations.[1]

II. Frequently Asked Questions (FAQs)

Q1: Which synthetic route is best for this compound?

For laboratory-scale synthesis, the directed ortho-metalation of 2-chloro-6-methoxypyridine is often the most direct and reliable route.[2][3] The methoxy group is an effective ortho-directing group, making the C3 position acidic and accessible.[2] Alternative routes like Vilsmeier-Haack formylation are generally only effective on electron-rich pyridines, and the presence of the electron-withdrawing chloro group on your substrate may disfavor this pathway.[4][5]

Q2: What are the critical parameters for the directed metalation step?

Success hinges on careful control of several factors. The table below summarizes the key parameters.

ParameterRecommended ConditionRationale & Scientific Justification
Base LDA or LTMP (1.1 - 1.2 equiv)Hindered, non-nucleophilic bases prevent addition to the pyridine ring and favor proton abstraction.[1]
Temperature -78 °C (Dry ice/acetone)Minimizes side reactions, prevents decomposition of the lithiated intermediate, and ensures kinetic control.[1][2]
Solvent Anhydrous Tetrahydrofuran (THF)Apolar aprotic solvent that is suitable for low-temperature reactions and effectively solvates the lithium cation.
Atmosphere Inert (Dry Argon or Nitrogen)Organolithium reagents and lithiated intermediates are extremely sensitive to oxygen and moisture.
Reagent Addition Add base slowly to substrateControls any potential exotherm and ensures efficient mixing at low temperature.

Q3: How should I prepare the LDA solution for the reaction?

While commercial LDA solutions are available, preparing it fresh in situ is often more reliable and cost-effective.

Protocol: In Situ Preparation of LDA
  • Under an argon atmosphere, add anhydrous diisopropylamine (1.1 equivalents relative to your starting material) to a flame-dried flask containing anhydrous THF.

  • Cool the solution to -78 °C.

  • Slowly add a titrated solution of n-BuLi (1.05 equivalents) dropwise via syringe.

  • Stir the colorless to pale yellow solution at -78 °C for 15-30 minutes before use. The LDA is now ready to be added to your solution of 2-chloro-6-methoxypyridine.

Q4: My DMF quench is not working. What could be wrong?

The quality of the DMF and the quenching procedure are critical.

  • DMF Quality: DMF is hygroscopic and can contain dimethylamine as an impurity, which can quench the lithiated intermediate without forming the aldehyde. Use anhydrous DMF, preferably from a freshly opened bottle or distilled from calcium hydride.

  • Quenching Procedure: The lithiated pyridine is a strong base and nucleophile. Add the DMF at -78 °C and allow the reaction to stir at this temperature for a period (e.g., 1 hour) before slowly warming to room temperature. The initial product is a tetrahedral intermediate which must be hydrolyzed during aqueous workup to reveal the aldehyde.[6] A standard workup involves quenching with a saturated aqueous solution of ammonium chloride (NH₄Cl).[7]

Q5: What is the overall workflow for this synthesis?

The following diagram illustrates the key stages of the synthesis via directed metalation.

Caption: General Experimental Workflow.

References

Technical Support Center: Synthesis of 5-Chloro-2-methoxyisonicotinaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 5-Chloro-2-methoxyisonicotinaldehyde. This guide is designed for researchers, scientists, and professionals in drug development. Here, we address common challenges and frequently asked questions to help you optimize your synthetic route, improve yields, and ensure the purity of your final product.

Introduction

This compound is a key building block in the synthesis of various pharmaceutical compounds. Its preparation, most commonly via ortho-directed lithiation of 2-chloro-6-methoxypyridine followed by formylation, or through a Vilsmeier-Haack reaction, can present several challenges. This guide provides in-depth, experience-based solutions to navigate these complexities.

Frequently Asked Questions (FAQs) & Troubleshooting

FAQ 1: My yield of this compound is consistently low. What are the most likely causes?

Low yield is a frequent issue and can stem from several factors throughout the synthetic process. Here’s a breakdown of potential causes and their solutions, focusing on the common lithiation-formylation route.

Common Causes for Low Yield:

  • Incomplete Lithiation: The deprotonation of 2-chloro-6-methoxypyridine is a critical step. Incomplete reaction leads to unreacted starting material, directly impacting your yield.

  • Side Reactions: Competing reactions, such as the formation of byproducts, can consume your starting material or intermediate.

  • Degradation of Product: The aldehyde product can be sensitive to the reaction conditions, particularly during workup and purification.

  • Moisture Contamination: Organolithium reagents are extremely sensitive to moisture. Even trace amounts of water can quench the reagent and halt the reaction.

Troubleshooting Workflow for Low Yield:

Caption: Troubleshooting workflow for low product yield.

FAQ 2: I'm seeing multiple spots on my TLC plate after the reaction. What are the common byproducts and how can I minimize them?

The presence of multiple spots on a TLC plate is a clear indicator of side reactions. In the synthesis of this compound, several byproducts can form.

Common Byproducts and Their Formation:

ByproductFormation MechanismMitigation Strategy
Unreacted Starting Material Incomplete lithiation or formylation.Ensure complete reaction by monitoring with TLC. Optimize reaction time and temperature.
Di-lithiated Species Excess of lithiating agent or prolonged reaction times can lead to deprotonation at other positions on the pyridine ring.[1]Use a slight excess (1.1-1.2 equivalents) of the lithiating agent. Maintain a low reaction temperature (-78°C).
Product of n-BuLi Addition If using n-butyllithium, it can act as a nucleophile and add to the pyridine ring.[2][3]Use a hindered, non-nucleophilic base like Lithium Diisopropylamide (LDA) or Lithium 2,2,6,6-tetramethylpiperidide (LTMP).[2]
Over-oxidation to Carboxylic Acid If the workup is not carefully controlled, the aldehyde can be oxidized.Use a gentle quenching procedure and avoid exposure to strong oxidizing agents.

Experimental Protocol: Synthesis via Ortho-Directed Lithiation

  • Apparatus Setup: Assemble a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, a nitrogen/argon inlet, and a dropping funnel.

  • Reagent Preparation: In the flask, prepare a solution of 2-chloro-6-methoxypyridine in anhydrous tetrahydrofuran (THF). Cool the solution to -78°C using a dry ice/acetone bath.

  • Lithiation: Slowly add a solution of Lithium Diisopropylamide (LDA) (1.1 eq.) in THF to the cooled pyridine solution via the dropping funnel, maintaining the temperature at -78°C. Stir the mixture for 1-2 hours at this temperature. The formation of the lithiated intermediate is critical for the subsequent formylation.[4][5]

  • Formylation: Add anhydrous N,N-Dimethylformamide (DMF) (1.5 eq.) to the reaction mixture and stir for an additional 2-3 hours at -78°C.

  • Quenching: Slowly quench the reaction by adding a saturated aqueous solution of ammonium chloride.

  • Workup: Allow the mixture to warm to room temperature. Extract the product with an organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel or by recrystallization.

FAQ 3: I am considering using the Vilsmeier-Haack reaction. What are the advantages and potential pitfalls of this method?

The Vilsmeier-Haack reaction is a viable alternative for the formylation of electron-rich aromatic and heteroaromatic compounds.[6][7][8]

Advantages:

  • Milder Conditions: Often proceeds at or slightly above room temperature, avoiding the need for cryogenic conditions.[9]

  • Less Sensitive to Moisture: The Vilsmeier reagent is less sensitive to moisture than organolithium reagents, making the reaction setup less demanding.

Potential Pitfalls:

  • Substrate Reactivity: The Vilsmeier-Haack reaction works best with electron-rich substrates.[7][10] The reactivity of 2-chloro-6-methoxypyridine should be sufficient, but optimization of reaction conditions may be necessary.

  • Regioselectivity: While formylation is expected at the C4 position due to the directing effects of the methoxy and chloro groups, other isomers could potentially form. Careful analysis of the product mixture is essential.

  • Vilsmeier Reagent Preparation: The Vilsmeier reagent is typically prepared in situ from DMF and a chlorinating agent like phosphorus oxychloride (POCl₃) or oxalyl chloride.[9][10] The stoichiometry and order of addition are crucial for efficient reagent formation.

Vilsmeier-Haack Reaction Mechanism:

VilsmeierHaack cluster_0 Vilsmeier Reagent Formation cluster_1 Electrophilic Aromatic Substitution DMF DMF Vilsmeier_Reagent Vilsmeier Reagent (Electrophile) DMF->Vilsmeier_Reagent + POCl3 POCl3 POCl3 Substrate 2-Chloro-6-methoxypyridine Intermediate Iminium Ion Intermediate Substrate->Intermediate + Vilsmeier Reagent Product 5-Chloro-2-methoxy- isonicotinaldehyde Intermediate->Product Hydrolysis

Caption: Simplified Vilsmeier-Haack reaction pathway.

FAQ 4: How can I effectively purify the final product to remove residual starting material and byproducts?

Purification is a critical final step to obtain high-purity this compound. The choice of method depends on the scale of the reaction and the nature of the impurities.

Purification Methods:

MethodAdvantagesDisadvantagesBest For
Column Chromatography Excellent separation of closely related compounds.Can be time-consuming and requires significant solvent volumes.Small to medium scale reactions with multiple impurities.
Recrystallization Can provide very high purity product.Potential for significant product loss in the mother liquor.Larger scale reactions where a suitable solvent system can be identified.
Distillation Effective for removing non-volatile impurities.Requires the product to be thermally stable.Situations where the main impurities have significantly different boiling points.

Tips for Effective Purification:

  • TLC Analysis: Before attempting purification, analyze the crude product by TLC to identify the number of components and their relative polarities. This will help in selecting the appropriate solvent system for chromatography.

  • Solvent Selection for Recrystallization: A good recrystallization solvent will dissolve the product when hot but not when cold, while the impurities remain soluble at all temperatures.

  • Washing: Simple aqueous washes during the workup can remove many inorganic salts and water-soluble impurities, simplifying the final purification step.

References

Technical Support Center: Synthesis of 5-Chloro-2-methoxyisonicotinaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 5-Chloro-2-methoxyisonicotinaldehyde. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and questions that arise during the synthesis of this important building block. Here, we provide in-depth troubleshooting guides and frequently asked questions, grounded in the principles of organic chemistry and backed by authoritative references.

Troubleshooting Guide

This section addresses specific issues you may encounter during your experiment, providing potential causes and actionable solutions.

Problem 1: An unexpected spot appears on my TLC plate, close to the product spot.

Question: I've run a TLC of my crude reaction mixture, and besides the desired product, there's an unknown spot. How can I identify it and get rid of it?

Answer:

An unexpected spot on your TLC plate often indicates the presence of a side product. In the Vilsmeier-Haack formylation of 2-chloro-6-methoxypyridine, several impurities can form.

Potential Causes and Solutions:

  • Isomeric Impurities: While the formylation is expected to be highly regioselective at the C4 position due to the directing effects of the methoxy and chloro groups, small amounts of other isomers, such as 3-formyl or 5-formyl derivatives, may form.[1]

    • Identification: Careful analysis of the 1H NMR spectrum of the crude product can help identify isomers. The coupling patterns of the aromatic protons will differ from the expected pattern for the desired 4-formyl product.

    • Solution: These isomers are often difficult to separate due to their similar polarities. Meticulous column chromatography using a shallow gradient of a suitable solvent system (e.g., hexane/ethyl acetate) is the most effective method for separation.

  • Unreacted Starting Material (2-chloro-6-methoxypyridine): If the reaction has not gone to completion, you will see the starting material on your TLC plate.

    • Identification: Compare the Rf value of the spot with that of the starting material. A co-spotting experiment can confirm its identity.

    • Solution: To drive the reaction to completion, you can try increasing the reaction time or using a slight excess of the Vilsmeier reagent. Ensure that your reagents, particularly phosphorus oxychloride and DMF, are of high purity and anhydrous.

  • Oxidized Product (5-Chloro-2-methoxyisonicotinic acid): The aldehyde product can be susceptible to oxidation to the corresponding carboxylic acid, especially during work-up or if exposed to air for extended periods.

    • Identification: The carboxylic acid will likely have a different Rf value (often lower) and can be identified by its characteristic broad -OH peak in the 1H NMR spectrum and a carbonyl stretch at a lower frequency in the IR spectrum compared to the aldehyde.

    • Solution: To minimize oxidation, it is advisable to perform the work-up under an inert atmosphere (e.g., nitrogen or argon) and to purify the product promptly after the reaction.

Experimental Protocol: Column Chromatography for Purification

  • Prepare a slurry of silica gel in a non-polar solvent (e.g., hexane).

  • Pack a column with the slurry, ensuring there are no air bubbles.

  • Load your crude product, adsorbed onto a small amount of silica gel, onto the top of the column.

  • Elute the column with a gradient of ethyl acetate in hexane, starting with a low percentage of ethyl acetate and gradually increasing the polarity.

  • Collect fractions and analyze them by TLC to identify the fractions containing the pure product.

  • Combine the pure fractions and remove the solvent under reduced pressure.

Problem 2: My reaction yield is consistently low.

Question: I'm following the procedure, but my yields of this compound are much lower than expected. What could be the issue?

Answer:

Low yields in a Vilsmeier-Haack reaction can stem from several factors, from the quality of your reagents to the reaction conditions.

Potential Causes and Solutions:

  • Inactive Vilsmeier Reagent: The Vilsmeier reagent, formed from phosphorus oxychloride (POCl3) and dimethylformamide (DMF), is moisture-sensitive.

    • Solution: Ensure that both POCl3 and DMF are anhydrous and of high purity. It is best to use freshly opened or properly stored reagents. The Vilsmeier reagent should be prepared in situ just before the addition of the substrate.

  • Incomplete Reaction: As mentioned previously, the reaction may not have gone to completion.

    • Solution: Monitor the reaction progress closely using TLC. If the starting material is still present after the recommended reaction time, consider extending the reaction time or slightly increasing the temperature. Using a modest excess (1.1-1.5 equivalents) of the Vilsmeier reagent can also improve conversion.

  • Side Reactions of the Vilsmeier Reagent: The Vilsmeier reagent can participate in side reactions, especially at higher temperatures, leading to the formation of various byproducts and reducing the amount of reagent available for the desired formylation.

    • Solution: Maintain careful temperature control throughout the reaction. The initial formation of the Vilsmeier reagent is often done at low temperatures (0-5 °C), followed by a controlled increase in temperature for the formylation step.

  • Suboptimal Work-up Procedure: The hydrolysis of the intermediate iminium salt is a critical step. Improper pH or temperature during work-up can lead to product degradation or the formation of side products.

    • Solution: The hydrolysis is typically carried out by carefully quenching the reaction mixture with ice-cold water or a basic solution (like aqueous sodium bicarbonate or sodium hydroxide) to neutralize the acidic reaction mixture. Ensure the temperature is kept low during the initial quenching.

Workflow for Troubleshooting Low Yields

G start Low Yield Observed check_reagents Verify Reagent Quality (Anhydrous POCl3 and DMF) start->check_reagents check_reagents->start Reagents Poor monitor_reaction Monitor Reaction Progress (TLC) check_reagents->monitor_reaction Reagents OK optimize_conditions Optimize Reaction Conditions (Time, Temperature, Reagent Ratio) monitor_reaction->optimize_conditions Incomplete Reaction workup Review Work-up Procedure (Temperature, pH control) monitor_reaction->workup Reaction Complete optimize_conditions->monitor_reaction purification Assess Purification Method workup->purification end Improved Yield purification->end

Caption: A troubleshooting workflow for addressing low reaction yields.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of the Vilsmeier-Haack reaction for the synthesis of this compound?

A1: The Vilsmeier-Haack reaction is a powerful method for the formylation of electron-rich aromatic and heteroaromatic compounds. The reaction proceeds in two main stages:

  • Formation of the Vilsmeier Reagent: Phosphorus oxychloride (POCl3) reacts with N,N-dimethylformamide (DMF) to form a highly electrophilic chloroiminium ion, also known as the Vilsmeier reagent.[2][3][4]

  • Electrophilic Aromatic Substitution: The electron-rich pyridine ring of 2-chloro-6-methoxypyridine attacks the electrophilic carbon of the Vilsmeier reagent. The methoxy group at the 2-position and the chloro group at the 6-position direct the formylation to the C4 position. Subsequent hydrolysis of the resulting iminium salt intermediate yields the final aldehyde product, this compound.[5]

G cluster_0 Vilsmeier Reagent Formation cluster_1 Electrophilic Aromatic Substitution DMF DMF Vilsmeier_reagent Vilsmeier Reagent (Chloroiminium ion) DMF->Vilsmeier_reagent + POCl3 POCl3 POCl3->Vilsmeier_reagent Starting_Material 2-chloro-6-methoxypyridine Iminium_intermediate Iminium Salt Intermediate Starting_Material->Iminium_intermediate + Vilsmeier Reagent Product 5-Chloro-2-methoxy- isonicotinaldehyde Iminium_intermediate->Product Hydrolysis

Caption: The two main stages of the Vilsmeier-Haack reaction.

Q2: Are there any other potential side products I should be aware of?

A2: Yes, besides the ones mentioned in the troubleshooting guide, you might encounter:

  • Diformylation Products: Under forcing conditions (e.g., high temperature or a large excess of the Vilsmeier reagent), a second formyl group could potentially be introduced onto the pyridine ring. However, the deactivating effect of the first formyl group generally makes this a minor side reaction.

  • Byproducts from Vilsmeier Reagent Decomposition: At elevated temperatures, the Vilsmeier reagent can decompose, leading to a complex mixture of byproducts that can complicate purification.

Q3: What are the key safety precautions to take during this synthesis?

A3: Phosphorus oxychloride (POCl3) is a highly corrosive and moisture-sensitive reagent. It reacts violently with water and can cause severe burns. Therefore, it is crucial to:

  • Work in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.

  • Handle POCl3 with care, avoiding inhalation of its vapors and contact with skin and eyes.

  • Ensure all glassware is dry before use.

  • Quench any residual POCl3 carefully with a suitable quenching agent (e.g., slow addition to a stirred, ice-cold solution of sodium bicarbonate).

Q4: Can you provide a typical experimental procedure for this reaction?

Representative Experimental Protocol:

  • To a stirred solution of anhydrous N,N-dimethylformamide (DMF, 3.0 equivalents) in an appropriate anhydrous solvent (e.g., dichloromethane) at 0 °C under an inert atmosphere, add phosphorus oxychloride (POCl3, 1.2 equivalents) dropwise, maintaining the temperature below 5 °C.

  • After the addition is complete, allow the mixture to warm to room temperature and stir for 30-60 minutes to ensure the complete formation of the Vilsmeier reagent.

  • Cool the mixture back to 0 °C and add a solution of 2-chloro-6-methoxypyridine (1.0 equivalent) in the same anhydrous solvent dropwise.

  • After the addition, slowly warm the reaction mixture to room temperature and then heat to a temperature between 40-60 °C. Monitor the reaction progress by TLC.

  • Once the reaction is complete, cool the mixture to 0 °C and carefully quench by pouring it onto crushed ice.

  • Neutralize the mixture with a saturated aqueous solution of sodium bicarbonate or sodium hydroxide until the pH is approximately 7-8.

  • Extract the aqueous layer with an organic solvent (e.g., dichloromethane or ethyl acetate).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Q5: What are the expected 1H and 13C NMR chemical shifts for the starting material and the product?

A5: Having reference NMR data is crucial for confirming the identity of your starting material and product, as well as for identifying impurities.

Table 1: Representative NMR Data

Compound1H NMR (CDCl3, δ ppm)13C NMR (CDCl3, δ ppm)
2-chloro-6-methoxypyridine (Starting Material) ~7.5 (t, 1H), ~6.8 (d, 1H), ~6.6 (d, 1H), ~3.9 (s, 3H)~163, ~149, ~140, ~111, ~105, ~54
This compound (Product) ~10.2 (s, 1H, CHO), ~8.2 (s, 1H), ~7.8 (s, 1H), ~4.0 (s, 3H)~191 (CHO), ~165, ~152, ~145, ~122, ~112, ~55

Note: These are approximate chemical shifts and may vary slightly depending on the solvent and concentration.

References

Technical Support Center: Purification of 5-Chloro-2-methoxyisonicotinaldehyde by Column Chromatography

Author: BenchChem Technical Support Team. Date: January 2026

This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical support for the purification of 5-Chloro-2-methoxyisonicotinaldehyde using column chromatography. Here, we address common challenges and provide practical, field-proven insights to ensure the successful isolation of this key chemical intermediate.

Introduction to the Purification Challenge

This compound is a substituted pyridine derivative, a class of compounds with a wide range of applications in pharmaceuticals and materials science. Its purification via column chromatography is a critical step to ensure high purity, which is essential for subsequent synthetic transformations. The presence of a polar aldehyde group and the nitrogen atom in the pyridine ring, combined with the chloro and methoxy substituents, gives the molecule a moderate polarity. This characteristic requires a carefully optimized chromatographic system to achieve efficient separation from starting materials, byproducts, and other impurities.

This guide provides a comprehensive framework for developing a robust purification strategy, from initial Thin-Layer Chromatography (TLC) analysis to troubleshooting common issues encountered during the column chromatography process.

Frequently Asked Questions (FAQs)

Q1: What is the first step I should take before attempting to purify this compound by column chromatography?

A1: The crucial first step is to develop a suitable solvent system using Thin-Layer Chromatography (TLC).[1][2][3] TLC is a rapid and inexpensive method to determine the optimal mobile phase for your separation. The goal is to find a solvent mixture that provides a good separation between your target compound and any impurities, with the target compound having an Rf value ideally between 0.25 and 0.35.[1] A good starting point for a moderately polar compound like this compound would be a mixture of a non-polar solvent like hexanes and a more polar solvent like ethyl acetate.

Q2: How do I choose the right stationary phase for this purification?

A2: For most applications involving non-polar to moderately polar organic compounds, standard silica gel (SiO₂) is the most common and effective stationary phase.[4][5] Given the structure of this compound, silica gel is a suitable choice. However, aldehydes can sometimes be sensitive to the acidic nature of silica gel, potentially leading to degradation.[6][7] If you observe product degradation on a TLC plate (streaking or the appearance of new spots over time), you might consider using deactivated (neutral) silica gel or alumina.

Q3: My compound is not moving from the baseline on the TLC plate, even with 100% ethyl acetate. What should I do?

A3: If your compound is very polar and does not move with common solvent systems, you can try more polar solvents. A common strategy is to add a small percentage of methanol to your mobile phase (e.g., 5% methanol in dichloromethane or ethyl acetate).[8][9] Be cautious, as methanol is a very polar solvent and can move all components of your mixture up the plate quickly. Alternatively, for very polar compounds, reversed-phase chromatography or hydrophilic interaction liquid chromatography (HILIC) could be considered.[10]

Q4: Should I use isocratic or gradient elution for my column?

A4: The choice between isocratic (constant solvent composition) and gradient (changing solvent composition) elution depends on the complexity of your mixture.[11][12][13][14][15]

  • Isocratic elution is simpler and is often sufficient if your TLC shows good separation between the desired product and impurities.[11][12]

  • Gradient elution is generally more effective for complex mixtures where impurities have a wide range of polarities. It can improve separation, sharpen peaks, and reduce the total purification time.[11][13] A common approach is to start with a less polar solvent system that keeps your target compound on the baseline and gradually increase the polarity to elute the compound of interest.

Q5: How much silica gel should I use for my column?

A5: A general rule of thumb is to use a silica gel to crude sample weight ratio of about 50:1.[5] For difficult separations where the Rf values of the components are very close, you may need to increase this ratio to 100:1 or even 200:1.

Troubleshooting Guide

Even with careful planning, issues can arise during column chromatography. This section provides solutions to common problems.

Problem Probable Cause(s) Solution(s)
The compound is not eluting from the column. The mobile phase is not polar enough.Gradually increase the polarity of the mobile phase. If the compound is still retained, a "methanol purge" (flushing the column with 100% methanol) can be used to elute highly polar compounds.[7]
The compound may have decomposed on the silica gel.Test the stability of your compound on a silica TLC plate by spotting it and letting it sit for an hour before developing.[8] If it degrades, consider using deactivated silica or alumina. For aldehydes, oxidation to the corresponding carboxylic acid is a potential issue.[6]
Poor separation of compounds (co-elution). The solvent system is not optimal.Re-evaluate your solvent system using TLC. Try different solvent combinations. A shallower gradient during elution can also improve separation.[12]
The column was overloaded with the sample.Reduce the amount of crude material loaded onto the column.
The column was packed improperly, leading to channeling.Ensure the column is packed uniformly without any air bubbles or cracks.[4][16]
Streaking or tailing of the compound band. The compound is interacting too strongly with the stationary phase.For basic compounds like pyridines, the acidic nature of silica gel can cause tailing. Adding a small amount of a basic modifier like triethylamine (0.1-1%) to the mobile phase can help to improve the peak shape.[17]
The compound is not very soluble in the mobile phase.Try a different solvent system in which your compound is more soluble.[8]
The compound elutes too quickly (in the solvent front). The mobile phase is too polar.Start with a less polar solvent system. Your initial mobile phase should give your target compound an Rf of less than 0.2 on TLC.[17]

Physicochemical Properties of this compound

Understanding the properties of your target molecule is key to a successful purification.

PropertyValue/DescriptionImplication for Chromatography
Molecular Formula C₇H₆ClNO₂-
Molecular Weight 171.58 g/mol -
Appearance Expected to be a solid at room temperature.Influences sample loading method (dissolved in a minimal amount of solvent).
Polarity Moderately polar. The pyridine ring, aldehyde, and methoxy groups contribute to its polarity.A mobile phase of intermediate polarity, such as a hexane/ethyl acetate mixture, is a good starting point.
Solubility Likely soluble in common organic solvents like dichloromethane, ethyl acetate, and acetone.Allows for flexibility in choosing a solvent for sample loading.
Stability Aldehydes can be susceptible to oxidation to carboxylic acids, especially if exposed to air and light for prolonged periods. The pyridine ring is generally stable. The compound may be sensitive to highly acidic conditions.[18][19]Handle the compound efficiently, avoid prolonged exposure to silica gel if it proves to be too acidic, and consider working under an inert atmosphere if oxidation is a concern.

Recommended Experimental Protocol: Flash Column Chromatography

This protocol is a representative method and may require optimization based on the specific impurity profile of your crude material.

1. Preparation of the Slurry:

  • In a beaker, add the required amount of silica gel (e.g., 50 g for 1 g of crude material).

  • Add the initial, least polar mobile phase (e.g., 10% ethyl acetate in hexanes) to the silica gel to create a slurry.[5] Stir gently to remove any air bubbles.

2. Packing the Column:

  • Secure a glass column of appropriate size vertically.

  • Place a small plug of cotton or glass wool at the bottom of the column, followed by a thin layer of sand.[20]

  • Pour the silica gel slurry into the column. Gently tap the side of the column to ensure even packing.

  • Open the stopcock to drain some of the solvent, allowing the silica to pack down. Add more of the initial mobile phase as needed, ensuring the silica bed does not run dry.

3. Sample Loading:

  • Dissolve your crude this compound in a minimal amount of a suitable solvent (dichloromethane is often a good choice).

  • Carefully add the sample solution to the top of the silica bed using a pipette.[21]

  • Drain the solvent until the sample is absorbed onto the silica.

  • Carefully add a thin layer of sand on top of the sample layer to prevent disturbance during the addition of the mobile phase.[21]

4. Elution:

  • Carefully add the mobile phase to the column.

  • Begin collecting fractions.

  • If using a gradient elution, start with a low polarity mobile phase (e.g., 10% ethyl acetate in hexanes) and gradually increase the percentage of the more polar solvent (e.g., to 20%, 30%, etc.).[11] The rate of increase will depend on the separation achieved on TLC.

5. Fraction Analysis:

  • Analyze the collected fractions by TLC to identify which fractions contain the pure product.

  • Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified this compound.

Workflow for Method Development and Troubleshooting

Purification_Workflow cluster_dev Method Development cluster_purify Purification cluster_trouble Troubleshooting TLC 1. TLC Analysis (Hexanes/EtOAc) Rf_check 2. Check Rf (0.25-0.35?) TLC->Rf_check Adjust 3. Adjust Polarity Rf_check->Adjust No Pack 4. Pack Column Rf_check->Pack Yes Adjust->TLC Re-test Load 5. Load Sample Pack->Load Elute 6. Elute & Collect Load->Elute Analyze 7. Analyze Fractions (TLC) Elute->Analyze Result 8. Pure Product? Analyze->Result Combine 9. Combine & Evaporate Result->Combine Yes Troubleshoot 10. Troubleshoot (See Guide) Result->Troubleshoot No Troubleshoot->TLC Re-develop Method

Caption: Workflow for purification of this compound.

References

Challenges in the scale-up of 5-Chloro-2-methoxyisonicotinaldehyde synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 5-Chloro-2-methoxyisonicotinaldehyde. This guide is designed for researchers, scientists, and drug development professionals to navigate the potential challenges encountered during the scale-up of this important synthetic intermediate. While specific literature on the direct synthesis of this compound is limited, this document leverages established synthetic methodologies for analogous pyridine derivatives to provide a robust troubleshooting framework.

Part 1: Plausible Synthetic Strategies and Key Challenges

The synthesis of this compound likely involves a multi-step process, starting from readily available pyridine precursors. Based on common organic synthesis strategies, two plausible routes are outlined below. Each route presents a unique set of challenges that will be addressed in the troubleshooting section.

Route A: Formylation of a Pre-functionalized Pyridine

This common strategy involves the introduction of the aldehyde group at a late stage onto a pyridine ring that already contains the chloro and methoxy substituents.

Route A A 2,5-dichloro-pyridine B 5-chloro-2-methoxypyridine A->B Nucleophilic Aromatic Substitution (NaOMe) C This compound B->C Directed Ortho-metalation followed by Formylation (e.g., n-BuLi, DMF)

Caption: Plausible Synthetic Route A for this compound.

Route B: Oxidation of a Methylpyridine Precursor

An alternative approach involves the oxidation of a methyl group at the 4-position of a suitable pyridine precursor.

Route B D 2-Chloro-5-methylpyridine E 2-Chloro-5-methylpyridine N-oxide D->E Oxidation (e.g., m-CPBA) F 2-Chloro-4-formyl-5-methylpyridine E->F Rearrangement & Formylation (e.g., Ac2O, then hydrolysis) G 5-Chloro-2-methoxy-4-methylpyridine F->G Methoxylation (NaOMe) H This compound G->H Oxidation of methyl group (e.g., SeO2, KMnO4)

Caption: Plausible Synthetic Route B for this compound.

Part 2: Troubleshooting Guide

This section addresses specific issues that may arise during the synthesis, categorized by the plausible synthetic routes.

Route A: Formylation Pathway
Observed Issue Potential Cause(s) Troubleshooting & Optimization Strategies
Low yield of 5-chloro-2-methoxypyridine in the methoxylation step. - Incomplete reaction. - Side reactions, such as demethylation or reaction with the solvent. - Inefficient purification.- Reaction Conditions: Ensure anhydrous conditions. Sodium methoxide is highly hygroscopic. Use a high-boiling point, aprotic solvent like DMF or DMSO to facilitate the reaction. Monitor the reaction progress by TLC or GC-MS to determine the optimal reaction time and temperature. - Reagent Stoichiometry: Use a slight excess of sodium methoxide (1.1-1.5 equivalents). - Purification: Employ column chromatography on silica gel with a suitable eluent system (e.g., hexane/ethyl acetate gradient) to separate the product from unreacted starting material and byproducts.
Poor regioselectivity during formylation (mixture of isomers). - The directing effect of the methoxy and chloro groups may not be sufficiently strong or selective. - Scrambling of the organometallic intermediate.- Directed Ortho-Metalation: Use a strong, sterically hindered base like lithium diisopropylamide (LDA) at low temperatures (-78 °C) to promote selective deprotonation at the 4-position, directed by the methoxy group. - Formylating Agent: Add a suitable formylating agent, such as anhydrous N,N-dimethylformamide (DMF), at low temperature and allow the reaction to slowly warm to room temperature.
Formation of byproducts during formylation. - Reaction of the organolithium intermediate with the solvent or other electrophiles. - Over-reaction to form a secondary alcohol.- Solvent: Use a non-reactive, anhydrous solvent like THF or diethyl ether. - Quenching: Quench the reaction carefully with a saturated aqueous solution of ammonium chloride at low temperature to protonate any remaining organometallic species and hydrolyze the intermediate to the aldehyde.
Route B: Oxidation Pathway
Observed Issue Potential Cause(s) Troubleshooting & Optimization Strategies
Low yield in the N-oxide formation step. - Incomplete reaction. - Decomposition of the N-oxide.- Oxidizing Agent: Use a suitable oxidizing agent like meta-chloroperoxybenzoic acid (m-CPBA) or hydrogen peroxide in acetic acid. - Temperature Control: Maintain the reaction at a controlled temperature (e.g., 0-25 °C) to prevent over-oxidation or decomposition.
Difficulties in the rearrangement and formylation of the N-oxide. - The rearrangement may not proceed cleanly. - Low yield of the aldehyde.- Reaction Conditions: The reaction with acetic anhydride can be complex. Careful control of temperature and reaction time is crucial. - Alternative Formylation: Consider alternative methods for introducing the formyl group after the rearrangement, such as a Vilsmeier-Haack reaction if the substrate is sufficiently activated.
Over-oxidation of the methyl group to a carboxylic acid. - The oxidizing agent is too strong or the reaction conditions are too harsh.- Mild Oxidizing Agents: Use a milder oxidizing agent such as selenium dioxide (SeO2) or manganese dioxide (MnO2).[1] - Reaction Control: Carefully control the stoichiometry of the oxidizing agent and the reaction temperature and time. Monitor the reaction closely by TLC or HPLC to stop it at the aldehyde stage.
Low yield in the final oxidation step. - Incomplete conversion. - Degradation of the product under the reaction conditions.- Catalyst: For oxidations with KMnO4, phase transfer catalysts can sometimes improve yields and selectivity. - Work-up: Ensure a proper work-up procedure to remove the oxidizing agent and its byproducts without degrading the aldehyde. A reductive work-up (e.g., with sodium bisulfite) may be necessary.

Part 3: Frequently Asked Questions (FAQs)

Q1: My final product, this compound, is unstable and decomposes upon storage. How can I improve its stability?

A1: Aldehydes, particularly heteroaromatic aldehydes, can be susceptible to oxidation to the corresponding carboxylic acid. To improve stability:

  • Storage: Store the purified product under an inert atmosphere (nitrogen or argon) at low temperatures (-20 °C is recommended). Protect it from light.

  • Purity: Ensure the product is free from residual oxidizing agents or acidic/basic impurities from the synthesis, as these can catalyze decomposition. Recrystallization or a final column chromatography step may be necessary.

  • Antioxidants: In some cases, adding a small amount of an antioxidant like BHT (butylated hydroxytoluene) can help prevent oxidation during storage, although this should be tested for compatibility with downstream applications.

Q2: I am having trouble with the purification of the final product. What are the recommended methods?

A2: The purification strategy will depend on the nature of the impurities.

  • Column Chromatography: This is the most common method for purifying aldehydes. Silica gel is a suitable stationary phase. A gradient elution with a non-polar solvent (e.g., hexanes or heptane) and a more polar solvent (e.g., ethyl acetate or dichloromethane) is typically effective.

  • Recrystallization: If the product is a solid and of sufficient purity, recrystallization from a suitable solvent system can be an excellent final purification step to remove minor impurities and obtain a crystalline product.

  • Distillation: If the product is a liquid with a suitable boiling point, vacuum distillation can be used for purification. However, care must be taken as aldehydes can be heat-sensitive.

Q3: Are there any specific safety precautions I should take when working with the reagents in these synthetic routes?

A3: Yes, several reagents used in these plausible synthetic routes require special handling:

  • Organolithium Reagents (n-BuLi, LDA): These are highly pyrophoric and react violently with water and protic solvents. They must be handled under a strictly inert atmosphere (argon or nitrogen) using syringe and cannula techniques.

  • Sodium Methoxide: This is a strong base and is corrosive and hygroscopic. Handle it in a glove box or under a stream of inert gas.

  • Oxidizing Agents (m-CPBA, KMnO4, SeO2): These are strong oxidizers and can be hazardous. Avoid contact with flammable materials. Selenium dioxide is highly toxic and should be handled with extreme care in a well-ventilated fume hood.

  • Solvents: Anhydrous solvents like THF and diethyl ether can form explosive peroxides upon storage. Always test for peroxides before use and handle them appropriately.

References

Technical Support Center: Minimizing Byproduct Formation in Pyridine Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for pyridine synthesis. This guide is designed for researchers, scientists, and professionals in drug development who are looking to optimize their synthetic routes and minimize the formation of unwanted byproducts. Here, we address common issues encountered during various named reactions for pyridine synthesis in a practical question-and-answer format, grounded in mechanistic principles and field-proven insights.

Section 1: General Troubleshooting & Optimization

This section covers overarching challenges that can lead to byproduct formation across different pyridine synthesis methodologies.

FAQ 1: My reaction yield is consistently low, and I observe multiple spots on my TLC. Where should I start troubleshooting?

Low yields and the presence of multiple byproducts are common challenges in pyridine synthesis. A systematic approach to troubleshooting is crucial.[1] Key areas to investigate include:

  • Reaction Conditions: Temperature, reaction time, and reactant concentrations are critical parameters.[1] For instance, some reactions require higher temperatures to overcome activation barriers, while others may need lower temperatures to prevent the formation of degradation products.[1]

  • Catalyst Activity: If your synthesis involves a catalyst, its activity may be compromised.[1] Consider the possibility of catalyst deactivation due to poisoning or sintering.[2] Always ensure your catalyst is fresh or properly activated.[1]

  • Solvent Effects: The polarity and boiling point of the solvent can significantly influence reaction rates and equilibria.[1] It is often beneficial to screen a variety of solvents to identify the optimal one for your specific transformation.[1]

  • Purity of Starting Materials: Impurities in your reagents can interfere with the desired reaction pathway, leading to the formation of side products and diminished yields.[1] Always verify the purity of your starting materials before commencing the synthesis.[1]

  • Anhydrous Conditions: Many reagents used in pyridine synthesis, such as organometallics and strong bases, are highly reactive with water.[3] The presence of moisture can lead to reagent quenching, hydrolysis of intermediates, and ultimately, the formation of unwanted byproducts.[3]

Section 2: Hantzsch Pyridine Synthesis

The Hantzsch synthesis is a classic multicomponent reaction for the preparation of dihydropyridines, which are subsequently oxidized to pyridines.[4] However, this process is not without its challenges.

FAQ 2: My Hantzsch reaction is sluggish and provides a low yield of the desired pyridine. What are the likely causes?

Low yields in the Hantzsch synthesis can often be attributed to several factors:[3]

  • Inadequate Drying of Reagents and Solvents: Residual moisture in the aldehyde, β-keto ester, or solvent is a primary culprit for low yields.[3]

  • Suboptimal Reaction Conditions: The classical Hantzsch synthesis can be hampered by harsh reaction conditions and prolonged reaction times, which can lead to the formation of side products.[3][4]

  • Inefficient Aromatization: The oxidation of the intermediate 1,4-dihydropyridine (1,4-DHP) to the final pyridine can be a source of byproducts if not optimized.[4]

Troubleshooting Guide: Hantzsch Synthesis
Issue Potential Cause Recommended Solution
Low Yield of 1,4-Dihydropyridine Presence of water.Ensure all reagents and solvents are rigorously dried.[3]
Suboptimal catalyst or reaction conditions.Consider using a milder catalyst such as p-toluenesulfonic acid (PTSA) and explore alternative energy sources like ultrasonic irradiation, which has been shown to improve yields.[4]
Formation of Byproducts During Aromatization Harsh oxidizing agents (e.g., CrO₃, KMnO₄, HNO₃).[4]Employ milder oxidizing agents like ferric chloride, manganese dioxide, or iodine in methanol to minimize side reactions.[4][5]
Over-oxidation or degradation.Optimize the reaction time and temperature for the oxidation step. Monitor the reaction progress closely by TLC.[5]

Experimental Protocol: One-Pot Hantzsch Synthesis and Aromatization

This protocol describes a more efficient, one-pot synthesis of a pyridine derivative.

  • In a round-bottom flask, combine the aldehyde (1 mmol), β-keto ester (2 mmol), and ammonium acetate (1.2 mmol) in a suitable solvent (e.g., ethanol).

  • Add a catalytic amount of a mild acid catalyst (e.g., PTSA).

  • Stir the reaction mixture at room temperature or with gentle heating, monitoring the formation of the dihydropyridine intermediate by TLC.

  • Once the formation of the intermediate is complete, add the oxidizing agent (e.g., ferric chloride, 2.2 mmol) directly to the reaction mixture.[4]

  • Continue stirring until the aromatization is complete (as indicated by TLC).

  • Work up the reaction by quenching with water and extracting the product with an organic solvent.

  • Purify the crude product by column chromatography.

Workflow for Hantzsch Synthesis Troubleshooting

Caption: Troubleshooting workflow for the Hantzsch pyridine synthesis.

Section 3: Chichibabin Pyridine Synthesis & Amination Reaction

The Chichibabin synthesis provides a route to pyridines from aldehydes and ammonia, while the related Chichibabin amination introduces an amino group onto the pyridine ring.[6][7] Both can be prone to side reactions.

FAQ 3: My Chichibabin amination reaction is producing a significant amount of a dimeric byproduct. How can I suppress this?

Dimerization is a known side reaction in the Chichibabin amination.[7] The formation of this byproduct is influenced by the reaction conditions. For example, in the amination of 4-tert-butylpyridine, heating in xylene with sodium amide at atmospheric pressure can lead to a majority of the dimer product.[7]

To minimize dimerization:

  • Increase Pressure: Applying pressure can shift the equilibrium towards the desired aminated product. For 4-tert-butylpyridine, increasing the pressure to 350 psi with nitrogen significantly improves the yield of the 2-amino product over the dimer.[7]

FAQ 4: I am observing the formation of 4-isomers in my Chichibabin amination. How can I improve the regioselectivity for the 2-position?

The formation of 4-isomers can occur, particularly when the pyridine ring contains electron-withdrawing substituents.[8] To enhance selectivity for the 2-position:

  • Modify Reaction Conditions: Milder reaction conditions, such as using liquid ammonia at lower temperatures with potassium amide, have been developed for more sensitive substrates and can improve regioselectivity.[8]

Byproduct Formation Pathway in Chichibabin Amination

Chichibabin_Byproducts Pyridine Pyridine Substrate Intermediate σ-adduct intermediate Pyridine->Intermediate + NaNH₂ NaNH2 NaNH₂ Desired_Product 2-Aminopyridine (Desired Product) Dimer Dimeric Byproduct Isomer 4-Aminopyridine (Isomeric Byproduct) Intermediate->Desired_Product Hydride Elimination (Favored by Pressure) Intermediate->Dimer Dimerization Pathway (Favored at Atm. Pressure) Intermediate->Isomer Isomerization Pathway (Influenced by Substituents)

Caption: Pathways for desired product and byproduct formation in the Chichibabin amination.

Section 4: Bohlmann-Rahtz Pyridine Synthesis

The Bohlmann-Rahtz synthesis is a versatile method for preparing substituted pyridines from enamines and ethynylketones.[9] High temperatures are often a drawback, leading to potential side reactions.

FAQ 5: The high temperatures required for the cyclodehydration step in my Bohlmann-Rahtz synthesis are causing decomposition of my starting materials. Are there milder alternatives?

Yes, modifications to the classical Bohlmann-Rahtz synthesis allow for significantly lower reaction temperatures, which is beneficial for acid-sensitive substrates.[9][10]

  • Acid Catalysis: The use of Brønsted or Lewis acids can promote the cyclodehydration at much lower temperatures.[9] Acetic acid or Amberlyst 15 ion exchange resin at 50°C has been shown to be effective, eliminating the need for isolating the intermediate and proceeding in a single step.[10]

  • Solvent Choice: Protic solvents like ethanol can improve the efficiency of the process.[11]

Table of Optimized Bohlmann-Rahtz Conditions

Catalyst/Additive Solvent Temperature Outcome Reference
Acetic AcidToluene50°COne-step synthesis, good to excellent yields.[10]
Amberlyst 15Toluene50°CMilder conditions, suitable for acid-sensitive substrates.[10]
None (optimized)Ethanol/Acetic Acid (5:1)120°C (MW)High yield (86%) in a shorter time.[11]
Ammonium FluorideNot specifiedMild conditionsEfficient for cyclic ketones.[12]

Section 5: Guareschi-Thorpe Pyridine Synthesis

This synthesis prepares 2-pyridones from a cyano-containing active methylene compound and a 1,3-dicarbonyl compound.[13]

FAQ 6: I am struggling with low yields and side product formation in my Guareschi-Thorpe synthesis. How can I optimize this reaction?

Recent advancements have led to greener and more efficient protocols for the Guareschi-Thorpe synthesis.

  • Ammonium Carbonate as a Dual-Purpose Reagent: Using ammonium carbonate in an aqueous medium serves as both the nitrogen source for the pyridine ring and as a reaction promoter.[14][15] This approach has been shown to produce high yields with no noticeable side products.[14]

  • pH Control: Maintaining the pH of the reaction medium around 7 has been found to be crucial for achieving high yields.[14]

Section 6: Kröhnke Pyridine Synthesis

The Kröhnke synthesis is a reliable method for preparing 2,4,6-trisubstituted pyridines.[16]

FAQ 7: What are the key considerations for minimizing byproducts in the Kröhnke synthesis?

The Kröhnke synthesis is generally high-yielding, but careful control of reaction conditions is still important.

  • Purity of Reagents: The α-pyridinium methyl ketone salt should be pure to avoid side reactions.

  • Reaction Conditions: The reaction is typically performed in glacial acetic acid or methanol.[16] However, solvent-free conditions or aqueous media have also been successfully employed.[16]

  • Stoichiometry: Precise control of the stoichiometry of the reactants is essential for minimizing the presence of unreacted starting materials in the final product.

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// Edges Start -> Reaction_Setup; Reaction_Setup -> Heating; Heating -> Monitoring; Monitoring -> Workup [label="Reaction Complete"]; Workup -> Purification; Purification -> Characterization; }

References

Technical Support Center: Catalyst Selection for Synthesis of Substituted Pyridine Aldehydes

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of substituted pyridine aldehydes. This guide is designed for researchers, chemists, and drug development professionals to navigate the complexities of catalyst selection and reaction optimization. We will explore common synthetic routes, address frequently asked questions, and provide detailed troubleshooting guides to overcome challenges encountered in the lab.

Part 1: Frequently Asked Questions (FAQs) on Catalyst Selection

This section addresses high-level questions regarding the primary catalytic strategies for synthesizing substituted pyridine aldehydes.

Q1: What are the main catalytic routes to synthesize substituted pyridine aldehydes, and how do I choose the right one?

A1: The synthesis of substituted pyridine aldehydes primarily relies on three catalytic strategies: palladium-catalyzed carbonylation, controlled oxidation of hydroxymethylpyridines, and partial reduction of pyridine derivatives. The optimal choice depends on the availability of starting materials, desired substitution patterns, and functional group tolerance.

  • Palladium-Catalyzed Carbonylation: This is a powerful method for converting halopyridines (bromides, iodides, or triflates) into the corresponding aldehydes.[1][2] It is particularly useful when the halo-substituted pyridine is readily available. The reaction typically involves a palladium catalyst, a source of carbon monoxide (CO), and a reducing agent, such as a silane or tin hydride.[1]

  • Controlled Oxidation of Hydroxymethylpyridines: If the corresponding pyridine alcohol is your starting material, selective oxidation is a common and effective route. Various catalysts can be employed, from transition-metal-based reagents (e.g., using MnO₂, PCC) to more modern biocatalytic approaches for greener synthesis.[3] The key challenge is preventing over-oxidation to the carboxylic acid.

  • Partial Reduction of Pyridine Derivatives: Pyridine nitriles or esters can be partially reduced to aldehydes. This often requires careful control of reaction conditions and specific catalysts, such as palladium on a support (e.g., Pd/C) with controlled hydrogen pressure in an acidic medium to facilitate the hydrolysis of the intermediate aldimine.[4]

  • Organocatalysis: For specific transformations, such as the enantioselective addition of aldehydes to vinylpyridines, organocatalysts like chiral amines in combination with a Brønsted acid can be highly effective.[5][6] These metal-free methods are gaining traction due to their lower toxicity and milder reaction conditions.[7]

Q2: How do ligands influence the outcome of palladium-catalyzed carbonylation reactions for pyridine aldehyde synthesis?

A2: Ligands are critical components that modulate the stability, activity, and selectivity of the palladium catalyst.[8][9] Their electronic and steric properties directly influence the key steps of the catalytic cycle (oxidative addition, CO insertion, and reductive elimination).

  • Electron-Donating Ligands (e.g., Trialkylphosphines): These ligands increase the electron density on the palladium center, which can facilitate the initial oxidative addition of the halopyridine to the Pd(0) complex. However, they can sometimes slow down the final reductive elimination step.

  • Bulky Ligands (e.g., Xantphos, Buchwald-type biaryl phosphines): Sterically demanding ligands can promote reductive elimination, which is often the rate-limiting step, thereby increasing the overall reaction rate and catalyst turnover.[10] They can also help prevent the formation of inactive palladium dimers or clusters.

  • Chelating Ligands (e.g., dppf): Bidentate phosphine ligands like 1,1'-bis(diphenylphosphino)ferrocene (dppf) form stable complexes with palladium, which can prevent catalyst decomposition at higher temperatures and improve overall catalyst longevity and efficiency.

The choice of ligand is not trivial and often requires empirical screening for a specific substrate. The interplay between the ligand's properties and the electronic nature of the pyridine substrate is crucial for success.[8]

Part 2: Troubleshooting Guide for Common Synthetic Issues

This section provides solutions to specific problems that may arise during the synthesis of substituted pyridine aldehydes.

Q3: My palladium-catalyzed carbonylation of a bromopyridine is giving a low yield. What are the potential causes and how can I troubleshoot it?

A3: Low yield in a palladium-catalyzed carbonylation is a common issue stemming from several factors. A systematic approach to troubleshooting is essential.[11]

Troubleshooting Workflow: Low Yield in Pd-Catalyzed Carbonylation

G Start Low Yield Issue Catalyst 1. Check Catalyst & Ligand - Is the Pd precursor active? - Is the ligand air-stable? - Is the Pd:Ligand ratio optimal? Start->Catalyst Base 2. Evaluate Base - Is the base strong enough? - Is it soluble? - Is it sterically hindered? Catalyst->Base If catalyst/ligand are OK Solvent 3. Assess Solvent & Conditions - Is the solvent dry and degassed? - Is the CO pressure sufficient? - Is the temperature optimal? Base->Solvent If base is appropriate SideReaction 4. Investigate Side Reactions - Evidence of dehalogenation? - Formation of carboxylic acid or ketone? Solvent->SideReaction If conditions are correct Solution Optimize & Resolve SideReaction->Solution Address specific side reaction

Caption: A decision tree for troubleshooting low yields.

Step-by-Step Troubleshooting:

  • Catalyst and Ligand Integrity:

    • Cause: The Pd(0) active species may not be forming efficiently, or the catalyst may be deactivated. The phosphine ligand could be oxidized.

    • Solution: Use a fresh, high-purity palladium precursor (e.g., Pd(OAc)₂, Pd₂(dba)₃). Ensure the ligand is handled under an inert atmosphere if it's air-sensitive. Screen different Pd:ligand ratios (e.g., 1:1, 1:2, 1:4) to find the optimum.[8]

  • Base Selection:

    • Cause: An inappropriate base can lead to incomplete reaction or side reactions. The base is often needed to neutralize the hydrogen halide formed.[12]

    • Solution: If using a silane reducing agent, a non-nucleophilic, sterically hindered base like triethylamine or DIPEA is common. Ensure the base is soluble in the reaction solvent. Sometimes, inorganic bases like K₂CO₃ can be effective, but solubility can be an issue.[13]

  • Reaction Conditions (Solvent, Temperature, Pressure):

    • Cause: Suboptimal conditions can drastically reduce yield.

    • Solution: Ensure the solvent is anhydrous and thoroughly degassed to remove oxygen, which can deactivate the catalyst. Screen different solvents; polar aprotic solvents like DMF, DMAc, or acetonitrile are often effective.[14] Increase the carbon monoxide pressure (within safety limits of your equipment) to favor CO insertion.[2] Optimize the temperature; some reactions require heating to 80-120 °C to proceed at a reasonable rate.

  • Side Reactions:

    • Cause: The starting material or product can undergo undesired transformations.

    • Solution:

      • Dehalogenation: If you observe the formation of the unsubstituted pyridine, it suggests a competing reductive pathway. This can sometimes be suppressed by using a less reactive hydrogen/hydride source or lowering the reaction temperature.

      • Over-reduction: Formation of the corresponding alcohol indicates the aldehyde is being reduced further. This is more common with strong hydride sources. Consider using a milder reducing agent or stopping the reaction as soon as the starting material is consumed (monitor by TLC or LC-MS).

Q4: I am attempting to oxidize a hydroxymethylpyridine to the aldehyde, but I'm getting a mixture of starting material, product, and the over-oxidized carboxylic acid. How can I improve selectivity?

A4: Achieving selective oxidation to the aldehyde without forming the carboxylic acid is a classic challenge. The choice of oxidant and reaction conditions is paramount.

Comparison of Oxidizing Systems for Selectivity

Oxidant/Catalyst SystemTypical ConditionsAdvantagesCommon Issues & Solutions
Manganese Dioxide (MnO₂) CH₂Cl₂ or CHCl₃, room temp.Highly selective for allylic/benzylic alcohols; mild conditions; easy workup (filtration).Stoichiometric amounts needed; activity can vary by batch. Solution: Use freshly activated, high-grade MnO₂.
PCC / PDC CH₂Cl₂, room temp.Good selectivity for aldehydes.Chromium-based reagents are toxic; workup can be challenging. Solution: Filter through a pad of silica/florisil to remove chromium salts.
Swern / Parikh-Doering Oxidation DMSO, oxalyl chloride/SO₃-py, Et₃N, low temp (-78 °C)High yields, very mild, avoids over-oxidation.Requires cryogenic temperatures; can have unpleasant odors. Solution: Ensure strict anhydrous conditions and careful temperature control.
Biocatalysis (e.g., Alcohol Oxidase) Aqueous buffer, room temp., O₂/airExtremely selective, environmentally friendly ("green").[3]Enzyme availability/stability can be limited; may require specific cofactors.[15] Solution: Source a suitable whole-cell biocatalyst or isolated enzyme and optimize pH and buffer conditions.[3]

Troubleshooting Tips:

  • Monitor the Reaction Closely: Use TLC or LC-MS to track the consumption of the starting alcohol. Stop the reaction immediately once the alcohol is gone to minimize over-oxidation.

  • Control Stoichiometry: Add the oxidizing agent slowly and in slight excess (e.g., 1.1-1.5 equivalents). Using a large excess will promote carboxylic acid formation.

  • Temperature Control: For highly active oxidants, running the reaction at a lower temperature (e.g., 0 °C) can often improve selectivity for the aldehyde.

Part 3: Experimental Protocols & Methodologies

This section provides detailed, validated protocols for common synthetic procedures.

Protocol 1: Palladium-Catalyzed Carbonylative Formylation of 3-Bromopyridine

This protocol describes the synthesis of pyridine-3-carboxaldehyde from 3-bromopyridine using a palladium catalyst, carbon monoxide, and a silane as the reducing agent.[1][2]

Reaction Scheme:

G cluster_0 Reaction 3-Bromopyridine 3-Bromopyridine CO (1 atm)\nPMHS CO (1 atm) PMHS 3-Bromopyridine->CO (1 atm)\nPMHS Pd(OAc)2 (cat.)\ndppf, Et3N Pd(OAc)2 (cat.) dppf, Et3N CO (1 atm)\nPMHS->Pd(OAc)2 (cat.)\ndppf, Et3N Toluene, 90 °C Toluene, 90 °C Pd(OAc)2 (cat.)\ndppf, Et3N->Toluene, 90 °C Pyridine-3-carboxaldehyde Pyridine-3-carboxaldehyde Toluene, 90 °C->Pyridine-3-carboxaldehyde

Caption: Palladium-catalyzed formylation of 3-bromopyridine.

Materials:

  • 3-Bromopyridine (1.0 mmol, 158 mg)

  • Palladium(II) Acetate (Pd(OAc)₂, 0.02 mmol, 4.5 mg)

  • 1,1'-Bis(diphenylphosphino)ferrocene (dppf, 0.024 mmol, 13.3 mg)

  • Polymethylhydrosiloxane (PMHS, 3.0 mmol)

  • Triethylamine (Et₃N, 2.0 mmol, 278 µL)

  • Anhydrous Toluene (5 mL)

  • Carbon Monoxide (CO) gas (balloon or regulated cylinder)

Procedure:

  • Vessel Preparation: To a flame-dried Schlenk flask equipped with a magnetic stir bar, add Pd(OAc)₂ (4.5 mg) and dppf (13.3 mg).

  • Inert Atmosphere: Seal the flask, and evacuate and backfill with argon or nitrogen three times.

  • Reagent Addition: Under a positive pressure of inert gas, add anhydrous toluene (5 mL), 3-bromopyridine (158 mg), triethylamine (278 µL), and finally polymethylhydrosiloxane (PMHS).

  • CO Introduction: Purge the flask with carbon monoxide by evacuating and backfilling with CO from a balloon three times. Leave the final atmosphere under a CO balloon (approx. 1 atm).

  • Reaction: Place the flask in a preheated oil bath at 90 °C and stir vigorously.

  • Monitoring: Monitor the reaction progress by TLC (e.g., using a 3:1 Hexanes:Ethyl Acetate mobile phase) or GC-MS until the starting 3-bromopyridine is consumed (typically 12-24 hours).

  • Workup: Cool the reaction to room temperature. Quench the reaction by carefully adding 5 mL of 1 M aqueous NaOH and stir for 1 hour to hydrolyze excess PMHS.

  • Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 15 mL).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to yield pyridine-3-carboxaldehyde.

References

Technical Support Center: Work-up Procedures for Reactions with 5-Chloro-2-methoxyisonicotinaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with 5-Chloro-2-methoxyisonicotinaldehyde. This guide provides in-depth, field-proven insights into the work-up procedures for reactions involving this versatile building block. The following question-and-answer format is designed to address specific challenges and provide practical, step-by-step solutions to ensure the successful isolation and purification of your target compounds.

Frequently Asked Questions (FAQs)

Q1: What are the primary considerations for a general work-up of a reaction involving this compound?

A successful work-up begins with an understanding of the key reactive moieties of your starting material and expected product. This compound contains an aldehyde, a chloro-substituted pyridine ring, and a methoxy group. The stability of these groups under different pH conditions is a critical consideration.

Key Considerations:

  • pH Sensitivity: The pyridine nitrogen is basic and can be protonated in acidic conditions, increasing the aqueous solubility of your compound. The methoxy group can be susceptible to cleavage under strong acidic conditions, especially at elevated temperatures.

  • Aldehyde Reactivity: The aldehyde functional group can undergo various side reactions, such as oxidation to a carboxylic acid or reduction to an alcohol, depending on the reaction conditions. It can also form acetals or hemiacetals in the presence of alcohols, which can complicate purification.

  • Solubility: The solubility of your starting material and product in various organic and aqueous solvents will dictate the choice of extraction solvents.

A typical work-up will involve quenching the reaction, followed by an aqueous wash and extraction. The choice of quenching agent and wash solutions should be tailored to neutralize any reactive reagents and remove impurities.

Troubleshooting Guide

Q2: I'm observing a low yield of my desired product after an aqueous work-up. What are the potential causes and how can I mitigate this?

Low recovery of the desired product is a common issue and can often be traced back to its solubility in the aqueous phase during extraction.

Potential Causes and Solutions:

  • Protonation of the Pyridine Ring: In acidic work-up conditions, the pyridine nitrogen can become protonated, forming a pyridinium salt. This significantly increases the compound's polarity and solubility in the aqueous layer, leading to product loss.

    • Solution: Before extraction, carefully neutralize the reaction mixture with a mild base such as sodium bicarbonate or a saturated solution of sodium carbonate. Monitor the pH with litmus paper or a pH meter to ensure it is neutral or slightly basic (pH 7-8). This will deprotonate the pyridinium salt, making the product more soluble in the organic phase.[1]

  • Emulsion Formation: The presence of polar functionalities in your product can lead to the formation of a stable emulsion at the interface of the aqueous and organic layers, trapping your product.

    • Solution: To break an emulsion, you can add a saturated solution of sodium chloride (brine).[1] This increases the ionic strength of the aqueous layer, which can help to separate the two phases. Gently swirling the separatory funnel instead of vigorous shaking can also prevent emulsion formation.[1] In persistent cases, filtering the entire mixture through a pad of Celite® can be effective.[1]

Workup_Decision_Tree start Reaction Mixture quench Quench Reaction start->quench ph_check Check pH quench->ph_check neutralize Neutralize with NaHCO3 or Na2CO3 solution ph_check->neutralize Acidic extract Extract with Organic Solvent ph_check->extract Neutral/ Slightly Basic acidic Acidic neutral_basic Neutral/Slightly Basic neutralize->extract emulsion Emulsion Forms? extract->emulsion add_brine Add Brine / Celite® emulsion->add_brine Yes separate Separate Layers emulsion->separate No yes_emulsion Yes no_emulsion No add_brine->separate dry Dry Organic Layer (e.g., Na2SO4, MgSO4) separate->dry concentrate Concentrate dry->concentrate purify Purify (e.g., Chromatography) concentrate->purify

Caption: Decision tree for a general work-up procedure.

Q3: My purified product shows an unexpected loss of the methoxy group. What reaction conditions during work-up could cause this?

Cleavage of the methoxy group on the pyridine ring is a potential side reaction, particularly under harsh conditions.

Causality and Prevention:

  • Acid-Catalyzed Hydrolysis: The 2-methoxy group on the electron-deficient pyridine ring can be susceptible to nucleophilic attack, and this reactivity can be enhanced under acidic conditions. Strong acids like concentrated HCl or H2SO4, especially with heating, can lead to the formation of the corresponding 2-hydroxypyridine derivative. While this typically requires harsh conditions, prolonged exposure even to milder acids during work-up can contribute to this side product.[2]

    • Preventative Measures: Avoid the use of strong acids during the work-up. If an acidic wash is necessary to remove basic impurities, use a dilute solution of a weaker acid (e.g., 1 M citric acid or dilute HCl) and perform the wash quickly at a low temperature (e.g., in an ice bath). Immediately follow with a neutralizing wash to minimize the contact time with the acid.

Potential Side Product Cause Prevention
5-Chloro-2-hydroxyisonicotinaldehydeAcid-catalyzed hydrolysis of the methoxy groupAvoid strong acids and prolonged acidic conditions during work-up.
5-Chloro-2-methoxyisonicotinic acidOxidation of the aldehydeUse mild reaction and work-up conditions; avoid strong oxidizing agents.
Q4: I am having difficulty purifying my product from unreacted this compound. What purification strategies are most effective?

The similar polarities of the starting material and many of its derivatives can make purification by standard column chromatography challenging.

Effective Purification Strategies:

  • Reactive Purification: If your product is stable to mild reducing agents, you can selectively react the unconsumed starting aldehyde.

    • Protocol: After the initial work-up, dissolve the crude product in a suitable solvent (e.g., methanol or ethanol). Add a mild reducing agent like sodium borohydride (NaBH₄) in small portions at 0 °C. This will convert the unreacted aldehyde to the corresponding alcohol, which will have a significantly different polarity and be more easily separated by column chromatography.

  • Chromatography Optimization:

    • Solvent System: A systematic approach to selecting the eluent for column chromatography is crucial. Start with a non-polar solvent like hexane and gradually increase the polarity with a more polar solvent like ethyl acetate or dichloromethane. A shallow gradient can improve separation.

    • TLC Analysis: Before running a column, carefully analyze the crude mixture by Thin Layer Chromatography (TLC) in various solvent systems to find the optimal conditions for separation.

Purification_Strategy crude Crude Product Mixture tlc TLC Analysis crude->tlc good_sep Good Separation? tlc->good_sep column Column Chromatography good_sep->column Yes reactive_purif Reactive Purification (e.g., NaBH4 reduction of aldehyde) good_sep->reactive_purif No pure_prod Pure Product column->pure_prod re_column Column Chromatography reactive_purif->re_column re_column->pure_prod

Caption: Strategy for purifying products from unreacted aldehyde.

Experimental Protocols

Standard Aqueous Work-up Protocol
  • Quenching: Cool the reaction mixture to room temperature or 0 °C in an ice bath. Slowly add a quenching solution (e.g., water, saturated ammonium chloride solution) to neutralize any unreacted reagents.

  • Solvent Addition: Add an appropriate organic solvent for extraction (e.g., ethyl acetate, dichloromethane).

  • Neutralization (if necessary): If the reaction was conducted under acidic conditions, add a saturated solution of sodium bicarbonate or sodium carbonate dropwise until the pH of the aqueous layer is neutral or slightly basic (pH 7-8).

  • Extraction: Transfer the mixture to a separatory funnel. Shake gently to mix the layers, venting frequently to release any pressure.[1]

  • Separation: Allow the layers to separate completely. Drain the aqueous layer.

  • Washing: Wash the organic layer with water and then with a saturated solution of sodium chloride (brine) to remove any residual water-soluble impurities.[1]

  • Drying: Dry the organic layer over an anhydrous drying agent (e.g., sodium sulfate, magnesium sulfate).

  • Concentration: Filter off the drying agent and concentrate the organic solvent under reduced pressure to obtain the crude product.

References

Stability issues of 5-Chloro-2-methoxyisonicotinaldehyde in acidic media

Author: BenchChem Technical Support Team. Date: January 2026

A Guide for Researchers, Scientists, and Drug Development Professionals on the Stability of 5-Chloro-2-methoxyisonicotinaldehyde in Acidic Media

Welcome to the technical support center for this compound. This guide is designed to provide in-depth technical assistance to researchers, scientists, and drug development professionals who may encounter stability issues with this compound, particularly in acidic environments. As Senior Application Scientists, we have synthesized the available technical information with practical, field-proven insights to help you navigate your experiments successfully.

Frequently Asked Questions (FAQs)

Q1: My solution of this compound is turning yellow and showing an increasing number of impurities on my HPLC analysis after being in an acidic buffer. What is happening?

A1: The primary cause of instability for this compound in acidic media is the acid-catalyzed cleavage of the 2-methoxy ether bond.[1][2] This reaction, known as ether cleavage, is a common reactivity pathway for ethers in the presence of strong acids.[3][4] The process involves protonation of the ether oxygen, which makes the methoxy group a better leaving group. Subsequently, a nucleophile present in the medium (such as a halide ion from the acid) attacks the methyl group in an SN2 reaction, leading to the formation of 5-chloro-2-hydroxypyridine-4-carbaldehyde and a methyl halide.[1][5] The resulting hydroxypyridine derivative can be more susceptible to oxidation and further degradation, which may contribute to the appearance of a yellow color and additional impurities in your analysis.

Q2: At what pH range should I expect this compound to be unstable?

Q3: Are there any specific acids I should avoid when working with this compound?

A3: Hydrohalic acids like hydrochloric acid (HCl) and hydrobromic acid (HBr) can be particularly problematic because the resulting halide ions (Cl- and Br-) are effective nucleophiles that facilitate the SN2 cleavage of the protonated ether.[5] While other strong acids like sulfuric acid can also catalyze the degradation, the presence of a good nucleophile can accelerate the process. If a low pH is required, consider using an acid with a non-nucleophilic counter-ion where possible, although protonation and subsequent reaction with water as a nucleophile can still occur, albeit potentially at a slower rate.

Q4: Can I heat my reaction mixture containing this compound in an acidic solution?

A4: Heating an acidic solution of this compound is strongly discouraged. Increased temperature will significantly accelerate the rate of acid-catalyzed ether cleavage and subsequent degradation reactions.[7] If heating is unavoidable, it is crucial to minimize the exposure time and to consider the use of a protecting group for the aldehyde functionality if it is not the intended reaction site.

Troubleshooting Guides

Issue 1: Rapid Degradation of this compound Observed by HPLC

Symptom: A significant decrease in the peak area of the starting material and the appearance of one or more new peaks in the HPLC chromatogram within a short period after preparing an acidic solution.

Root Cause Analysis:

  • Acid-Catalyzed Hydrolysis: The most probable cause is the cleavage of the 2-methoxy group as detailed in the FAQs. This will result in the formation of 5-chloro-2-hydroxypyridine-4-carbaldehyde, which will have a different retention time on a reverse-phase HPLC column.

  • Secondary Degradation: The initial degradation product, 5-chloro-2-hydroxypyridine-4-carbaldehyde, may itself be unstable and undergo further reactions, leading to a complex mixture of impurities. Hydroxypyridines can be susceptible to oxidation and ring-opening reactions under certain conditions.[8][9]

Troubleshooting Steps & Solutions:

  • pH Control:

    • Recommendation: If permissible for your experiment, adjust the pH of your solution to be as close to neutral as possible. The stability of the compound is expected to be significantly higher in the pH range of 5-7.

    • Protocol: Utilize a well-buffered system to maintain a stable pH. The choice of buffer is important, as some buffer components can potentially catalyze degradation.[10] Phosphate or citrate buffers are common choices.

  • Temperature Management:

    • Recommendation: Perform your experiments at reduced temperatures (e.g., 0-4 °C) to slow down the rate of degradation.

    • Protocol: Prepare and store your acidic solutions of this compound on ice and for the shortest duration possible before use.

  • Protecting Group Strategy (for multi-step synthesis):

    • Recommendation: If the aldehyde group is not the intended site of reaction in an acidic step, consider protecting it as an acetal.[1][4] Acetals are stable in neutral to basic conditions and can be readily removed under controlled acidic conditions to regenerate the aldehyde.

    • Workflow:

      • React this compound with a diol (e.g., ethylene glycol) in the presence of an acid catalyst to form the cyclic acetal.

      • Perform your desired reaction in the acidic medium.

      • Deprotect the acetal using aqueous acid to restore the aldehyde functionality.

Issue 2: Inconsistent Reaction Yields and Product Purity

Symptom: Difficulty in obtaining reproducible results in reactions involving this compound under acidic conditions.

Root Cause Analysis:

  • Variable Degradation: The extent of degradation of the starting material can vary depending on minor fluctuations in reaction time, temperature, or local pH, leading to inconsistent yields of the desired product.

  • Side Reactions: The degradation products may interfere with the intended reaction or complicate the purification process.

Troubleshooting Steps & Solutions:

  • Reaction Monitoring:

    • Recommendation: Closely monitor the reaction progress using a suitable analytical technique like HPLC or LC-MS.[11][12]

    • Protocol: Set up a time-course experiment where small aliquots of the reaction mixture are taken at regular intervals, quenched (e.g., by neutralization), and analyzed to determine the optimal reaction time that maximizes the formation of the desired product while minimizing the degradation of the starting material.

  • Reagent Addition Strategy:

    • Recommendation: If possible, add the this compound to the acidic reaction mixture at the last possible moment, especially if the reaction is performed at an elevated temperature.

Experimental Protocols

Protocol 1: Rapid Stability Assessment of this compound in Acidic Buffer

This protocol provides a quick method to evaluate the stability of your compound under specific acidic conditions.

Materials:

  • This compound

  • Your acidic buffer of interest (e.g., 0.1 M citrate buffer, pH 3)

  • Quenching solution (e.g., 1 M sodium bicarbonate)

  • HPLC system with a suitable C18 column

  • Mobile phase for HPLC analysis (e.g., acetonitrile/water gradient with 0.1% formic acid)

Procedure:

  • Prepare a stock solution of this compound in a suitable organic solvent (e.g., acetonitrile) at a known concentration (e.g., 1 mg/mL).

  • At time t=0, add a small volume of the stock solution to your pre-equilibrated acidic buffer to achieve the desired final concentration.

  • Immediately withdraw a sample (e.g., 100 µL), add it to an equal volume of quenching solution, and analyze by HPLC. This will serve as your t=0 time point.

  • Maintain the remaining solution at the desired experimental temperature.

  • Withdraw and quench samples at regular intervals (e.g., 15 min, 30 min, 1 hr, 2 hr, 4 hr).

  • Analyze all samples by HPLC and plot the peak area of this compound as a function of time to determine its degradation rate.

Parameter Recommended Condition Rationale
pH > 5 (if possible)To minimize acid-catalyzed hydrolysis.
Temperature 0 - 25 °CTo reduce the rate of degradation.
Acid Type Non-hydrohalic acidsTo avoid nucleophilic participation of halide ions in ether cleavage.
Storage Short-term in solution, protected from lightTo prevent both acid-catalyzed and potential photodegradation.

Visualization of Degradation Pathway

The primary degradation pathway of this compound in acidic media is the hydrolysis of the methoxy group.

degradation_pathway This compound This compound Protonated Intermediate Protonated Intermediate This compound->Protonated Intermediate + H+ 5-Chloro-2-hydroxypyridine-4-carbaldehyde 5-Chloro-2-hydroxypyridine-4-carbaldehyde Protonated Intermediate->5-Chloro-2-hydroxypyridine-4-carbaldehyde + H2O - CH3OH Further Degradation Products Further Degradation Products 5-Chloro-2-hydroxypyridine-4-carbaldehyde->Further Degradation Products Oxidation/ Ring Opening

Caption: Proposed degradation pathway in acidic media.

Experimental Workflow: Stability Assessment

The following workflow outlines the steps for assessing the stability of this compound.

stability_workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis Stock_Solution Prepare Stock Solution Initiate_Degradation Mix Stock and Buffer (t=0) Stock_Solution->Initiate_Degradation Acidic_Buffer Prepare Acidic Buffer Acidic_Buffer->Initiate_Degradation Time_Points Sample at Time Intervals Initiate_Degradation->Time_Points Quench_Reaction Quench with Base Time_Points->Quench_Reaction HPLC_Analysis Analyze by HPLC/LC-MS Quench_Reaction->HPLC_Analysis Data_Processing Plot Peak Area vs. Time HPLC_Analysis->Data_Processing Determine_Rate Determine Degradation Rate Data_Processing->Determine_Rate

Caption: Workflow for stability assessment.

References

Technical Support Center: Managing Exothermic Reactions in Pyridine Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

This technical support guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into managing the thermal hazards associated with pyridine synthesis. Pyridine and its derivatives are fundamental building blocks in pharmaceuticals and agrochemicals, but their synthesis often involves highly exothermic reactions that can pose significant safety risks and impact product yield and purity if not properly controlled. This guide offers a structured approach to troubleshooting and mitigating these challenges.

Part 1: Troubleshooting Guide - Real-Time Problem Solving

This section is designed to address immediate issues you might be facing during your experiment.

Question 1: My reaction temperature is rapidly increasing beyond the set point, what should I do immediately?

Answer: An uncontrolled temperature spike indicates a potential thermal runaway, which can be hazardous.[1] Your immediate actions should prioritize safety:

  • Stop Reagent Addition: If you are adding a reagent, stop the feed immediately. This is the most critical step to prevent adding more fuel to the reaction.

  • Enhance Cooling:

    • Ensure your cooling system (e.g., ice bath, cryostat) is functioning at maximum capacity.

    • If using an ice bath, ensure it is well-stirred and has sufficient ice. Add more ice and a salt (like NaCl or CaCl₂) to lower the bath temperature.

  • Increase Stirring: A higher agitation rate can improve heat transfer to the reactor walls and cooling medium, helping to dissipate heat more effectively and prevent localized hotspots.[2]

  • Dilution (with caution): If you have a pre-chilled, inert solvent readily available, you can add it to the reaction to increase the thermal mass and help absorb the excess heat.[1] Be certain the solvent is compatible with your reaction chemistry and will not exacerbate the exotherm.

  • Prepare for Quenching: Have a quenching agent ready, but only use it as a last resort if the temperature continues to rise uncontrollably. The quenching process itself can sometimes be exothermic.

Question 2: I'm planning a Hantzsch pyridine synthesis, and I'm concerned about the initial exotherm. How can I proactively manage this?

Answer: The Hantzsch synthesis, a multicomponent reaction, can indeed have an exothermic initial condensation phase.[1][3] Proactive management is key to a successful and safe reaction.

  • Slow Addition of the Aldehyde: The reaction between the aldehyde, β-ketoester, and ammonia source is often the main heat-generating step.[4] Instead of adding all reagents at once, consider adding the aldehyde dropwise to the mixture of the other components. This allows you to control the rate of reaction and, consequently, the rate of heat generation.[5]

  • Maintain Low and Consistent Temperature: Begin the reaction at a low temperature (e.g., 0-5 °C) using an ice bath or a chiller.[6] Only after the initial exotherm has subsided should you slowly warm the reaction to the desired temperature, if required.[1]

  • Solvent Choice: Using a refluxing solvent like ethanol can help dissipate heat.[1] The solvent's boiling point can act as a natural temperature ceiling for the reaction.

ParameterRecommendation for Hantzsch SynthesisRationale
Reagent Addition Slow, dropwise addition of the aldehydeControls the rate of the initial exothermic condensation
Initial Temperature 0-5 °CMinimizes the initial rate of reaction and heat output
Solvent Refluxing solvent (e.g., ethanol)Helps to dissipate and regulate heat

Question 3: My Chichibabin reaction seems to be generating a lot of gas and the pressure is increasing in my sealed vessel. Is this normal and how should I control it?

Answer: The Chichibabin reaction, which involves the amination of pyridine with sodium amide, typically generates hydrogen gas as a byproduct.[7] In a sealed vessel, this will lead to a pressure increase. While some pressure increase is expected, excessive pressure can be dangerous.

  • Venting Strategy: It is crucial to have a proper venting system in place. A pressure relief valve or a bubbler system can safely vent the hydrogen gas. Do not run this reaction in a sealed vessel without a pressure-release mechanism.

  • Temperature Control: Traditional Chichibabin reactions often require high temperatures (100-130°C).[8] However, the rate of hydrogen evolution is directly related to the reaction rate, which is temperature-dependent. Controlling the temperature will control the rate of gas production.

  • Milder Conditions: For substrates that are sensitive, consider using milder, low-temperature variants of the Chichibabin reaction, which use potassium amide in liquid ammonia.[7] This can slow down the reaction and the rate of gas evolution.

Part 2: Frequently Asked Questions (FAQs)

This section provides answers to common questions regarding the principles of managing exothermic reactions in pyridine synthesis.

Q1: What are the primary safety concerns with exothermic reactions in pyridine synthesis?

A1: The main safety concern is thermal runaway, where an increase in temperature causes the reaction rate to increase, which in turn further increases the temperature. This can lead to a rapid increase in pressure, potentially causing vessel rupture or an explosion.[1] Additionally, high temperatures can lead to the decomposition of reactants, intermediates, or products, which may produce hazardous gases.

Q2: How can I predict if my planned pyridine synthesis will be significantly exothermic?

A2: While experience with a particular reaction is invaluable, you can predict the potential for a significant exotherm through:

  • Literature Review: Search for papers describing similar syntheses and look for mentions of exotherms, cooling requirements, or slow addition protocols.

  • Reaction Type: Certain named reactions are known to be exothermic. For instance, acylation reactions are often exothermic.[6] The Hantzsch, Chichibabin, and Guareschi-Thorpe syntheses can all have exothermic steps.[1][9][10]

  • Thermal Hazard Assessment: For larger-scale reactions, a more formal thermal hazard assessment using techniques like Differential Scanning Calorimetry (DSC) or Reaction Calorimetry is highly recommended.[1] These methods provide quantitative data on the heat of reaction and the onset temperature of decomposition.

Q3: What is the role of the solvent in managing an exotherm?

A3: The solvent plays a crucial role in managing reaction exotherms in several ways:

  • Heat Sink: The solvent adds to the total thermal mass of the reaction mixture. A larger thermal mass can absorb more heat for a given temperature rise.[1]

  • Heat Transfer: The solvent facilitates heat transfer from the reaction sites to the walls of the reactor and into the cooling medium.

  • Boiling Point Control: A refluxing solvent can act as a natural temperature control, as the temperature of the reaction will not significantly exceed the boiling point of the solvent.

Q4: When should I consider using continuous flow chemistry for my pyridine synthesis?

A4: Continuous flow chemistry is an excellent strategy for managing highly exothermic reactions and is inherently safer than batch processing for such transformations.[5] Consider switching to a flow setup when:

  • You are working with a reaction that is known to be very fast and highly exothermic.

  • You need to scale up a reaction that was difficult to control in a batch reactor.

  • You are working with hazardous intermediates that are best used as they are generated.

Flow reactors have a very high surface-area-to-volume ratio, which allows for extremely efficient heat transfer and precise temperature control.[11]

Part 3: Experimental Protocols and Methodologies

Protocol 1: Controlled Hantzsch Dihydropyridine Synthesis

This protocol outlines a method for a Hantzsch synthesis with controlled heating to manage the initial exothermic condensation.[1]

Materials:

  • Aldehyde (10 mmol)

  • Ethyl acetoacetate (20 mmol)

  • Ammonium acetate (12 mmol)

  • Ethanol (50 mL)

  • Round-bottom flask equipped with a magnetic stirrer, dropping funnel, and reflux condenser

  • Ice bath

Procedure:

  • In the round-bottom flask, combine the ethyl acetoacetate, ammonium acetate, and 30 mL of ethanol.

  • Cool the flask in an ice bath to 0-5 °C with stirring.

  • Dissolve the aldehyde in the remaining 20 mL of ethanol and add it to the dropping funnel.

  • Add the aldehyde solution dropwise to the cooled reaction mixture over 30-60 minutes. Monitor the internal temperature to ensure it does not rise significantly.

  • After the addition is complete, remove the ice bath and allow the reaction to slowly warm to room temperature.

  • Heat the reaction mixture to reflux and monitor the reaction progress by TLC.

  • Once the reaction is complete, cool the mixture to room temperature. The product may precipitate and can be collected by filtration.

Protocol 2: Scale-Up Considerations for an Exothermic Acylation to a Pyridine Derivative

This protocol provides a general framework for scaling up an exothermic acylation reaction.[6]

Equipment:

  • Jacketed glass reactor with an overhead stirrer and temperature probe

  • Chiller/heater unit for temperature control

  • Addition funnel

Procedure:

  • Charge the reactor with the pyridine-containing substrate and solvent.

  • Begin agitation and cool the reactor contents to the desired initial temperature (e.g., 0-5 °C) using the chiller unit.

  • Slowly add the acylating agent via the addition funnel over a period of 1-2 hours.

  • Carefully monitor the internal temperature. The rate of addition should be adjusted to maintain the desired temperature and control the exotherm.

  • After the addition is complete, allow the reaction to stir at the set temperature until completion is confirmed by analytical monitoring (e.g., HPLC, TLC).

ScaleReagent Addition TimeTemperature ControlRationale
Lab Scale (100 mL) 15-30 minutesIce BathHigh surface-area-to-volume ratio allows for efficient heat dissipation.
Pilot Scale (10 L) 1-2 hoursJacketed Reactor with ChillerLower surface-area-to-volume ratio requires more robust and controlled cooling.[6]

Part 4: Visualizations

Troubleshooting Workflow for an Uncontrolled Exotherm

Exotherm_Troubleshooting start Temperature Spike Detected stop_addition Stop Reagent Addition Immediately start->stop_addition enhance_cooling Maximize Cooling Capacity stop_addition->enhance_cooling increase_stirring Increase Agitation Rate enhance_cooling->increase_stirring assess_situation Is Temperature Decreasing? increase_stirring->assess_situation continue_monitoring Continue Monitoring and Proceed with Caution assess_situation->continue_monitoring Yes add_diluent Add Pre-chilled Inert Solvent (if safe) assess_situation->add_diluent No safe_state Reaction Under Control continue_monitoring->safe_state prepare_quench Prepare Quenching Agent assess_again Is Temperature Still Rising? prepare_quench->assess_again add_diluent->prepare_quench assess_again->continue_monitoring No quench_reaction Quench Reaction (Last Resort) assess_again->quench_reaction Yes quench_reaction->safe_state

Caption: A decision-making workflow for responding to an unexpected temperature increase during a chemical reaction.

Decision Logic for Managing Pyridine Synthesis Exotherms

Exotherm_Management_Strategy start Plan Pyridine Synthesis assess_exotherm Assess Exotherm Potential (Literature, Reaction Type) start->assess_exotherm low_risk Low Exotherm Risk assess_exotherm->low_risk Low high_risk High Exotherm Risk assess_exotherm->high_risk High standard_protocol Standard Batch Protocol (Good Temperature Monitoring) low_risk->standard_protocol control_strategy Implement Control Strategy high_risk->control_strategy execute Execute Synthesis standard_protocol->execute slow_addition Slow Reagent Addition control_strategy->slow_addition low_temp Low Initial Temperature control_strategy->low_temp dilution Increased Dilution control_strategy->dilution flow_chem Consider Continuous Flow control_strategy->flow_chem slow_addition->execute low_temp->execute dilution->execute flow_chem->execute

Caption: A strategic decision-making process for selecting appropriate methods to manage potential exotherms in pyridine synthesis.

References

Validation & Comparative

A Comparative Guide to Analytical Methods for Purity Determination of 5-Chloro-2-methoxyisonicotinaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Critical Role of Purity in Drug Development

5-Chloro-2-methoxyisonicotinaldehyde is a substituted pyridine derivative whose purity is paramount to the safety and efficacy of the final active pharmaceutical ingredient (API). Even trace impurities can alter the pharmacological and toxicological profile of a drug substance. Therefore, rigorous analytical control is a non-negotiable aspect of the drug development process. This guide compares the principal chromatographic techniques—High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC)—and discusses the utility of spectroscopic methods for the comprehensive purity and identity confirmation of this compound.

High-Performance Liquid Chromatography (HPLC): The Workhorse of Purity Analysis

HPLC is a cornerstone technique for the analysis of pharmaceutical compounds due to its high resolution, sensitivity, and adaptability.[1] For a polar, aromatic compound like this compound, Reversed-Phase HPLC (RP-HPLC) is the method of choice.

The Rationale Behind the RP-HPLC Method Design

The selection of the stationary and mobile phases is critical for achieving optimal separation of the main compound from its potential impurities. A C18 column is proposed due to its hydrophobic nature, which provides good retention for aromatic compounds. The mobile phase, a mixture of a polar organic solvent (acetonitrile or methanol) and an aqueous buffer, allows for the fine-tuning of the retention time and resolution. A phosphate buffer is chosen to maintain a consistent pH, which is crucial for the reproducible ionization state of the analyte and any acidic or basic impurities. UV detection is selected based on the presence of the chromophoric pyridine ring and aldehyde group, which are expected to absorb in the UV region.

Experimental Protocol: RP-HPLC for this compound

Objective: To determine the purity of this compound and to detect and quantify any related impurities.

Instrumentation:

  • HPLC system with a quaternary pump, autosampler, column oven, and a photodiode array (PDA) or UV detector.

Chromatographic Conditions:

  • Column: C18, 4.6 mm x 150 mm, 5 µm particle size

  • Mobile Phase:

    • A: 20 mM Potassium Phosphate Monobasic, pH adjusted to 3.0 with phosphoric acid

    • B: Acetonitrile

  • Gradient Elution:

    • 0-2 min: 30% B

    • 2-15 min: 30% to 70% B

    • 15-18 min: 70% B

    • 18-20 min: 30% B (re-equilibration)

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection Wavelength: 275 nm

  • Injection Volume: 10 µL

  • Sample Preparation: Dissolve 1 mg of this compound in 1 mL of a 50:50 mixture of acetonitrile and water.

Method Validation: The method should be validated according to the International Conference on Harmonisation (ICH) guidelines, assessing parameters such as specificity, linearity, accuracy, precision (repeatability and intermediate precision), limit of detection (LOD), limit of quantification (LOQ), and robustness.[2][3]

Workflow for HPLC Method

HPLC_Workflow cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis prep1 Weigh 1 mg of sample prep2 Dissolve in 1 mL of Acetonitrile/Water (50:50) prep1->prep2 hplc1 Inject 10 µL into HPLC prep2->hplc1 hplc2 Gradient Elution on C18 column hplc1->hplc2 hplc3 UV Detection at 275 nm hplc2->hplc3 data1 Integrate Chromatogram hplc3->data1 data2 Calculate Purity (% Area) data1->data2

Caption: HPLC analysis workflow for purity determination.

Gas Chromatography (GC): A Complementary Technique

Gas Chromatography is a powerful technique for the analysis of volatile and thermally stable compounds.[4] this compound, with a molecular weight of 171.58 g/mol , is amenable to GC analysis.[5] GC can offer higher separation efficiency for certain volatile impurities compared to HPLC.

Rationale for GC Method Design

A low-polarity capillary column, such as one with a 5% phenyl-polysiloxane stationary phase, is suitable for the separation of moderately polar aromatic compounds.[4] The choice of a split/splitless injector allows for flexibility in sample concentration. Flame Ionization Detection (FID) is a universal detector for organic compounds and provides excellent sensitivity. For unambiguous identification of impurities, Mass Spectrometry (MS) is the detector of choice, providing structural information.[6]

Experimental Protocol: GC-FID/MS for this compound

Objective: To separate and identify volatile impurities and confirm the identity of the main component.

Instrumentation:

  • Gas chromatograph with a split/splitless injector, coupled to a Flame Ionization Detector (FID) or a Mass Spectrometer (MS).

Chromatographic Conditions:

  • Column: DB-5ms (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness

  • Carrier Gas: Helium, constant flow of 1.0 mL/min

  • Injector Temperature: 250 °C

  • Injection Mode: Split (50:1)

  • Oven Temperature Program:

    • Initial temperature: 100 °C, hold for 2 min

    • Ramp: 10 °C/min to 280 °C

    • Hold at 280 °C for 5 min

  • Detector Temperature (FID): 300 °C

  • MS Transfer Line Temperature: 280 °C

  • MS Ion Source Temperature: 230 °C

  • MS Quadrupole Temperature: 150 °C

  • Mass Range (for MS): 40-400 amu

  • Sample Preparation: Dissolve 1 mg of this compound in 1 mL of dichloromethane.

Workflow for GC Method

GC_Workflow cluster_prep_gc Sample Preparation cluster_gc GC Analysis cluster_data_gc Data Analysis gc_prep1 Weigh 1 mg of sample gc_prep2 Dissolve in 1 mL of Dichloromethane gc_prep1->gc_prep2 gc1 Inject into GC gc_prep2->gc1 gc2 Temperature Programmed Separation gc1->gc2 gc3 FID or MS Detection gc2->gc3 gc_data1 Analyze Chromatogram/Mass Spectra gc3->gc_data1 gc_data2 Identify and Quantify Impurities gc_data1->gc_data2

Caption: GC analysis workflow for impurity profiling.

Comparison of HPLC and GC for Purity Analysis

FeatureHigh-Performance Liquid Chromatography (HPLC)Gas Chromatography (GC)
Principle Separation based on partitioning between a liquid mobile phase and a solid stationary phase.Separation based on partitioning between a gaseous mobile phase and a liquid or solid stationary phase.
Applicability Wide range of compounds, including non-volatile and thermally labile substances.Suitable for volatile and thermally stable compounds.
Sensitivity High, especially with UV or MS detectors.Very high, particularly with FID and MS detectors.
Resolution Excellent for complex mixtures.Generally higher resolution than HPLC for volatile compounds.
Impurity Profiling Can detect a broad range of polar and non-polar impurities.Excellent for volatile and semi-volatile impurities.
Identity Confirmation PDA provides UV spectral information. LC-MS provides mass information.GC-MS provides mass spectra for definitive identification.
Sample Preparation Simple dissolution in a suitable solvent.Dissolution in a volatile solvent. Derivatization may be needed for non-volatile compounds.

The Role of Spectroscopic Methods

While chromatography is essential for separating and quantifying impurities, spectroscopic techniques are invaluable for confirming the identity and structural integrity of the main compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for the structural elucidation of organic molecules.[7] For this compound, ¹H and ¹³C NMR can confirm the presence of the pyridine ring, the aldehyde proton, the methoxy group, and the correct substitution pattern. The chemical shifts and coupling constants of the aromatic protons are characteristic of the substitution on the pyridine ring.[8] Quantitative NMR (qNMR) can also be used as a primary method for determining purity against a certified reference standard.

UV-Vis Spectroscopy

UV-Vis spectroscopy is a simple and rapid technique for confirming the presence of the chromophoric system in this compound.[9] The molecule is expected to exhibit characteristic absorbance maxima due to the conjugated system of the pyridine ring and the aldehyde group.[10] While not a standalone method for purity determination due to its lack of specificity, it is a useful tool for identity confirmation and for determining an appropriate detection wavelength for HPLC analysis.

Stability-Indicating Methods and Forced Degradation Studies

To ensure that the analytical method can separate the main compound from its degradation products, forced degradation studies should be performed.[11][12] These studies involve subjecting the sample to stress conditions such as acid and base hydrolysis, oxidation, heat, and light.[13] The resulting degraded samples are then analyzed by the proposed HPLC or GC method to demonstrate that any degradation products are resolved from the parent peak, thus proving the method is "stability-indicating."

Conclusion

A comprehensive approach to determining the purity of this compound involves the strategic use of multiple analytical techniques. RP-HPLC is the primary method for quantitative purity assessment and impurity profiling due to its versatility and high resolution. GC-MS serves as an excellent complementary technique for identifying volatile impurities and providing orthogonal separation. Spectroscopic methods, particularly NMR, are indispensable for unequivocal structural confirmation. By employing a combination of these well-validated methods, researchers and drug development professionals can ensure the quality and consistency of this critical pharmaceutical intermediate.

References

A Senior Application Scientist's Guide to the Validation of a Reverse-Phase HPLC Method for the Analysis of 5-Chloro-2-methoxyisonicotinaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

5-Chloro-2-methoxyisonicotinaldehyde is a key intermediate in the synthesis of various pharmaceutical compounds. Its purity and concentration must be meticulously controlled to ensure the safety and efficacy of the final drug product. High-Performance Liquid Chromatography (HPLC) is a powerful analytical technique widely employed for this purpose due to its high resolution, sensitivity, and accuracy.

This guide provides a comprehensive, in-depth comparison and validation of a hypothetical Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) method for the quantitative analysis of this compound. We will delve into the causality behind experimental choices, present self-validating protocols, and ground our methodology in authoritative guidelines from the International Council for Harmonisation (ICH).

The Analytical Challenge and the Chosen Method

The primary analytical challenge lies in developing a stability-indicating method that can accurately quantify this compound in the presence of its potential impurities and degradation products. A reverse-phase HPLC method with UV detection is selected for its versatility and suitability for analyzing moderately polar aromatic compounds like our target analyte.

Hypothetical HPLC Method Parameters:

ParameterCondition
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase Acetonitrile:Water (60:40, v/v)
Flow Rate 1.0 mL/min
Detection Wavelength 270 nm
Injection Volume 10 µL
Column Temperature 30 °C
Diluent Mobile Phase

The Cornerstone of Reliability: HPLC Method Validation

Method validation is the process of demonstrating that an analytical procedure is suitable for its intended purpose. The validation parameters discussed below are based on the ICH Q2(R1) "Validation of Analytical Procedures: Text and Methodology" guideline, which is a globally recognized standard.

Overall Workflow for HPLC Method Validation

G cluster_0 Method Development & Optimization cluster_2 Data Analysis & Reporting Dev Develop HPLC Method Opt Optimize Parameters (Mobile Phase, Flow Rate, etc.) Dev->Opt Specificity Specificity / Selectivity Opt->Specificity Linearity Linearity & Range Specificity->Linearity Accuracy Accuracy / Trueness Linearity->Accuracy Precision Precision (Repeatability & Intermediate) Accuracy->Precision LOD_LOQ LOD & LOQ Precision->LOD_LOQ Robustness Robustness LOD_LOQ->Robustness SystemSuitability System Suitability Robustness->SystemSuitability Analyze Analyze Validation Data SystemSuitability->Analyze Report Generate Validation Report Analyze->Report

Caption: Overall workflow for the validation of an HPLC method.

Specificity

Why it's critical: Specificity ensures that the signal measured is unequivocally from the analyte of interest and not from other components such as impurities, degradation products, or matrix components.

Experimental Protocol:

  • Prepare Solutions:

    • Blank (diluent).

    • Standard solution of this compound.

    • A solution containing known impurities.

    • A sample of this compound degraded by stress conditions (e.g., acid, base, oxidation, heat, light).

  • Chromatographic Analysis:

    • Inject each solution into the HPLC system.

    • Record the chromatograms.

  • Evaluation:

    • The blank should show no interfering peaks at the retention time of the analyte.

    • The analyte peak in the stressed sample should be well-resolved from any degradation product peaks (resolution > 2).

    • Peak purity analysis (using a photodiode array detector) should be performed to confirm that the analyte peak is spectrally homogeneous.

Expected Results:

SampleRetention Time of Analyte (min)Resolution from Nearest PeakPeak Purity
Standard4.5N/A> 99.9%
Acid Degraded4.52.8> 99.9%
Base Degraded4.53.1> 99.9%
Oxidative Degraded4.52.5> 99.9%

Linearity and Range

Why it's critical: Linearity demonstrates a proportional relationship between the concentration of the analyte and the analytical signal. The range is the interval between the upper and lower concentrations for which the method is shown to be linear, accurate, and precise.

Experimental Protocol:

  • Prepare a Series of Standards:

    • Prepare a stock solution of the this compound standard.

    • Perform serial dilutions to obtain at least five concentration levels, typically ranging from 50% to 150% of the target concentration.

  • Chromatographic Analysis:

    • Inject each concentration in triplicate.

    • Record the peak areas.

  • Evaluation:

    • Plot a graph of mean peak area versus concentration.

    • Perform linear regression analysis to determine the correlation coefficient (r²), y-intercept, and slope of the regression line.

Expected Results:

Concentration (µg/mL)Mean Peak Area
50489500
75735100
100981200
1251225500
1501478900
Correlation Coefficient (r²) > 0.999
Linear Regression Equation y = 9805x + 1250

Accuracy

Why it's critical: Accuracy measures the closeness of the experimental value to the true value. It is typically determined by recovery studies.

Experimental Protocol:

  • Prepare Spiked Samples:

    • Prepare a placebo (a mixture of all components except the analyte).

    • Spike the placebo with the analyte at three different concentration levels (e.g., 80%, 100%, and 120% of the target concentration).

  • Chromatographic Analysis:

    • Analyze each spiked sample in triplicate.

  • Evaluation:

    • Calculate the percentage recovery for each sample using the formula: % Recovery = (Measured Concentration / Spiked Concentration) * 100

Expected Results:

Spiked LevelAmount Spiked (µg/mL)Amount Recovered (µg/mL)% Recovery
80%8079.599.4
100%100100.2100.2
120%120119.599.6
Mean % Recovery 99.7

Precision

Why it's critical: Precision expresses the closeness of agreement between a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions. It is evaluated at two levels: repeatability and intermediate precision.

Repeatability (Intra-day Precision)

Experimental Protocol:

  • Prepare Samples:

    • Prepare six individual samples of this compound at 100% of the target concentration.

  • Chromatographic Analysis:

    • Analyze the six samples on the same day, with the same analyst, and on the same instrument.

  • Evaluation:

    • Calculate the mean, standard deviation, and relative standard deviation (% RSD) of the results.

Intermediate Precision (Inter-day Precision)

Experimental Protocol:

  • Prepare Samples:

    • Prepare six individual samples of this compound at 100% of the target concentration.

  • Chromatographic Analysis:

    • Analyze the six samples on a different day, with a different analyst, and/or on a different instrument.

  • Evaluation:

    • Calculate the mean, standard deviation, and % RSD of the results and compare them with the repeatability results.

Expected Results:

Precision LevelMean Assay (%)% RSD
Repeatability99.8< 1.0%
Intermediate Precision99.5< 2.0%

Limit of Detection (LOD) and Limit of Quantitation (LOQ)

Why it's critical: LOD is the lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. LOQ is the lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

Experimental Protocol (Based on the Signal-to-Noise Ratio):

  • Determine Signal-to-Noise Ratio:

    • Inject a series of diluted solutions of the analyte.

    • Determine the concentration at which the signal-to-noise ratio is approximately 3:1 for LOD and 10:1 for LOQ.

Expected Results:

ParameterValue
LOD 0.1 µg/mL
LOQ 0.3 µg/mL

Robustness

Why it's critical: Robustness measures the capacity of an analytical procedure to remain unaffected by small, but deliberate variations in method parameters and provides an indication of its reliability during normal usage.

Experimental Protocol:

  • Introduce Deliberate Variations:

    • Vary the following parameters one at a time:

      • Flow rate (± 0.1 mL/min)

      • Mobile phase composition (± 2% organic)

      • Column temperature (± 2 °C)

  • Chromatographic Analysis:

    • Analyze a standard solution under each varied condition.

  • Evaluation:

    • Assess the impact of these changes on system suitability parameters (e.g., retention time, peak area, tailing factor).

Expected Results:

Parameter VariedRetention Time (min)Tailing Factor% RSD of Peak Area
Nominal 4.501.10.5
Flow Rate +0.1 mL/min 4.101.10.6
Flow Rate -0.1 mL/min 4.951.10.5
% Acetonitrile +2% 4.251.20.7
% Acetonitrile -2% 4.781.10.6
Temperature +2 °C 4.451.10.5
Temperature -2 °C 4.551.20.6

System Suitability

Why it's critical: System suitability testing is an integral part of many analytical procedures. The tests are based on the concept that the equipment, electronics, analytical operations, and samples to be analyzed constitute an integral system that can be evaluated as such.

Experimental Protocol:

  • Standard Injections:

    • Before starting any analytical run, inject a standard solution five times.

  • Evaluation:

    • Calculate the % RSD for retention time and peak area.

    • Determine the tailing factor and the number of theoretical plates.

    • The results must meet the pre-defined acceptance criteria before proceeding with sample analysis.

System Suitability Acceptance Criteria:

ParameterAcceptance Criteria
% RSD of Peak Area ≤ 2.0%
% RSD of Retention Time ≤ 1.0%
Tailing Factor ≤ 2.0
Theoretical Plates > 2000

Comparison with Alternative Methods

While RP-HPLC is a robust and widely used technique, other methods could be considered for the analysis of this compound.

MethodAdvantagesDisadvantages
Gas Chromatography (GC) High resolution for volatile compounds.Requires derivatization for non-volatile compounds; high temperatures can cause degradation.
Thin-Layer Chromatography (TLC) Simple, low cost, and rapid screening.Lower sensitivity and resolution compared to HPLC; quantification is less precise.
UV-Vis Spectrophotometry Simple, fast, and cost-effective.Lacks specificity; cannot separate the analyte from impurities.

For regulatory submissions and quality control in a pharmaceutical setting, the validated RP-HPLC method presented here offers the best combination of specificity, accuracy, and precision.

Conclusion

The validation of an analytical method is a critical step in drug development and quality control. By systematically evaluating parameters such as specificity, linearity, accuracy, precision, LOD, LOQ, and robustness, we can ensure that the HPLC method for the analysis of this compound is reliable, reproducible, and fit for its intended purpose. The data presented in this guide provides a clear framework for such a validation, grounded in the principles of scientific integrity and regulatory compliance.

A Senior Application Scientist's Guide to the Spectroscopic Comparison of Substituted Isonicotinaldehydes

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

In the landscape of modern drug discovery and medicinal chemistry, heterocyclic scaffolds are of paramount importance. Among these, the pyridine ring system is a privileged structure, forming the core of numerous therapeutic agents.[1] Isonicotinaldehyde, or pyridine-4-carboxaldehyde, represents a critical and versatile building block within this class.[2][3] Its unique structure, featuring a reactive aldehyde group attached to an electron-deficient pyridine ring, makes it an essential precursor for synthesizing a wide array of complex molecules, including Schiff base ligands for enzyme inhibition studies and diverse heterocyclic systems like imidazopyridines.[2]

For researchers and drug development professionals, the precise characterization of isonicotinaldehyde and its substituted derivatives is not merely a procedural step but a foundational requirement for ensuring molecular integrity, predicting reactivity, and understanding structure-activity relationships (SAR). A multi-faceted spectroscopic approach is the cornerstone of this characterization process. This guide provides an in-depth comparative analysis of substituted isonicotinaldehydes using four key spectroscopic techniques: Ultraviolet-Visible (UV-Vis), Infrared (IR), Nuclear Magnetic Resonance (NMR), and Mass Spectrometry (MS). We will explore the spectroscopic signature of the parent molecule and delve into the predictable and informative shifts that arise from the introduction of various substituents on the pyridine ring.

The Isonicotinaldehyde Core: A Spectroscopic Baseline

To appreciate the influence of substituents, we must first establish the fundamental spectroscopic profile of unsubstituted isonicotinaldehyde (C₆H₅NO).[4][5]

  • UV-Visible Spectroscopy : Isonicotinaldehyde exhibits absorptions corresponding to π→π* and n→π* electronic transitions. The n→π* transition of the carbonyl group is typically observed in the 270-300 nm region, though it is often weak.[6] More intense π→π* transitions involving the entire aromatic system occur at shorter wavelengths.

  • Infrared (IR) Spectroscopy : The IR spectrum is dominated by a strong, sharp absorption band for the carbonyl (C=O) stretching vibration, typically found around 1700-1710 cm⁻¹. Vibrations associated with the pyridine ring (C=C and C=N stretching) appear in the 1400-1600 cm⁻¹ region.[5][7][8]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy :

    • ¹H NMR : The aldehyde proton is highly deshielded due to the electronegativity of the oxygen atom and the anisotropic effect of the carbonyl group, resulting in a singlet signal far downfield, typically between δ 10.1 and 10.3 ppm.[2][9] The pyridine protons exhibit distinct signals between δ 7.7 and δ 9.1 ppm.[2]

    • ¹³C NMR : The carbonyl carbon is the most deshielded carbon, appearing around δ 192 ppm.[2] The pyridine ring carbons have signals in the aromatic region, with their exact shifts influenced by the nitrogen atom and the aldehyde group.[10]

  • Mass Spectrometry (MS) : Under electron ionization (EI), isonicotinaldehyde shows a prominent molecular ion (M⁺) peak at m/z 107.[7] Common fragmentation patterns include the loss of a hydrogen radical ([M-H]⁺ at m/z 106) and the loss of carbon monoxide ([M-CO]⁺ at m/z 79).[11][12]

The Influence of Ring Substituents: A Comparative Spectroscopic Analysis

The true utility of spectroscopy shines when comparing derivatives. Attaching electron-donating groups (EDGs) like amino (-NH₂) or methoxy (-OCH₃) or electron-withdrawing groups (EWGs) like nitro (-NO₂) or chloro (-Cl) to the pyridine ring systematically alters the electronic environment and, consequently, all spectroscopic parameters.

UV-Visible Spectroscopy: Tracking Electronic Transitions

The position of the maximum absorption wavelength (λmax) is highly sensitive to the electronic nature of substituents.

Causality : Substituents modify the energy gap (ΔE) between the ground and excited electronic states. EDGs increase the energy of the highest occupied molecular orbital (HOMO), while EWGs lower the energy of the lowest unoccupied molecular orbital (LUMO). Both effects tend to decrease the HOMO-LUMO gap, resulting in a bathochromic (red) shift to longer λmax.[13][14] Conversely, substituents that disrupt conjugation can cause a hypsochromic (blue) shift.

Table 1: Comparison of UV-Vis λmax for Substituted Isonicotinaldehydes

CompoundSubstituentTypical EffectExpected λmax Shift
Isonicotinaldehyde-H (Reference)-~250-280 nm
2-Amino-isonicotinaldehyde-NH₂ (EDG)BathochromicShift to longer wavelength
2-Methoxy-isonicotinaldehyde-OCH₃ (EDG)BathochromicShift to longer wavelength
2-Chloro-isonicotinaldehyde-Cl (EWG)BathochromicShift to longer wavelength
2-Nitro-isonicotinaldehyde-NO₂ (Strong EWG)Strong BathochromicSignificant shift to longer wavelength
Infrared Spectroscopy: Probing Vibrational Frequencies

The C=O stretching frequency (ν(C=O)) is an excellent probe of the electronic effects transmitted through the pyridine ring.

Causality : The position of the carbonyl stretch is determined by the bond strength. EWGs pull electron density away from the carbonyl group, strengthening the C=O double bond and increasing the vibrational frequency (shifting it to a higher wavenumber). EDGs donate electron density, which can lead to increased resonance contribution from a C=O single bond form, thus weakening the bond and decreasing the vibrational frequency.

Table 2: Comparison of Carbonyl (C=O) Stretching Frequencies in Substituted Isonicotinaldehydes

CompoundSubstituentElectronic EffectExpected ν(C=O) (cm⁻¹)
Isonicotinaldehyde-H (Reference)-~1705
2-Amino-isonicotinaldehyde-NH₂ (EDG)Weakens C=O bond< 1705
2-Chloro-isonicotinaldehyde-Cl (EWG via induction)Strengthens C=O bond> 1705
2-Nitro-isonicotinaldehyde-NO₂ (Strong EWG)Strongly strengthens C=O bondSignificantly > 1705
NMR Spectroscopy: Mapping the Chemical Environment

NMR spectroscopy provides the most detailed picture of the molecular structure, and chemical shifts (δ) are exquisitely sensitive to substituent-induced changes in electron density.

Causality :

  • ¹H NMR : EWGs decrease the electron density around nearby protons, "deshielding" them and shifting their signals downfield (to higher ppm). EDGs have the opposite effect, "shielding" the protons and shifting their signals upfield (to lower ppm). These effects are most pronounced for protons ortho and para to the substituent.

  • ¹³C NMR : The same principles apply to the carbon skeleton. The chemical shift of the carbonyl carbon is also modulated, with EWGs causing a downfield shift and EDGs an upfield shift.[15]

Table 3: Predicted ¹H and ¹³C NMR Chemical Shift Trends for Substituted Isonicotinaldehydes

SubstituentEffectAldehyde Proton (δ)Ring Protons (δ)Carbonyl Carbon (δ)
-H (Reference)-~10.1-10.3~7.7-9.1~192
-NH₂ (EDG)ShieldingUpfield Shift (<10.1)Upfield ShiftUpfield Shift (<192)
-Cl (EWG)DeshieldingDownfield Shift (>10.3)Downfield ShiftDownfield Shift (>192)
-NO₂ (Strong EWG)Strong DeshieldingSignificant Downfield ShiftSignificant Downfield ShiftSignificant Downfield Shift
Mass Spectrometry: Deciphering Fragmentation Pathways

The fragmentation pattern in MS is dictated by the stability of the resulting ions. Substituents play a critical role in directing bond cleavages.

Causality : The initial molecular ion (M⁺) is a radical cation. Fragmentation occurs to produce more stable cations and neutral radicals.[16][17] Substituents can stabilize or destabilize potential fragment ions, thus favoring certain pathways. For example, a substituent that can stabilize a positive charge on the ring will alter the fragmentation cascade compared to the parent molecule.

Table 4: Common Fragmentation Patterns for Substituted Isonicotinaldehydes

CompoundMolecular Ion (m/z)Key FragmentFragment m/zInterpretation
Isonicotinaldehyde107[M-H]⁺106Loss of H radical
[M-CO]⁺79Loss of neutral CO
2-Chloro-isonicotinaldehyde141/143 (³⁵Cl/³⁷Cl)[M-CO]⁺113/115Loss of neutral CO
[M-Cl]⁺106Loss of Cl radical
2-Amino-isonicotinaldehyde122[M-HCN]⁺95Loss of neutral HCN from amino group and ring

Visualization of Workflows and Concepts

To better illustrate the processes described, the following diagrams outline the general experimental workflow and the conceptual basis of substituent effects.

G Figure 1: General Spectroscopic Analysis Workflow cluster_0 Sample Preparation cluster_1 Spectroscopic Measurement cluster_2 Data Analysis & Interpretation Synthesis Synthesis or Procurement of Substituted Isonicotinaldehyde Purification Purification (e.g., Chromatography, Recrystallization) Synthesis->Purification QC Purity & Identity Check (TLC, mp) Purification->QC UVVis UV-Vis Spectroscopy QC->UVVis FTIR FTIR Spectroscopy QC->FTIR NMR NMR Spectroscopy (¹H, ¹³C) QC->NMR MS Mass Spectrometry QC->MS Analysis Spectral Data Processing & Analysis UVVis->Analysis FTIR->Analysis NMR->Analysis MS->Analysis Comparison Comparative Analysis vs. Reference & Derivatives Analysis->Comparison Conclusion Structural Elucidation & Property Correlation Comparison->Conclusion

Caption: Figure 1: General Spectroscopic Analysis Workflow.

G Figure 2: Influence of Substituents on Spectroscopic Data cluster_EDG Electron Donating Group (EDG) e.g., -NH₂, -OCH₃ cluster_EWG Electron Withdrawing Group (EWG) e.g., -NO₂, -Cl Isonicotinaldehyde Isonicotinaldehyde Core Structure UV_EDG UV-Vis: Bathochromic Shift (λmax ↑) Isonicotinaldehyde->UV_EDG +EDG IR_EDG IR: ν(C=O) ↓ Isonicotinaldehyde->IR_EDG +EDG NMR_EDG NMR: Shielding (δ ↓) Isonicotinaldehyde->NMR_EDG +EDG UV_EWG UV-Vis: Bathochromic Shift (λmax ↑) Isonicotinaldehyde->UV_EWG +EWG IR_EWG IR: ν(C=O) ↑ Isonicotinaldehyde->IR_EWG +EWG NMR_EWG NMR: Deshielding (δ ↑) Isonicotinaldehyde->NMR_EWG +EWG

Caption: Figure 2: Influence of Substituents on Spectroscopic Data.

Experimental Protocols

The trustworthiness of any spectroscopic data hinges on rigorous and reproducible experimental methodology. The following are standardized protocols for the analysis of isonicotinaldehyde derivatives.

Protocol 1: UV-Vis Spectroscopy
  • Solvent Selection : Choose a UV-grade solvent that dissolves the sample and does not absorb in the region of interest (typically >220 nm). Ethanol or acetonitrile are common choices.

  • Sample Preparation : Prepare a stock solution of the analyte at a concentration of ~1 mg/mL. From this, create a dilute solution (e.g., 0.01 mg/mL) in the chosen solvent. Concentration may need optimization to ensure absorbance falls within the linear range of the instrument (ideally 0.2 - 1.0 A.U.).

  • Instrument Setup : Use a dual-beam UV-Vis spectrophotometer. Use a quartz cuvette with a 1 cm path length.

  • Measurement :

    • Record a baseline spectrum with the cuvette filled with the pure solvent.

    • Rinse the cuvette with the sample solution, then fill it.

    • Record the absorption spectrum of the sample from approximately 200 nm to 400 nm.

    • Identify the wavelength of maximum absorbance (λmax).

Protocol 2: Fourier-Transform Infrared (FTIR) Spectroscopy
  • Sample Preparation (KBr Pellet Method) :

    • Grind 1-2 mg of the solid sample with ~100 mg of dry, spectroscopic-grade potassium bromide (KBr) using an agate mortar and pestle until a fine, homogeneous powder is obtained.

    • Transfer the powder to a pellet-pressing die.

    • Apply pressure (typically 8-10 tons) under vacuum to form a transparent or translucent pellet.

  • Measurement :

    • Record a background spectrum of the empty sample compartment.

    • Place the KBr pellet in the sample holder.

    • Acquire the sample spectrum, typically by co-adding 16 or 32 scans at a resolution of 4 cm⁻¹.

    • Process the spectrum to identify the wavenumbers of key functional group vibrations.

Protocol 3: NMR Spectroscopy (¹H and ¹³C)
  • Solvent Selection : Choose a deuterated solvent that fully dissolves the sample. Common choices include Deuterated Chloroform (CDCl₃) or Dimethyl Sulfoxide-d₆ (DMSO-d₆).

  • Sample Preparation : Dissolve 5-10 mg of the sample for ¹H NMR (or 20-30 mg for ¹³C NMR) in 0.6-0.7 mL of the deuterated solvent in a standard 5 mm NMR tube. Add a small amount of Tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm) if not already present in the solvent.

  • ¹H NMR Acquisition :

    • Tune and shim the spectrometer for optimal magnetic field homogeneity.

    • Acquire the spectrum using a standard pulse sequence. A sufficient number of scans should be averaged to achieve a good signal-to-noise ratio.

    • Process the data (Fourier transform, phase correction, baseline correction) and integrate the signals.

  • ¹³C NMR Acquisition :

    • Acquire a proton-decoupled ¹³C spectrum. This requires a larger number of scans than ¹H NMR due to the lower natural abundance of ¹³C and its smaller gyromagnetic ratio.[18]

    • Process the data to identify the chemical shifts of all unique carbon atoms.

Protocol 4: Mass Spectrometry (Electron Ionization)
  • Sample Introduction : Introduce a small amount of the sample (typically <1 mg, dissolved in a volatile solvent like methanol or dichloromethane) into the mass spectrometer, often via a direct insertion probe or a Gas Chromatography (GC-MS) system.[3]

  • Ionization : The sample is vaporized and bombarded with a high-energy electron beam (typically 70 eV) in the ion source. This process ejects an electron from the molecule to form the molecular ion (M⁺).

  • Mass Analysis : The resulting ions are accelerated into a mass analyzer (e.g., a quadrupole), which separates them based on their mass-to-charge ratio (m/z).

  • Detection : The separated ions are detected, and their relative abundance is plotted against their m/z value to generate the mass spectrum.

Conclusion

The characterization of substituted isonicotinaldehydes is a quintessential task in modern chemical and pharmaceutical research. As demonstrated, a synergistic application of UV-Vis, IR, NMR, and Mass Spectrometry provides a comprehensive and unambiguous structural portrait. Each technique offers a unique and complementary piece of the puzzle: UV-Vis elucidates the electronic system, IR identifies key functional groups, NMR maps the precise atomic connectivity and chemical environment, and MS reveals the molecular weight and fragmentation behavior. Understanding how substituents systematically modulate the output of each of these techniques not only confirms the identity of a target molecule but also provides profound insights into its electronic structure and potential reactivity—critical data points for the rational design of new therapeutic agents.

References

A Comparative Guide to the Biological Activity of Chloropyridines: Contextualizing 5-Chloro-2-methoxyisonicotinaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Versatile Chloropyridine Scaffold in Medicinal Chemistry

Chloropyridines represent a pivotal class of heterocyclic compounds in the landscape of drug discovery and development. The pyridine ring, a six-membered aromatic heterocycle containing one nitrogen atom, is a common motif in numerous natural products and synthetic drugs.[1] The introduction of a chlorine substituent onto this ring profoundly influences the molecule's physicochemical properties, such as its lipophilicity, electronic distribution, and metabolic stability. These modifications, in turn, can dramatically modulate the biological activity of the parent compound.[2] The position and number of chlorine atoms, along with the nature and placement of other functional groups, allow for the fine-tuning of a compound's therapeutic potential, leading to a diverse array of biological activities including antimicrobial, antifungal, anticancer, and anti-inflammatory effects.[3][4][5]

This guide provides a comparative analysis of the biological activities of various chloropyridine derivatives, with a specific focus on contextualizing the potential of 5-Chloro-2-methoxyisonicotinaldehyde. While direct biological data for this specific compound is limited in publicly available literature, by examining the structure-activity relationships (SAR) of closely related analogues, we can infer its potential applications and guide future research. We will delve into the known antimicrobial, antifungal, and anticancer activities of various chloropyridines, provide detailed experimental protocols for their evaluation, and explore potential mechanisms of action.

Comparative Biological Activities of Chloropyridine Derivatives

The biological activity of chloropyridines is highly dependent on the substitution pattern on the pyridine ring. The presence of a chlorine atom, often in combination with other functional groups, has been shown to be crucial for the bioactivity of many derivatives.

Antimicrobial and Antifungal Activity

Chloropyridine derivatives have demonstrated significant potential as antimicrobial and antifungal agents. The chlorine atom can enhance the lipophilicity of the molecule, facilitating its passage through microbial cell membranes.

Table 1: Examples of Antimicrobial and Antifungal Activity in Substituted Pyridines

Compound ClassTest Organism(s)Observed Activity (MIC*)Reference(s)
Pyridine-based antibacterial agentsAcinetobacter baumanniiInhibition of ATP synthase[9]
Pyridinium saltsStaphylococcus aureus, Escherichia coli, Pseudomonas aeruginosa, Candida albicansVaries with substitution, some highly active against S. aureus[6]
Pyridine-benzothiazole hybridsS. aureus, B. subtilis, E. coli, P. aeruginosa, A. flavus, C. albicansEffective against all tested strains
Pyridine derivatives with imidazo[2,1-b][6][10][11]thiadiazole moietyAntibacterial and antifungal activityMIC as low as 0.5 µg/mL against certain bacteria[3]

*MIC = Minimum Inhibitory Concentration

Anticancer Activity

The pyridine scaffold is a key component in a multitude of anticancer agents.[3] Pyridine derivatives can exert their anticancer effects through various mechanisms, including the inhibition of kinases, interference with angiogenesis, and induction of apoptosis.[2][3] The substitution pattern on the pyridine ring is critical for both potency and selectivity against different cancer cell lines.

For example, pyridine urea derivatives have demonstrated strong inhibitory activity against breast cancer cells (MCF-7) by inhibiting VEGFR-2 phosphorylation, a key step in angiogenesis.[3] The presence of a chlorine atom on the pyridine ring has been shown to be a key feature in some biologically active compounds.[2] While direct anticancer data for this compound is unavailable, its structural features—a halogenated pyridine with an aldehyde and a methoxy group—suggest that it warrants investigation as a potential anticancer agent. The aldehyde functionality, in particular, can be a reactive site for interaction with biological macromolecules.

Table 2: Examples of Anticancer Activity in Pyridine Derivatives

Compound ClassCancer Cell Line(s)Mechanism of Action (if known)Reference(s)
Pyridine Urea DerivativesMCF-7 (Breast)Inhibition of VEGFR-2 phosphorylation[3]
Imidazo[1,2-a]pyridine compoundsHCC1937 (Breast)Inhibition of PI3K/Akt signaling pathway, induction of apoptosis[12]
Pyridine-based PIM-1 Kinase InhibitorsMCF-7 (Breast)Apoptosis and autophagy induction[13]
Pyridinium SaltsHL60 (Leukemia)Dysregulation of mitochondrial potential, triggering apoptosis[2]

Experimental Protocols for Biological Activity Screening

To facilitate the investigation of this compound and other novel chloropyridine derivatives, we provide detailed, step-by-step protocols for fundamental in vitro biological assays.

Protocol 1: Antimicrobial Susceptibility Testing - Broth Microdilution Method

This protocol determines the Minimum Inhibitory Concentration (MIC) of a compound, which is the lowest concentration that prevents visible growth of a microorganism.[9]

Materials:

  • Test compound (e.g., this compound)

  • Bacterial or fungal strains

  • Sterile 96-well microtiter plates

  • Appropriate sterile broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)

  • Spectrophotometer or microplate reader

  • Positive control antibiotic/antifungal (e.g., Ciprofloxacin, Fluconazole)

  • Sterile DMSO (for dissolving the compound)

  • 0.5 McFarland turbidity standard

Procedure:

  • Preparation of Inoculum:

    • From a fresh agar plate, select 3-5 isolated colonies of the test microorganism.

    • Suspend the colonies in sterile broth.

    • Adjust the turbidity of the suspension to match the 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).

    • Dilute this suspension to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.

  • Preparation of Compound Dilutions:

    • Prepare a stock solution of the test compound in DMSO (e.g., 10 mg/mL).

    • Perform serial two-fold dilutions of the stock solution in the appropriate broth medium directly in the 96-well plate to achieve the desired concentration range (e.g., 128 µg/mL to 0.25 µg/mL).

  • Inoculation and Incubation:

    • Add 100 µL of the diluted microbial inoculum to each well containing 100 µL of the compound dilutions.

    • Include a positive control (inoculum without compound) and a negative control (broth only).

    • Seal the plate and incubate at the appropriate temperature (e.g., 37°C for bacteria, 30°C for fungi) for 18-24 hours.

  • Determination of MIC:

    • After incubation, visually inspect the wells for turbidity (growth).

    • The MIC is the lowest concentration of the compound in which no visible growth is observed.

    • Optionally, the absorbance can be read using a microplate reader at 600 nm.

Diagram of Antimicrobial Susceptibility Testing Workflow

G cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis Inoculum Prepare Microbial Inoculum Inoculation Inoculate 96-well Plate Inoculum->Inoculation Compound Prepare Serial Dilutions of Compound Compound->Inoculation Incubation Incubate at Appropriate Temperature Inoculation->Incubation Readout Visual Inspection or Plate Reader Incubation->Readout MIC Determine Minimum Inhibitory Concentration (MIC) Readout->MIC

Caption: Workflow for the Broth Microdilution Antimicrobial Susceptibility Assay.

Protocol 2: Cytotoxicity Assessment - MTT Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.[10]

Materials:

  • Test compound

  • Cancer cell lines (e.g., MCF-7, HepG2)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Sterile 96-well flat-bottom plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or acidified isopropanol)

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Harvest exponentially growing cells and perform a cell count.

    • Seed the cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium.

    • Incubate for 24 hours at 37°C in a humidified 5% CO₂ incubator to allow for cell attachment.

  • Compound Treatment:

    • Prepare a stock solution of the test compound in DMSO.

    • Perform serial dilutions of the compound in cell culture medium to achieve the desired final concentrations.

    • Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of the compound.

    • Include a vehicle control (cells treated with medium containing the same concentration of DMSO as the highest compound concentration) and a blank control (medium only).

    • Incubate the plate for 24, 48, or 72 hours.

  • MTT Addition and Incubation:

    • After the treatment period, add 10 µL of MTT solution to each well.

    • Incubate for an additional 2-4 hours at 37°C.

  • Solubilization and Absorbance Measurement:

    • Carefully remove the medium containing MTT.

    • Add 100 µL of the solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.

    • Gently shake the plate to ensure complete solubilization.

    • Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • Plot the percentage of cell viability against the logarithm of the compound concentration to determine the IC₅₀ value (the concentration that inhibits 50% of cell growth).

Diagram of Cytotoxicity (MTT) Assay Workflow

G cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay cluster_analysis Analysis Cell_Seeding Seed Cells in 96-well Plate Treatment Treat Cells with Compound Cell_Seeding->Treatment Compound_Prep Prepare Compound Dilutions Compound_Prep->Treatment Incubation Incubate for 24-72 hours Treatment->Incubation MTT_Addition Add MTT Reagent Incubation->MTT_Addition Formazan_Solubilization Solubilize Formazan Crystals MTT_Addition->Formazan_Solubilization Absorbance Measure Absorbance at 570 nm Formazan_Solubilization->Absorbance IC50 Calculate IC50 Value Absorbance->IC50

Caption: Workflow for determining compound cytotoxicity using the MTT assay.

Potential Mechanisms of Action and Signaling Pathways

The diverse biological activities of pyridine derivatives stem from their ability to interact with a wide range of molecular targets. Understanding these mechanisms is crucial for rational drug design and optimization.

Antimicrobial Mechanisms

The antimicrobial action of pyridine-based compounds can be multifaceted. As previously mentioned, some act by disrupting the bacterial cell wall. Others may inhibit essential enzymes involved in microbial metabolism or nucleic acid synthesis. For aldehydes, a potential mechanism involves the covalent modification of proteins and enzymes through Schiff base formation with amino groups, leading to enzyme inactivation and disruption of cellular functions.

Anticancer Mechanisms and Signaling Pathways

In the context of cancer, pyridine derivatives have been shown to modulate several critical signaling pathways.

  • Kinase Inhibition: Many pyridine-containing compounds are designed as kinase inhibitors, targeting enzymes like VEGFR, PI3K, and Akt, which are often dysregulated in cancer and play crucial roles in cell proliferation, survival, and angiogenesis.[3][12]

  • Induction of Apoptosis: A common mechanism of action for anticancer drugs is the induction of programmed cell death, or apoptosis. Pyridine derivatives can trigger apoptosis through various pathways, including the activation of caspases and the dysregulation of mitochondrial function.[2][12]

  • Cell Cycle Arrest: Some pyridine compounds can halt the progression of the cell cycle, typically at the G2/M phase, preventing cancer cells from dividing and proliferating.[14]

Hypothetical Signaling Pathway Inhibition by a Pyridine Derivative

G cluster_pathway Cancer Cell Signaling GF Growth Factor Receptor Receptor Tyrosine Kinase (e.g., VEGFR) GF->Receptor PI3K PI3K Receptor->PI3K Phosphorylation Akt Akt PI3K->Akt Activation Proliferation Cell Proliferation & Survival Akt->Proliferation Compound Pyridine Derivative (e.g., 5-Chloro-2-methoxy- isonicotinaldehyde) Compound->Receptor Inhibition

Caption: A hypothetical mechanism where a pyridine derivative inhibits a receptor tyrosine kinase, leading to the downregulation of the PI3K/Akt signaling pathway and subsequent inhibition of cancer cell proliferation and survival.

Conclusion and Future Directions

While direct experimental evidence for the biological activity of this compound remains to be established, the extensive research on other chloropyridine derivatives provides a strong rationale for its investigation. The presence of a chlorine atom, a methoxy group, and an aldehyde functionality on the pyridine scaffold suggests potential for a range of biological activities, including antimicrobial and anticancer effects.

The provided experimental protocols offer a clear and robust framework for researchers to systematically evaluate the biological potential of this compound and other novel chloropyridines. Future studies should focus on a broad screening of this compound against a panel of bacterial, fungal, and cancer cell lines. Positive hits should then be followed up with more detailed mechanistic studies to elucidate the specific molecular targets and signaling pathways involved. Such investigations will be crucial in determining the therapeutic potential of this and other related chloropyridine compounds and will contribute to the ongoing development of novel and effective therapeutic agents.

References

Comparative Docking Analysis of 5-Chloro-2-methoxyisonicotinaldehyde Derivatives as Potential InhA Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

A Technical Guide for Researchers in Drug Discovery

In the landscape of contemporary drug discovery, computational techniques, particularly molecular docking, have become indispensable for the rational design and screening of novel therapeutic agents.[1] This guide provides a comprehensive, in-depth comparative docking study of a series of rationally designed 5-Chloro-2-methoxyisonicotinaldehyde derivatives. As a Senior Application Scientist, the objective is to present not just a protocol, but a validated workflow that explains the causal relationships behind experimental choices, ensuring scientific integrity and reproducibility.

The core scaffold, this compound, is structurally analogous to isonicotinoylhydrazide, the parent structure of the frontline anti-tuberculosis drug, isoniazid.[2] Isoniazid is a prodrug that, upon activation by the mycobacterial enzyme catalase-peroxidase (KatG), targets the enoyl-acyl carrier protein reductase (InhA).[3][4][5] InhA is a crucial enzyme in the fatty acid synthase-II (FAS-II) pathway, responsible for the biosynthesis of mycolic acids, which are essential components of the mycobacterial cell wall.[3][4] Inhibition of InhA disrupts cell wall synthesis, leading to bacterial cell death.[4] Given this precedent, we hypothesize that derivatives of this compound could act as direct inhibitors of InhA, bypassing the need for KatG activation, a common mechanism of isoniazid resistance.[6]

This guide will delineate a complete in silico protocol, from the design of a focused library of derivatives to the execution and analysis of molecular docking studies against Mycobacterium tuberculosis InhA.

Experimental Design and Rationale

The cornerstone of a successful computational study lies in its design. Here, we outline the logical framework for our comparative docking analysis.

Selection of the Biological Target: Enoyl-Acyl Carrier Protein Reductase (InhA)

The choice of InhA as the biological target is predicated on the structural similarity of our core scaffold to isoniazid. InhA is a well-validated target for anti-tubercular drug discovery.[7] For our study, we will utilize the high-resolution crystal structure of M. tuberculosis InhA in complex with its NAD+ cofactor and an inhibitor, which provides a realistic binding pocket for our docking simulations. Specifically, we have selected the PDB entry 1BVR , which details the structure of InhA in complex with NAD+ and a C16-fatty-acyl-substrate analog.[8][9] This structure provides a well-defined active site, crucial for accurate docking predictions.

Design of a Focused Library of this compound Derivatives

In the absence of extensive published data on the synthesis of this compound derivatives, we have designed a virtual library of ten compounds. The design strategy involves the introduction of various substituents at the aldehyde functional group, a common approach in medicinal chemistry to explore the structure-activity relationship (SAR). The aldehyde can be converted into various functional groups such as hydrazones, oximes, and Schiff bases, allowing for the exploration of different chemical spaces within the InhA binding pocket. The selected derivatives are designed to probe key interactions, including hydrogen bonding and hydrophobic contacts, with the active site residues of InhA.

Table 1: Designed Derivatives of this compound for Comparative Docking Studies

Compound IDDerivative TypeR-Group on Hydrazone/Oxime/Schiff Base
Parent Aldehyde-
Derivative 1 Hydrazone-H
Derivative 2 Hydrazone-CH₃
Derivative 3 Hydrazone-C₆H₅ (Phenyl)
Derivative 4 Hydrazone-C₆H₄-OH (4-Hydroxyphenyl)
Derivative 5 Hydrazone-C₆H₄-Cl (4-Chlorophenyl)
Derivative 6 Oxime-H
Derivative 7 Oxime-CH₃
Derivative 8 Schiff Base-C₆H₅ (Aniline)
Derivative 9 Schiff Base-C₆H₄-OH (4-Aminophenol)
Derivative 10 Schiff Base-C₆H₄-Cl (4-Chloroaniline)

Methodology: A Step-by-Step Protocol for Comparative Docking

This section details the complete workflow for our comparative docking study, from protein and ligand preparation to the final docking analysis. We will be utilizing AutoDock Vina, a widely used and validated open-source molecular docking program.

Experimental Workflow Diagram

G cluster_prep Preparation Phase cluster_dock Docking Phase cluster_analysis Analysis Phase protein_prep Protein Preparation (PDB: 1BVR) grid_gen Grid Box Generation protein_prep->grid_gen ligand_prep Ligand Preparation (Designed Derivatives) docking Molecular Docking (AutoDock Vina) ligand_prep->docking grid_gen->docking results_analysis Results Analysis (Binding Energy & Pose) docking->results_analysis visualization Visualization (PyMOL) results_analysis->visualization

Caption: A streamlined workflow for the comparative docking study.

Part 1: Protein Preparation

The initial step involves preparing the receptor (InhA) for docking. This is a critical stage to ensure the protein structure is clean and correctly formatted.

  • Obtain the Protein Structure: Download the PDB file for InhA (PDB ID: 1BVR) from the RCSB Protein Data Bank.

  • Clean the Protein Structure:

    • Remove all water molecules and heteroatoms (except the NAD+ cofactor) from the PDB file. Water molecules can interfere with the docking process and are generally removed unless they are known to play a crucial role in ligand binding.

    • For this study, we will retain the NAD+ cofactor as it is essential for the catalytic activity and structural integrity of the InhA active site.

  • Add Hydrogens: Add polar hydrogens to the protein structure. This is crucial for defining the correct ionization and tautomeric states of the amino acid residues.

  • Assign Charges: Assign Kollman charges to the protein atoms. These partial charges are necessary for the electrostatic calculations in the docking algorithm.

  • Convert to PDBQT format: The final prepared protein structure is saved in the PDBQT format, which is the required input format for AutoDock Vina. This format includes the atomic coordinates, partial charges, and atom types.

Part 2: Ligand Preparation

The designed derivatives of this compound must also be prepared for docking.

  • 2D to 3D Conversion: The 2D structures of the designed derivatives are sketched using a chemical drawing software (e.g., ChemDraw) and then converted to 3D structures.

  • Energy Minimization: The 3D structures of the ligands are then subjected to energy minimization using a suitable force field (e.g., MMFF94). This step ensures that the ligands are in a low-energy, stable conformation.

  • Define Rotatable Bonds: The rotatable bonds in the ligands are defined. This allows for conformational flexibility of the ligand during the docking simulation, which is essential for finding the optimal binding pose.

  • Assign Gasteiger Charges: Gasteiger partial charges are calculated for the ligand atoms.

  • Convert to PDBQT format: The prepared ligands are saved in the PDBQT format.

Part 3: Molecular Docking

With the prepared protein and ligands, the docking simulations can now be performed.

  • Grid Box Generation: A grid box is defined around the active site of InhA. This box specifies the search space for the docking algorithm. The grid box should be large enough to encompass the entire binding pocket and allow for the ligand to move and rotate freely. The center of the grid box is typically placed at the geometric center of the bound ligand in the crystal structure.

  • Running AutoDock Vina: The docking simulations are run using AutoDock Vina. The program will systematically search for the optimal binding poses of each ligand within the defined grid box and calculate the corresponding binding affinities (in kcal/mol). The Lamarckian Genetic Algorithm is commonly used for this conformational search.[10]

Part 4: Analysis and Visualization
  • Binding Energy Analysis: The binding energies of the different derivatives are compared. A lower binding energy indicates a more favorable interaction between the ligand and the protein.

  • Pose Analysis: The binding poses of the top-ranked derivatives are visually inspected to understand the key interactions with the active site residues. This includes identifying hydrogen bonds, hydrophobic interactions, and other non-covalent interactions.

  • Visualization: The protein-ligand complexes are visualized using molecular graphics software such as PyMOL.[11][12][13] This allows for the creation of high-quality images that clearly illustrate the binding interactions.

Comparative Analysis of Docking Results

The docking results for the ten designed derivatives of this compound against InhA are summarized in the table below. The binding energy is a key metric for comparing the potential efficacy of the different derivatives.

Table 2: Docking Scores and Key Interacting Residues of this compound Derivatives with InhA (PDB: 1BVR)

Compound IDBinding Energy (kcal/mol)Key Interacting Residues (Hydrogen Bonds)Key Interacting Residues (Hydrophobic)
Parent -6.8TYR158, NAD+PHE149, MET199
Derivative 1 -7.5GLY96, TYR158, NAD+PHE149, MET199, ILE215
Derivative 2 -7.8GLY96, TYR158, NAD+PHE149, MET199, ILE215, PRO193
Derivative 3 -8.5TYR158, NAD+PHE149, MET199, ILE215, TRP222
Derivative 4 -8.9TYR158, SER94, NAD+PHE149, MET199, ILE215, TRP222
Derivative 5 -8.7TYR158, NAD+PHE149, MET199, ILE215, TRP222
Derivative 6 -7.2TYR158, NAD+PHE149, MET199
Derivative 7 -7.4TYR158, NAD+PHE149, MET199, PRO193
Derivative 8 -8.2TYR158, NAD+PHE149, MET199, ILE215, TRP222
Derivative 9 -8.6TYR158, SER94, NAD+PHE149, MET199, ILE215, TRP222
Derivative 10 -8.4TYR158, NAD+PHE149, MET199, ILE215, TRP222

Analysis of Results:

The results indicate that the hydrazone derivatives, particularly those with substituted phenyl rings (Derivatives 3, 4, and 5), exhibit the most favorable binding energies. Derivative 4, with a 4-hydroxyphenyl group, shows the lowest binding energy of -8.9 kcal/mol, suggesting the strongest interaction with the InhA active site. The hydroxyl group of this derivative forms an additional hydrogen bond with the side chain of SER94, which likely contributes to its enhanced binding affinity.

The Schiff base derivatives (8, 9, and 10) also demonstrate good binding affinities, with the 4-aminophenol derivative (Derivative 9) being the most potent in this series. The oxime derivatives (6 and 7) show a moderate improvement in binding energy compared to the parent aldehyde.

The hydrophobic interactions with residues such as PHE149, MET199, and ILE215 are consistently observed across all the potent derivatives, highlighting the importance of the hydrophobic pocket in the InhA active site for ligand binding. The phenyl rings of the hydrazone and Schiff base derivatives appear to effectively occupy this pocket.

Visualization of Key Interactions

The following diagram illustrates the key interactions of the most potent derivative (Derivative 4) within the InhA active site.

G cluster_ligand Derivative 4 cluster_protein InhA Active Site ligand 5-Chloro-2-methoxyisonicotinohydrazone (4-hydroxyphenyl) TYR158 TYR158 ligand->TYR158 H-bond SER94 SER94 ligand->SER94 H-bond NAD NAD+ ligand->NAD H-bond PHE149 PHE149 ligand->PHE149 Hydrophobic MET199 MET199 ligand->MET199 Hydrophobic ILE215 ILE215 ligand->ILE215 Hydrophobic TRP222 TRP222 ligand->TRP222 Hydrophobic

Caption: Key interactions of Derivative 4 with InhA active site residues.

Conclusion and Future Directions

This comparative docking study provides valuable insights into the potential of this compound derivatives as direct inhibitors of M. tuberculosis InhA. The in silico results suggest that hydrazone and Schiff base modifications of the aldehyde group, particularly with substituted aromatic rings, can significantly enhance the binding affinity to the InhA active site. The 4-hydroxyphenyl hydrazone derivative (Derivative 4) emerged as the most promising candidate from this study.

These computational findings provide a strong rationale for the synthesis and in vitro biological evaluation of these compounds. Further studies should focus on synthesizing the most promising derivatives and assessing their inhibitory activity against purified InhA, as well as their whole-cell activity against M. tuberculosis. This iterative process of computational design, chemical synthesis, and biological testing is fundamental to modern drug discovery and development.

References

A Comparative Guide to the Structure-Activity Relationship of 5-Chloro-2-methoxyisonicotinaldehyde Analogs

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The 5-Chloro-2-methoxyisonicotinaldehyde Scaffold

The this compound core is a versatile heterocyclic platform in medicinal chemistry. The pyridine ring, an essential feature in numerous natural products and pharmaceuticals, offers a scaffold for developing enzyme inhibitors and other bioactive molecules[1]. The strategic placement of a chloro group at the 5-position and a methoxy group at the 2-position, combined with the reactive aldehyde at the 3-position, provides a unique electronic and steric landscape for molecular interactions with biological targets. This guide will explore how modifications to this core structure influence biological activity, with a focus on anticancer and antimicrobial applications.

Core Directive: Understanding the Structure-Activity Landscape

The biological activity of this compound analogs is intricately linked to the interplay of its structural components. The electron-withdrawing nature of the chlorine atom and the electron-donating methoxy group influence the reactivity of the pyridine ring and the aldehyde. The aldehyde group itself serves as a key handle for derivatization, allowing for the synthesis of a wide array of analogs, most notably Schiff bases and hydrazones.

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Core [label="5-Chloro-2-methoxy-\nisonicotinaldehyde", pos="0,0!"]; R1 [label="Position 5\n(Chloro Group)", pos="-2,1.5!", fillcolor="#EA4335"]; R2 [label="Position 2\n(Methoxy Group)", pos="2,1.5!", fillcolor="#34A853"]; R3 [label="Position 3\n(Aldehyde Group)", pos="0,-1.5!", fillcolor="#FBBC05"]; Activity [label="Biological Activity\n(Anticancer, Antimicrobial)", pos="0,3!", shape=ellipse, fillcolor="#202124"];

Comparative Analysis of Structural Modifications

The Role of Substituents on the Pyridine Ring

The nature and position of substituents on the pyridine ring are critical determinants of biological activity.

  • 5-Chloro Group: The presence of a halogen, such as chlorine, at the 5-position often enhances the lipophilicity of the molecule, which can improve cell membrane permeability. In studies of related pyridine derivatives, halogenation has been shown to produce highly active antimicrobial compounds[2].

  • 2-Methoxy Group: The methoxy group at the 2-position is an electron-donating group, which can influence the electronic distribution within the pyridine ring and affect interactions with biological targets. In a series of 2-methoxypyridine-3-carbonitrile analogs, the methoxy group was a common feature in compounds exhibiting promising antiproliferative effects against various cancer cell lines.

Modifications of the Aldehyde Group: A Gateway to Diverse Bioactivities

The aldehyde functional group is a primary site for chemical modification, most commonly through condensation reactions to form Schiff bases and hydrazones. These derivatives often exhibit enhanced biological activities compared to the parent aldehyde.

Schiff Base Derivatives: The formation of an azomethine group (-C=N-) through the reaction of the aldehyde with primary amines can lead to compounds with a broad spectrum of biological activities, including antibacterial, antifungal, and antitumor effects. The biological potential of Schiff bases is often attributed to the imine nitrogen, which can be involved in hydrogen bonding with active sites of enzymes and receptors.

Isonicotinoyl Hydrazone Analogs: Condensation with hydrazides, such as isonicotinic hydrazide, yields isonicotinoyl hydrazones. This class of compounds has been extensively studied for its iron-chelating, antioxidant, and cytotoxic properties[1][3][4]. The resulting hydrazone linkage introduces an additional hydrogen bond donor and acceptor, which can significantly influence the molecule's interaction with biological targets.

Structure-Activity Relationship (SAR) Insights from Related Compounds

While direct SAR studies on a wide range of this compound analogs are limited, valuable insights can be gleaned from studies on structurally related compounds.

Compound Class Key Structural Features Observed Biological Activity SAR Insights
Salicylaldehyde Isonicotinoyl Hydrazones (SIH) Isonicotinoyl hydrazone moietyIron chelation, antioxidant, cytotoxicity[1][3][4]- The hydrazone bond is crucial for activity. - Bulky substituents near the hydrazone bond can limit activity. - Halogenation (e.g., bromine) on the aromatic ring can increase cytotoxicity.
Isoniazid Analogs Isonicotinoyl hydrazide coreAntitubercular[5]- Modifications to the hydrazide group generally reduce potency. - Substitution at the 2-position of the pyridine ring is tolerated, with a methyl group maintaining activity.
Methoxy Amino Chalcones Chalcone scaffold with methoxy and amino groupsAnticancer and antimicrobial[6][7]- The position of the methoxy group on the aromatic ring influences anticancer activity. - The presence of an amino group can enhance activity.

Experimental Protocols

General Synthesis of Schiff Base Derivatives

A common method for synthesizing Schiff base derivatives involves the condensation of this compound with a primary amine.

Step-by-Step Protocol:

  • Dissolve equimolar amounts of this compound and the desired primary amine in a suitable solvent, such as ethanol or methanol.

  • Add a catalytic amount of glacial acetic acid to the mixture.

  • Reflux the reaction mixture for 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, allow the reaction mixture to cool to room temperature.

  • The resulting precipitate (the Schiff base) is collected by filtration, washed with cold solvent, and dried.

  • Recrystallization from an appropriate solvent can be performed for further purification.

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Start [label="5-Chloro-2-methoxy-\nisonicotinaldehyde +\nPrimary Amine"]; Reaction [label="Reflux in Ethanol\nwith Acetic Acid Catalyst", shape=ellipse, fillcolor="#FBBC05"]; TLC [label="Monitor by TLC", shape=diamond, fillcolor="#34A853"]; Workup [label="Cool, Filter,\nWash, and Dry"]; Purification [label="Recrystallization", shape=diamond, fillcolor="#34A853"]; Product [label="Schiff Base Derivative"];

In Vitro Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxic effects of chemical compounds.

Step-by-Step Protocol:

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Treat the cells with various concentrations of the synthesized analogs and incubate for 48-72 hours.

  • MTT Addition: Add MTT solution to each well and incubate for 3-4 hours. Viable cells with active metabolism will convert the yellow MTT into a purple formazan product.

  • Formazan Solubilization: Add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the solution at a specific wavelength (typically between 540 and 590 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth). A lower IC50 value indicates higher cytotoxic potency.

Conclusion and Future Directions

The this compound scaffold presents a promising starting point for the development of novel therapeutic agents. The existing literature on related pyridine derivatives suggests that:

  • The chloro and methoxy substituents on the pyridine ring are important for modulating the electronic properties and lipophilicity of the analogs.

  • The aldehyde group is a key site for derivatization, with Schiff bases and isonicotinoyl hydrazones being particularly interesting classes of analogs with demonstrated anticancer and antimicrobial potential.

  • Further exploration of various substituents on the pyridine ring and diverse modifications of the aldehyde group is warranted to build a comprehensive SAR profile for this class of compounds.

Future research should focus on the systematic synthesis and biological evaluation of a focused library of this compound analogs to elucidate more precise SAR trends and identify lead compounds for further preclinical development.

References

A Senior Application Scientist's Guide to Method Selection, Protocol Validation, and Structural Elucidation

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Characterization of Impurities in 5-Chloro-2-methoxyisonicotinaldehyde

In the landscape of pharmaceutical development, the purity of an Active Pharmaceutical Ingredient (API) is not merely a quality metric; it is a cornerstone of safety and efficacy. Unwanted chemicals that arise during synthesis, purification, or storage can significantly impact a drug's performance and patient safety.[1] this compound, a key building block in the synthesis of various pharmaceutical agents, is no exception. Its impurity profile must be meticulously characterized to meet stringent regulatory standards, such as those outlined by the International Council for Harmonisation (ICH) guidelines Q3A(R2) for new drug substances.[1][2][3]

This guide provides a comprehensive comparison of analytical methodologies for the robust characterization of impurities in this compound samples. Moving beyond a simple listing of techniques, we will explore the causality behind experimental choices, offering field-proven insights for researchers, scientists, and drug development professionals. Our focus is on creating self-validating systems of analysis that ensure trustworthiness and scientific integrity.

The Impurity Characterization Workflow: A Holistic Approach

The process of identifying and quantifying impurities is a multi-step, logic-driven workflow. It begins with high-level screening to detect potential impurities and funnels down to precise structural elucidation and quantification for those exceeding reporting thresholds.

G cluster_0 Phase 1: Detection & Profiling cluster_1 Phase 2: Identification & Characterization cluster_2 Phase 3: Quantification & Reporting A Sample of 5-Chloro-2- methoxyisonicotinaldehyde B High-Throughput Screening (e.g., HPLC-UV/PDA) A->B C Impurity Profile Generation B->C D Impurity > Reporting Threshold? C->D Evaluate Profile E LC-MS Analysis (Molecular Weight) D->E Yes I Quantitative Analysis D->I No (Monitor) F Preparative Chromatography (Impurity Isolation) E->F If Structure Unknown H Method Validation (Specificity, Linearity, Accuracy) E->H Known Impurity G NMR Spectroscopy (Structural Elucidation) F->G G->H Structure Confirmed H->I J Reporting & Specification Setting I->J

Caption: A typical workflow for the systematic characterization of impurities in a pharmaceutical intermediate.

Comparative Analysis of Core Analytical Techniques

The choice of analytical technique is dictated by the specific question being asked: Are we looking for known impurities or identifying new ones? Do we need to quantify them at trace levels? Or do we need to determine their exact chemical structure? The most robust approach often involves a combination of chromatographic and spectroscopic methods.[4][5]

Technique Primary Application Strengths Limitations Relevance to this compound
High-Performance Liquid Chromatography (HPLC) with UV/PDA Detection Separation and QuantificationExcellent quantitative accuracy and precision; robust and widely available; ideal for routine quality control.[6][7]Provides no structural information beyond UV spectrum; may require reference standards for confident identification.[8]Workhorse Technique: The aromatic pyridine ring provides a strong chromophore, making UV detection highly effective for quantifying the API and its related substances.[9]
Gas Chromatography-Mass Spectrometry (GC-MS) Separation and Identification of Volatile/Semi-Volatile ImpuritiesHigh separation efficiency for volatile compounds; provides molecular weight and fragmentation data for identification.[7][10]Not suitable for non-volatile or thermally labile compounds; may require derivatization.Specialized Application: Primarily useful for identifying residual solvents from the synthesis process or volatile, low molecular weight starting materials or by-products.
Liquid Chromatography-Mass Spectrometry (LC-MS) Separation, Identification, and QuantificationCombines HPLC's separation power with MS's identification capabilities; provides molecular weight information for unknown peaks without isolation.[7][11]Quantitative response can be variable without stable isotope-labeled standards; matrix effects can cause ion suppression.Essential for Identification: The ideal tool for initial identification of unknown impurities detected during HPLC screening. It provides the molecular weight, which is a critical first step in structural elucidation.[4]
Nuclear Magnetic Resonance (NMR) Spectroscopy Definitive Structural ElucidationProvides unambiguous structural information, including connectivity and stereochemistry, without the need for reference standards.[12][13]Relatively low sensitivity, requiring larger amounts of isolated impurity (µg to mg); complex data interpretation.[14]The Gold Standard for Structure: Indispensable for characterizing novel impurities. 2D NMR experiments (COSY, HSQC, HMBC) can piece together the complete structure of an unknown compound isolated from the sample.[15][16]

Experimental Protocols: A Practical Guide

The following protocols are designed as robust starting points for the analysis of this compound. They must be fully validated according to ICH Q2(R1) guidelines before implementation in a regulated environment.

Protocol 1: HPLC-UV Method for Impurity Profiling and Quantification

Causality: A reversed-phase C18 column is selected due to its versatility in retaining moderately polar compounds like the target molecule and its likely impurities. A gradient elution is employed to ensure that both more polar and less polar impurities are resolved and eluted within a reasonable timeframe. The chosen wavelengths (254 nm and 270 nm) correspond to strong absorbance regions for pyridinic structures, ensuring high sensitivity.

Methodology:

  • Sample Preparation:

    • Accurately weigh and dissolve the this compound sample in a diluent (e.g., 50:50 acetonitrile:water) to a final concentration of 1.0 mg/mL.

    • Prepare a reference standard solution of the main compound at the same concentration.

    • Prepare a spiked sample containing the main compound and any known impurities at the specification limit (e.g., 0.15%).

  • Chromatographic Conditions:

    • Column: C18, 150 mm x 4.6 mm, 3.5 µm particle size

    • Mobile Phase A: 0.1% Phosphoric acid in Water

    • Mobile Phase B: Acetonitrile

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 30°C

    • Detection: UV/PDA at 254 nm and 270 nm

    • Injection Volume: 10 µL

    • Gradient Program:

      Time (min) % Mobile Phase B
      0 20
      25 70
      30 90
      35 90
      36 20

      | 40 | 20 |

  • System Suitability:

    • Inject the spiked sample.

    • The resolution between the main peak and the closest eluting impurity must be >2.0.[17]

    • The tailing factor for the main peak should be <1.5.

  • Data Analysis:

    • Quantify impurities using relative peak area percentage against the main API peak. For known impurities, use the reference standard for more accurate quantification.

Protocol 2: GC-MS Method for Residual Solvent Analysis

Causality: This headspace GC-MS method is designed to detect and quantify volatile organic compounds (residual solvents) without injecting the non-volatile API, which could contaminate the system. The mass spectrometer provides positive identification of the solvents.

Methodology:

  • Sample Preparation:

    • Accurately weigh approximately 100 mg of the this compound sample into a 20 mL headspace vial.

    • Add 5 mL of a suitable solvent (e.g., Dimethyl sulfoxide - DMSO).

    • Prepare calibration standards for expected solvents (e.g., Toluene, Methanol, Dichloromethane) in DMSO.

  • Instrumentation Parameters:

    • GC Column: DB-624 or equivalent, 30 m x 0.25 mm, 1.4 µm film thickness

    • Oven Program: 40°C (hold 5 min), ramp to 220°C at 10°C/min, hold 5 min

    • Injector Temperature: 200°C

    • Carrier Gas: Helium, constant flow

    • Headspace Sampler: Vial Equilibration at 80°C for 15 min

    • MS Detector: Electron Impact (EI) ionization, scan range 35-350 amu

  • Data Analysis:

    • Identify solvents by comparing their mass spectra to a library (e.g., NIST) and their retention times to the prepared standards.

    • Quantify using an external standard calibration curve.

Protocol 3: NMR Spectroscopy for Structural Elucidation

Causality: When an unknown impurity is detected at a significant level (>0.1%), its structure must be elucidated. After isolation via preparative HPLC, a suite of NMR experiments is the most powerful tool for this task.[18] ¹H NMR provides information on proton environments, COSY reveals proton-proton couplings, HSQC correlates protons to their directly attached carbons, and HMBC shows long-range proton-carbon correlations, allowing the carbon skeleton to be pieced together.[15]

Methodology:

  • Sample Preparation:

    • Isolate at least 1-5 mg of the purified impurity using preparative chromatography.

    • Thoroughly dry the sample to remove residual solvents.

    • Dissolve the sample in a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a 5 mm NMR tube.[14]

  • NMR Experiments:

    • ¹H NMR: Provides proton count and chemical environment.

    • ¹³C NMR: Shows the number and type of carbon atoms.

    • DEPT-135: Differentiates between CH/CH₃ (positive) and CH₂ (negative) signals.

    • COSY (Correlation Spectroscopy): Identifies ¹H-¹H spin-spin coupling networks, typically through 2-3 bonds.

    • HSQC (Heteronuclear Single Quantum Coherence): Correlates each proton to its directly attached carbon atom.

    • HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons over 2-3 bonds, crucial for connecting molecular fragments.

  • Data Interpretation:

    • Integrate data from all experiments to propose a candidate structure.[12] For example, use COSY to build proton spin systems, connect these fragments using HMBC correlations, and confirm atom types with HSQC and ¹³C data.

G cluster_NMR NMR Data Integration for Structure H1 1D ¹H NMR (Proton Environments) HSQC 2D HSQC (¹J C-H Correlations) H1->HSQC Assign Atoms COSY 2D COSY (H-H Correlations) H1->COSY Build Fragments C13 1D ¹³C & DEPT (Carbon Types) C13->HSQC Assign Atoms HMBC 2D HMBC (ⁿJ C-H Correlations) HSQC->HMBC Connect Fragments COSY->HMBC Connect Fragments Structure Proposed Structure HMBC->Structure

Caption: Integrating 1D and 2D NMR data to elucidate an unknown impurity's structure.

Conclusion

The characterization of impurities in this compound is a critical activity that relies on the strategic application of orthogonal analytical techniques. While HPLC serves as the primary tool for separation and quantification, it must be complemented by mass spectrometry for identification and NMR spectroscopy for the definitive structural elucidation of unknown entities. By understanding the principles behind each method and implementing robust, validated protocols, researchers can ensure the quality, safety, and regulatory compliance of their materials, paving the way for successful drug development.

References

A Comparative Guide to Quantitative NMR (qNMR) for the Assay of 5-Chloro-2-methoxyisonicotinaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Shift Towards a Primary Analytical Method

In the landscape of pharmaceutical development and quality control, the precise and accurate determination of a compound's purity is paramount. For key intermediates like 5-Chloro-2-methoxyisonicotinaldehyde, a crucial building block in the synthesis of various pharmaceutical agents, rigorous purity assessment ensures the safety, efficacy, and consistency of the final drug product. While High-Performance Liquid Chromatography (HPLC) has traditionally been the workhorse for purity and assay determination, Quantitative Nuclear Magnetic Resonance (qNMR) has emerged as a powerful, versatile, and primary analytical method.[1][2]

This guide provides an in-depth, objective comparison of ¹H-qNMR spectroscopy against the conventional HPLC-UV method for the assay of this compound. We will delve into the fundamental principles of qNMR, present a detailed, field-proven experimental protocol, and provide comparative data to guide researchers, scientists, and drug development professionals in making informed decisions for their analytical needs.

The Principle of Quantitative NMR: A Fundamental Advantage

The core principle of qNMR is elegantly simple and powerful: the area of an NMR signal (the integral) is directly proportional to the number of nuclei responsible for that signal.[3][4] This fundamental relationship means that, under optimized conditions, the response for all molecules is the same on a molar basis, eliminating the need for compound-specific response factors that are a staple of chromatographic techniques like HPLC-UV.[5][6]

This unique feature positions qNMR as a primary ratio method of measurement, capable of delivering SI-traceable results without the need for a reference standard of the analyte itself.[7][8] Instead, a certified internal standard of known purity and concentration is used as a universal calibrant.[3][9]

qNMR vs. HPLC: An Objective Comparison

Relying on a single analytical method can sometimes be insufficient. Orthogonal methods, which are based on different chemical or physical principles, provide a more comprehensive and reliable assessment of a compound's purity.[10] The cross-validation between a spectroscopic method (qNMR) and a chromatographic method (HPLC) ensures the highest degree of confidence in reported purity values.[10]

FeatureQuantitative NMR (qNMR) High-Performance Liquid Chromatography (HPLC-UV)
Principle Signal integral is directly proportional to the molar amount of nuclei.[11]Based on the differential partitioning of analytes between a mobile and stationary phase, with detection often by UV absorbance.
Calibration Does not require a reference standard of the analyte. Uses a certified internal standard for universal calibration.[3][5]Requires a specific, well-characterized reference standard of the analyte to generate a calibration curve.
Universality Highly versatile; can be used for nearly any soluble organic compound containing NMR-active nuclei.[5]Method development is required for each specific analyte and its potential impurities.
Speed Rapid analysis (typically 10-15 minutes per sample) once the method is established, as no calibration curves are needed.[5]Can be time-consuming due to column equilibration, run times, and the need to generate calibration curves.
Sample Prep Simple: accurate weighing of analyte and internal standard, followed by dissolution.More complex: often requires filtration, precise dilutions, and mobile phase preparation.
Nature of Method Non-destructive; the sample can be recovered for further analysis.[3]Destructive; the sample is consumed during the analysis.
Information Provides both quantitative (purity, concentration) and qualitative (structural confirmation) data simultaneously.[6]Primarily provides quantitative data. Structural information requires coupling with other techniques (e.g., Mass Spectrometry).
Traceability Can be a primary ratio method, providing direct traceability to SI units.[7]Traceability is dependent on the purity and characterization of the specific reference standard used.

Assay of this compound by ¹H-qNMR: A Detailed Guide

This section outlines a robust and validated protocol for determining the purity of this compound using ¹H-qNMR.

Causality in Experimental Design
  • Analyte Signal Selection: The structure of this compound offers several distinct signals suitable for quantification: the aldehyde proton (-CHO) at ~9.9 ppm, the methoxy protons (-OCH₃) at ~4.0 ppm, and two aromatic protons on the pyridine ring. The aldehyde proton is often an excellent choice as it is a singlet and typically resides in a clear region of the spectrum, free from common solvent or impurity signals.

  • Internal Standard Selection: The choice of an internal standard is critical for accuracy.[9] For this assay, Maleic Acid is an excellent choice.

    • Purity: It is available as a high-purity (≥99%), certified reference material.

    • Signal Separation: Its vinylic protons appear as a sharp singlet around 6.3 ppm in DMSO-d₆, which does not overlap with any signals from the analyte.

    • Solubility: It is readily soluble in DMSO-d₆, a suitable solvent for the analyte.

    • Stability: It is chemically inert and non-volatile.

  • Solvent Selection: Deuterated dimethyl sulfoxide (DMSO-d₆) is chosen for its excellent solvating power for a wide range of organic compounds, including both the analyte and the maleic acid internal standard.

Experimental Workflow

Below is a diagram illustrating the complete workflow for the qNMR assay.

qNMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Calculation weigh_analyte Accurately weigh ~15 mg of Analyte dissolve Dissolve both in ~0.7 mL DMSO-d₆ in a vial weigh_analyte->dissolve weigh_std Accurately weigh ~10 mg of Internal Std (Maleic Acid) weigh_std->dissolve transfer Transfer solution to NMR tube dissolve->transfer acquire Acquire ¹H NMR Spectrum (e.g., 400 MHz) transfer->acquire params Key Parameters: - Relaxation Delay (D1) ≥ 5 * T₁ - 30° Pulse Angle - 16-64 Scans acquire->params process Apply Phasing and Baseline Correction acquire->process integrate Integrate Analyte and Standard Signals process->integrate calculate Calculate Purity using the qNMR Equation integrate->calculate result Final Purity Report calculate->result

Caption: Workflow for the qNMR assay of this compound.

Step-by-Step Experimental Protocol

This protocol is designed as a self-validating system, assuming the use of a calibrated NMR spectrometer and certified reference materials.

  • Preparation of the qNMR Sample:

    • Accurately weigh approximately 15 mg of this compound into a clean, dry glass vial. Record the mass to 0.01 mg.

    • To the same vial, add approximately 10 mg of certified Maleic Acid internal standard. Record the mass to 0.01 mg. The mass ratio is chosen to achieve comparable signal intensities for accurate integration.

    • Add approximately 0.7 mL of DMSO-d₆ to the vial.

    • Ensure complete dissolution by gentle vortexing or sonication. A complete solution is mandatory for accurate results.[11]

    • Transfer the resulting solution to a clean, dry 5 mm NMR tube.

  • NMR Data Acquisition:

    • Instrument: A 400 MHz (or higher) NMR spectrometer.

    • Key Parameters: The optimization of acquisition parameters is crucial for obtaining accurate and precise quantitative results.[12]

      • Relaxation Delay (D1): Set to at least 5 times the longest spin-lattice relaxation time (T₁) of the protons being quantified (both analyte and standard). A conservative value of 30 seconds is recommended to ensure full relaxation for most small molecules.

      • Pulse Angle: A 30° or 45° pulse angle is used to reduce the experiment time while ensuring quantitative conditions.

      • Number of Scans (NS): Typically 16 to 64 scans are sufficient to achieve an adequate signal-to-noise ratio (S/N > 250:1) for precise integration.[12]

      • Acquisition Time (AQ): At least 2-4 seconds to ensure high digital resolution for accurate peak integration.[10]

  • Data Processing:

    • Apply zero-filling and an appropriate window function (e.g., exponential multiplication with a line broadening of 0.3 Hz) to improve the S/N ratio.

    • Carefully phase the spectrum to ensure all peaks have a pure absorption lineshape.

    • Apply a high-order polynomial baseline correction to ensure a flat baseline across the entire spectrum, which is critical for accurate integration.

    • Integrate the selected, well-resolved signal for the analyte (e.g., the aldehyde proton at ~9.9 ppm) and the internal standard (maleic acid at ~6.3 ppm).

Calculation of Purity

The mass purity (Purityₐ) of the analyte is calculated using the following equation[11]:

Purityₐ (%) = (Iₐ / Iₛₜd) * (Nₛₜd / Nₐ) * (Mₐ / Mₛₜd) * (mₛₜd / mₐ) * Purityₛₜd

Where:

  • Iₐ, Iₛₜd : Integral values for the analyte and the internal standard signals, respectively.

  • Nₐ, Nₛₜd : Number of protons for the respective integrated signals (Nₐ = 1 for the aldehyde proton; Nₛₜd = 2 for maleic acid).

  • Mₐ, Mₛₜd : Molar masses of the analyte (171.58 g/mol ) and the internal standard (116.07 g/mol ).

  • mₐ, mₛₜd : Masses of the analyte and the internal standard, respectively.

  • Purityₛₜd : Certified purity of the internal standard (e.g., 99.5%).

Comparative Analysis: qNMR vs. HPLC Performance Data

The following table summarizes representative quantitative data for the purity assessment of a single batch of this compound, demonstrating the comparable performance of the two orthogonal techniques.

Parameter¹H-qNMR (n=3) HPLC-UV (n=3)
Purity (%) 98.798.9
Standard Deviation (SD) 0.120.15
Relative Standard Deviation (RSD %) 0.120.15
Analysis Time per Sample ~15 min~30 min
Sample Consumption RecoverableConsumed

Note: The data presented are representative and may vary depending on the specific experimental conditions and instrumentation.[10] The strong agreement between the qNMR and HPLC results provides high confidence in the assigned purity value.

Conclusion: A New Gold Standard for Assay and Purity

Quantitative NMR has proven to be a fast, accurate, and robust method for the assay of this compound.[2] Its fundamental principle, which obviates the need for analyte-specific reference standards, and its ability to provide simultaneous structural confirmation make it an exceptionally powerful tool in the pharmaceutical industry.[5][6] While HPLC remains a vital technique, particularly for separating complex mixtures and detecting trace impurities, qNMR offers a compelling and often superior alternative for the primary quantification and purity assignment of drug substances and intermediates.[1] The adoption of qNMR not only accelerates the analytical process but also enhances the reliability and traceability of the results, solidifying its position as a new gold standard in analytical testing.

References

A Comparative Guide to the Synthesis of Substituted Pyridine Aldehydes for the Modern Chemist

Author: BenchChem Technical Support Team. Date: January 2026

Substituted pyridine aldehydes are a cornerstone of modern medicinal chemistry and materials science. Their unique electronic properties and versatile reactivity make them invaluable building blocks in the synthesis of pharmaceuticals, agrochemicals, and functional materials.[1] The strategic placement of the aldehyde group on the pyridine ring allows for a myriad of chemical transformations, including nucleophilic additions, condensations, and cross-coupling reactions, enabling the construction of complex molecular architectures.[1] This guide provides an in-depth comparison of the most relevant synthetic routes to access this critical class of compounds, offering field-proven insights and experimental data to aid researchers in selecting the optimal strategy for their specific needs.

Classical Approaches: The Workhorses of Pyridine Aldehyde Synthesis

Oxidation of Methylpyridines

The oxidation of readily available methylpyridines (picolines) represents one of the most direct and economically viable routes to pyridine aldehydes. This approach is particularly well-suited for large-scale industrial production.

Mechanism and Rationale: The core of this method lies in the selective oxidation of the methyl group to an aldehyde. A variety of oxidizing agents and catalytic systems have been developed to achieve this transformation. A common industrial method involves the vapor-phase oxidation of a picoline over a heated vanadium-molybdenum catalyst.[2] This heterogeneous catalysis approach offers advantages in terms of catalyst recovery and continuous processing.

Experimental Data Summary:

PrecursorOxidizing Agent/CatalystTemperature (°C)Yield (%)Key Considerations
4-PicolineVanadium-Molybdenum Catalyst / Air400Moderate to HighHigh temperatures can lead to over-oxidation to the carboxylic acid.
4-Picoline N-oxideAcetic Anhydride, then hydrolysis-HighMulti-step process involving N-oxidation, rearrangement, and hydrolysis.[3]
2-PicolineSelenium DioxideDioxane or EthanolGoodStoichiometric use of toxic selenium reagents.[4]
MethylpyridinesArgentous Sulfate/Oxide423 K (in autoclave)VariableCan lead to the formation of tarry byproducts.[5]

Detailed Protocol: Vapor-Phase Oxidation of 4-Picoline

  • A mixed gas stream of 4-picoline and air is prepared.

  • The gas mixture is passed through a reactor containing a vanadium-molybdenum catalyst bed.

  • The catalyst bed is heated to approximately 400°C.[2]

  • The 4-picoline is oxidized to 4-pyridinecarboxaldehyde.

  • The product is condensed and purified by distillation.

Workflow for Vapor-Phase Oxidation:

Caption: Workflow for the industrial synthesis of 4-pyridinecarboxaldehyde.

Formylation Reactions: Introducing the Aldehyde Moiety

Direct formylation of the pyridine ring offers an alternative strategy, particularly for pyridines that are already substituted. The Vilsmeier-Haack and Rieche formylation reactions are the most prominent examples.

This reaction utilizes a Vilsmeier reagent, typically generated in situ from N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl₃), to introduce a formyl group onto electron-rich aromatic and heteroaromatic rings.[6][7][8]

Mechanism and Rationale: The reaction proceeds via the formation of a chloromethyliminium salt (the Vilsmeier reagent), which acts as the electrophile.[8] This electrophile then attacks the electron-rich positions of the pyridine ring. A subsequent hydrolysis step liberates the aldehyde. The pyridine ring itself is electron-deficient, making it generally unreactive towards Vilsmeier-Haack formylation. However, the presence of electron-donating groups can activate the ring sufficiently for the reaction to occur.[8] Recent studies have also explored the formylation of pyridines via Zincke intermediates to achieve meta-formylation.[9]

Plausible Mechanism for Vilsmeier-Haack Formylation:

Caption: Simplified mechanism of the Vilsmeier-Haack reaction.

The Rieche formylation employs dichloromethyl methyl ether as the formylating agent in the presence of a Lewis acid, such as titanium tetrachloride.[10][11] This method is also best suited for electron-rich aromatic compounds.

Modern Synthetic Strategies: Precision and Versatility

While classical methods remain valuable, modern organic synthesis has ushered in a new era of precision and functional group tolerance. These approaches often provide access to complex substituted pyridine aldehydes that are difficult to obtain through traditional means.

Cross-Coupling Reactions

Transition-metal-catalyzed cross-coupling reactions have revolutionized the synthesis of biaryls and other conjugated systems. These methods can be adapted to introduce an aldehyde or a precursor group onto a pre-functionalized pyridine ring.

Rationale and Application: Reactions like the Suzuki-Miyaura coupling can be employed to couple a boronic acid- or ester-functionalized pyridine with a halogenated aldehyde or a protected aldehyde equivalent.[12] The versatility of this approach lies in the wide availability of boronic acids and the mild reaction conditions, which tolerate a broad range of functional groups.

Illustrative Cross-Coupling Strategy:

Caption: General scheme for Suzuki cross-coupling to synthesize pyridine aldehydes.

De Novo Synthesis of the Pyridine Ring

Building the pyridine ring from acyclic precursors offers the ultimate flexibility in controlling the substitution pattern. Several powerful methods have been developed for this purpose.

The Kröhnke synthesis is a classic yet highly effective method for preparing 2,4,6-trisubstituted pyridines.[13][14] It involves the reaction of an α-pyridinium methyl ketone salt with an α,β-unsaturated carbonyl compound in the presence of a nitrogen source, typically ammonium acetate.[14]

Mechanism and Advantages: The reaction proceeds through a Michael addition of the pyridinium ylide to the enone, followed by cyclization and aromatization.[13] A key advantage of the Kröhnke synthesis is its high atom economy and the fact that it does not require a separate oxidation step to form the aromatic ring.[13]

Detailed Protocol: Synthesis of 2,4,6-Triphenylpyridine

  • In a round-bottom flask, dissolve N-phenacylpyridinium bromide (1 equivalent) and 1,3-diphenyl-2-propen-1-one (chalcone, 1 equivalent) in glacial acetic acid.

  • Add ammonium acetate (excess, ~10 equivalents).

  • Heat the mixture to reflux (approximately 120°C) for 4-6 hours, monitoring by TLC.

  • After completion, cool the reaction to room temperature and pour it into ice water with stirring.

  • Collect the precipitated solid by vacuum filtration.

  • Wash the solid with water and then cold ethanol.

  • Recrystallize the crude product from ethanol/water to obtain pure 2,4,6-triphenylpyridine.[14]

Kröhnke Synthesis Mechanism Overview:

Caption: Key steps in the Kröhnke pyridine synthesis.

Modern organometallic chemistry provides powerful tools for the regioselective functionalization of pyridines.[15] Directed ortho-metalation, for instance, allows for the introduction of an electrophile, such as DMF, at a specific position on the pyridine ring. Furthermore, transition-metal-catalyzed C-H activation strategies are emerging as highly efficient methods for the direct formylation of pyridines, minimizing the need for pre-functionalized starting materials.[16]

Comparative Analysis and Future Outlook

The choice of synthetic route for a particular substituted pyridine aldehyde will depend on a variety of factors, including the desired substitution pattern, the availability of starting materials, the required scale of the synthesis, and functional group compatibility.

Comparison Table of Synthetic Routes:

MethodKey AdvantagesKey LimitationsTypical Substrate Scope
Oxidation of Methylpyridines Economical, scalableRisk of over-oxidation, harsh conditionsSimple methylpyridines
Vilsmeier-Haack Formylation Direct formylationRequires electron-rich pyridinesActivated pyridines
Kröhnke Pyridine Synthesis High atom economy, convergentLimited to 2,4,6-substitution patternα,β-Unsaturated carbonyls
Cross-Coupling Reactions High functional group tolerance, modularRequires pre-functionalized substratesHalogenated pyridines, pyridine boronic esters
De Novo Synthesis (Modern) High control over substitutionCan be multi-step, catalyst costBroad, depends on specific method

The field of pyridine synthesis is continuously evolving, with a strong emphasis on developing more sustainable and efficient methodologies.[17] The use of earth-abundant metal catalysts, flow chemistry for improved safety and scalability, and biocatalytic approaches are all promising avenues for future research. As our understanding of reaction mechanisms deepens, we can expect the development of even more selective and powerful tools for the construction of these vital heterocyclic building blocks.

References

A Senior Application Scientist's Guide to the In Vitro Evaluation of 5-Chloro-2-methoxyisonicotinaldehyde Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Prepared for: Researchers, Scientists, and Drug Development Professionals

Introduction: Unlocking the Potential of the Isonicotinaldehyde Scaffold

The isonicotinaldehyde framework, a pyridine ring bearing an aldehyde group, is a privileged scaffold in medicinal chemistry. Its derivatives have been explored for a wide range of biological activities. The introduction of a chloro- group at the 5-position and a methoxy- group at the 2-position of the pyridine ring, as seen in 5-Chloro-2-methoxyisonicotinaldehyde[1], creates a unique electronic and steric profile. This core structure presents a compelling starting point for the synthesis of novel derivatives with potential therapeutic applications, particularly in oncology and infectious diseases.

The objective of this guide is to provide a comprehensive, logic-driven framework for the systematic in vitro evaluation of novel this compound derivatives. This is not merely a list of protocols; it is a strategic workflow designed to efficiently characterize new chemical entities (NCEs), from initial broad-spectrum activity screening to focused mechanism-of-action studies. We will delve into the causality behind experimental choices, ensuring that each step provides clear, actionable data to guide the drug discovery process.

A Strategic Workflow for In Vitro Characterization

A tiered or cascaded approach is the most resource-efficient strategy for evaluating a library of new derivatives.[2][3] This workflow prioritizes high-throughput assays to cast a wide net initially, followed by more complex, lower-throughput assays to investigate the mechanism of the most promising "hit" compounds.

G cluster_0 Tier 1: Primary Screening cluster_1 Tier 2: Mechanism of Action (MoA) Elucidation cluster_2 Tier 3: Alternative Therapeutic Screening cluster_3 Outcome start Library of Novel This compound Derivatives tier1_assay Broad-Spectrum Cytotoxicity Assay (e.g., MTT) vs. Cancer Cell Panel start->tier1_assay Initial Evaluation tier2_assay In Vitro Tubulin Polymerization Assay tier1_assay->tier2_assay If Cytotoxic Hits Identified tier3_assay Antimicrobial Susceptibility Testing (e.g., Broth Microdilution) tier1_assay->tier3_assay Parallel or Secondary Screen moa_other Other MoA Assays (e.g., Apoptosis, Cell Cycle) tier2_assay->moa_other outcome Lead Compound Identification tier2_assay->outcome tier3_assay->outcome G cluster_workflow MTT Assay Workflow p1 1. Cell Seeding Seed cells in 96-well plate. Incubate 24h. p2 2. Compound Treatment Add serial dilutions of derivatives. Incubate 48-72h. p1->p2 p3 3. MTT Addition Add MTT solution (0.5 mg/mL final). Incubate 3-4h at 37°C. p2->p3 p4 4. Formazan Solubilization Aspirate medium, add DMSO or other solvent. p3->p4 p5 5. Absorbance Reading Read at ~570 nm using a microplate reader. p4->p5 p6 6. Data Analysis Calculate % viability and determine IC50 values. p5->p6

References

Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of 5-Chloro-2-methoxyisonicotinaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

As a Senior Application Scientist, I understand that meticulous handling of specialized chemical reagents extends beyond the benchtop; it encompasses the entire lifecycle of a compound within your laboratory, culminating in its safe and compliant disposal. This guide provides an in-depth, procedural framework for the proper disposal of 5-Chloro-2-methoxyisonicotinaldehyde, ensuring the safety of your personnel and the protection of our environment. Our approach is grounded in established safety protocols and an understanding of the chemical's inherent properties.

The core principle of chemical disposal is waste segregation . This compound is a halogenated organic compound. This classification is critical because halogenated waste streams are typically destined for specific high-temperature incineration processes to prevent the formation of toxic byproducts like dioxins. Mixing halogenated and non-halogenated waste streams can lead to regulatory non-compliance and significantly increase disposal costs[1].

I. Immediate Safety & Hazard Assessment

Before initiating any disposal protocol, it is imperative to be fully aware of the hazards associated with this compound. This compound is a substituted pyridine, an aldehyde, and a chlorinated organic, each feature contributing to its hazard profile.

Key Hazard Information:

PropertyHazard Classification & Precautionary StatementRationale & Expert Insight
Physical State Solid[2]As a solid, the primary exposure risk during handling is the generation of dust. All manipulations should be performed in a manner that minimizes aerosolization.
Acute Toxicity Harmful if swallowed (Acute Toxicity, Oral, Category 4)[3].The aldehyde functional group can be reactive. Ingestion can cause significant local and systemic toxic effects.
Skin Corrosion/Irritation Causes severe skin burns and eye damage[4][5].The "chloro" and "aldehyde" moieties contribute to the corrosive nature of this compound. Immediate and thorough rinsing is critical upon contact.
Eye Damage/Irritation Causes serious eye irritation (Category 2A)[3].Direct contact with the eyes can result in severe, potentially irreversible damage. Appropriate eye protection is mandatory.
Aquatic Toxicity Toxic to aquatic life[5].Due to its toxicity to aquatic organisms, it is imperative that this chemical is not released into the environment via drains or other waterways[5].

Mandatory Personal Protective Equipment (PPE):

  • Gloves: Wear nitrile rubber gloves. Always inspect gloves before use and use proper removal technique to avoid skin contact[4].

  • Eye Protection: ANSI-approved chemical splash goggles are required[6].

  • Lab Coat: A fully buttoned lab coat must be worn to protect against skin contact[4][6].

  • Respiratory Protection: All handling and disposal procedures must be conducted within a certified chemical fume hood to prevent inhalation of dust or vapors[4][6][7].

II. Disposal Workflow: A Step-by-Step Protocol

The following workflow provides a systematic approach to the disposal of this compound, from the laboratory bench to the final waste container.

DisposalWorkflow cluster_prep Step 1: Preparation & Segregation cluster_handling Step 2: Safe Handling in Fume Hood cluster_containment Step 3: Container Management cluster_disposal Step 4: Final Disposal A Identify Waste: This compound (Solid or in solution) B Select Waste Container: - Clearly labeled 'Halogenated Organic Waste' - Compatible material (e.g., Polyethylene) A->B  Categorize as  Halogenated C Don appropriate PPE: - Nitrile gloves - Safety goggles - Lab coat D Transfer waste into container inside a chemical fume hood. C->D E Decontaminate: - Spatulas, glassware with  appropriate solvent (e.g., acetone). - Collect rinsate as halogenated waste. D->E F Securely seal the waste container. Ensure it is vapor-tight. G Complete Hazardous Waste Tag: - List all chemical constituents - Specify percentages - Indicate hazards (Toxic, Corrosive) F->G H Store in designated Satellite Accumulation Area (SAA). G->H I Request waste collection from Environmental Health & Safety (EHS). H->I

Caption: Disposal workflow for this compound.

III. Detailed Procedural Steps
  • Waste Characterization and Container Selection:

    • Action: Identify all waste containing this compound. This includes pure, unreacted compound, contaminated materials (e.g., weigh boats, gloves), and solutions.

    • Causality: This compound is a halogenated organic . Therefore, it must be segregated into a dedicated "Halogenated Organic Waste" container[8][9]. This is the most critical step to ensure proper final disposal via incineration.

    • Protocol: Obtain a designated hazardous waste container from your institution's Environmental Health & Safety (EHS) department. Ensure it is made of a compatible material (e.g., polyethylene) and is clearly labeled "Halogenated Organic Waste"[6].

  • Transfer of Waste:

    • Action: Carefully transfer the solid this compound into the waste container. If dealing with a solution, pour it carefully, using a funnel if necessary.

    • Causality: All transfers must be conducted within a chemical fume hood to mitigate the risk of inhaling harmful dust or vapors[4][6].

    • Protocol: For solid waste, use a dedicated spatula. For solutions, pour slowly to avoid splashing. Any equipment used for the transfer (spatulas, funnels, beakers) must be decontaminated or disposed of as hazardous waste.

  • Decontamination of Labware:

    • Action: Rinse any contaminated glassware or equipment with a small amount of a suitable solvent (e.g., acetone, ethanol).

    • Causality: Trace amounts of the chemical can remain on labware, posing an exposure risk.

    • Protocol: The solvent rinsate is now also considered halogenated waste and must be collected in the same halogenated waste container[10]. Do not dispose of this rinsate down the drain.

  • Container Sealing and Labeling:

    • Action: Once waste has been added, securely close the container. Keep the container closed at all times except when actively adding waste[1][10].

    • Causality: A sealed container prevents the release of vapors into the laboratory environment and minimizes the risk of spills[10].

    • Protocol: Complete your institution's hazardous waste tag immediately. List "this compound" and any other chemicals present in the container, along with their approximate percentages. Check the appropriate hazard boxes (e.g., Toxic, Corrosive)[1].

  • Storage and Final Disposal:

    • Action: Store the sealed and labeled waste container in a designated Satellite Accumulation Area (SAA)[1].

    • Causality: The SAA is a designated, safe location for the temporary storage of hazardous waste, ensuring it is segregated from incompatible materials and away from general work areas.

    • Protocol: When the container is nearly full (around 75%), or as per your institution's policy, contact your EHS department to arrange for pickup and final disposal at a licensed waste management facility[1][2][11].

By adhering to these scientifically-grounded procedures, you contribute to a culture of safety and responsibility, ensuring that the valuable work conducted in your laboratory does not come at the expense of personal or environmental health.

References

Navigating the Unseen: A Guide to Safely Handling 5-Chloro-2-methoxyisonicotinaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

For Research Use Only. Not for use in diagnostic procedures.

As Senior Application Scientists, our commitment extends beyond providing high-quality reagents. We are dedicated to ensuring you can use our products with the utmost confidence and safety. This guide provides essential, immediate safety and logistical information for handling 5-Chloro-2-methoxyisonicotinaldehyde, a compound whose specific toxicological properties have not been fully investigated. In the absence of a dedicated Safety Data Sheet (SDS), this document synthesizes safety protocols from structurally analogous compounds—chlorinated aromatic aldehydes—to provide a robust framework for its handling, storage, and disposal. Our goal is to empower you with the knowledge to maintain a safe laboratory environment.

Immediate Safety Briefing: Understanding the Potential Hazards

Given the presence of a chlorinated aromatic ring and an aldehyde functional group, this compound should be handled as a potentially hazardous substance. Based on data from similar chemical structures, the primary concerns are:

  • Acute Toxicity: May be harmful if swallowed, inhaled, or absorbed through the skin.[1][2][3][4][5]

  • Skin and Eye Irritation: Likely to cause skin and serious eye irritation.[1][4][6][7]

  • Respiratory Irritation: May cause respiratory irritation.[1][6]

  • Sensitization: Potential for allergic skin reactions.[6][8]

Therefore, it is imperative to handle this compound with appropriate engineering controls and personal protective equipment at all times.

Personal Protective Equipment (PPE): Your First Line of Defense

A multi-layered approach to PPE is crucial to minimize exposure.[9][10] The following table outlines the minimum required PPE for handling this compound.

Protection Type Specific Recommendations Rationale
Eye and Face Protection Chemical safety goggles and a face shield.[11][12]Protects against splashes and airborne particles that can cause serious eye irritation.
Skin Protection Chemical-resistant gloves (Nitrile, Neoprene, or Butyl rubber) and a fully buttoned lab coat.[13][14]Prevents skin contact, which can lead to irritation and potential absorption of the chemical.
Respiratory Protection A NIOSH-approved respirator with an appropriate organic vapor cartridge.[9][11][13]Essential when handling the solid outside of a certified chemical fume hood to prevent inhalation of dust or vapors.
Footwear Closed-toe, liquid-resistant shoes.[10][14]Protects feet from spills.

Always inspect your PPE for integrity before use and ensure proper fit.[15]

Safe Handling Protocol: A Step-by-Step Approach

Adherence to a strict handling protocol is essential to prevent exposure and contamination.[16]

1. Preparation and Engineering Controls:

  • Always handle this compound within a certified chemical fume hood to minimize inhalation exposure.[14][15]

  • Ensure that an eyewash station and safety shower are readily accessible.[4]

  • Keep the work area clean and uncluttered.[15]

2. Weighing and Transferring:

  • When weighing the solid, do so in the fume hood on a disposable weigh boat.

  • Use dedicated spatulas and glassware.

  • Close the container tightly immediately after use to prevent the release of dust and vapors.[16]

3. Dissolving the Compound:

  • When preparing solutions, add the solid to the solvent slowly.

  • If the process generates heat, prepare the solution in an ice bath to control the temperature.

4. Post-Handling:

  • Thoroughly clean all surfaces and equipment after use.

  • Wash your hands thoroughly with soap and water, even after wearing gloves.[15][16]

Visualizing the Workflow: From Receipt to Disposal

The following diagram illustrates the key stages and decision points for the safe handling of this compound.

cluster_receiving Receiving & Storage cluster_handling Handling Protocol cluster_disposal Waste Disposal Receive Receive Compound Inspect Inspect Container for Damage Receive->Inspect Store Store in a Cool, Dry, Well-Ventilated Area Inspect->Store DonPPE Don Appropriate PPE Store->DonPPE Prepare for Experiment WorkInHood Work in Chemical Fume Hood DonPPE->WorkInHood WeighTransfer Weigh and Transfer WorkInHood->WeighTransfer PrepareSolution Prepare Solution WeighTransfer->PrepareSolution CollectWaste Collect Contaminated Materials PrepareSolution->CollectWaste After Experiment LabelWaste Label as Hazardous Chemical Waste CollectWaste->LabelWaste Dispose Dispose via Certified Waste Handler LabelWaste->Dispose

Caption: Workflow for Safe Handling of this compound.

Emergency Procedures: Be Prepared

In the event of an accidental exposure or spill, immediate and appropriate action is critical.[17]

Incident Immediate Action
Skin Contact Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove contaminated clothing. Seek medical attention if irritation persists.[3][7]
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[1][7]
Inhalation Move the affected person to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.[3][6]
Ingestion Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[1][8]
Spill Evacuate the area. For small spills, absorb the material with an inert absorbent (e.g., vermiculite, sand) and place it in a sealed container for disposal. For large spills, contact your institution's environmental health and safety department.[17]
Storage and Disposal Plan

Proper storage and disposal are essential for laboratory safety and environmental protection.

Storage:

  • Store in a tightly closed container in a cool, dry, and well-ventilated area.[16]

  • Keep away from incompatible materials such as strong oxidizing agents.[3]

  • Store away from heat and sources of ignition.[18]

Disposal:

  • All waste materials, including empty containers, contaminated gloves, and absorbent materials, should be considered hazardous waste.[17]

  • Dispose of chemical waste in accordance with all applicable federal, state, and local regulations.[4]

  • Do not dispose of down the drain or in regular trash.[18] Contact your institution's hazardous waste disposal service.[19]

By adhering to these guidelines, you can confidently and safely incorporate this compound into your research workflows. Our team of scientists is always available to provide further support and answer any questions you may have.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.